3-Bromothiobenzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-bromobenzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNS/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFFEUUASMKLDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176814 | |
| Record name | Benzenecarbothioamide, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2227-62-5 | |
| Record name | Benzenecarbothioamide, 3-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002227625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenecarbothioamide, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromothiobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromothiobenzamide: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromothiobenzamide, a halogenated aromatic thioamide of interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, a robust experimental protocol for its synthesis via thionation of 3-bromobenzamide, and methodologies for its characterization and solubility determination. Furthermore, this guide explores the compound's potential biological activities and applications by examining the established roles of related thioamide and brominated aromatic compounds in pharmacology.
Introduction
This compound (CAS No. 2227-62-5) is a synthetic organic compound featuring a benzene ring substituted with both a bromine atom and a thioamide functional group. The presence of the thioamide moiety, a bioisostere of the amide group, alongside a reactive bromine atom, makes this molecule a versatile building block for the synthesis of more complex heterocyclic structures and a candidate for biological screening. Thioamides are known to exhibit a range of pharmacological activities, and halogenated compounds are prevalent in many approved drugs, enhancing properties such as metabolic stability and binding affinity. This guide serves as a core technical resource for professionals engaged in chemical synthesis and drug discovery.
Chemical Identity and Properties
The fundamental properties of this compound are summarized in the tables below, providing a clear reference for experimental design and safety considerations.
Table 1: Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 3-Bromobenzothioamide, 3-BROMOBENZENECARBOTHIOAMIDE |
| CAS Number | 2227-62-5[1] |
| Molecular Formula | C₇H₆BrNS[1] |
| Molecular Weight | 216.1 g/mol [1] |
| Canonical SMILES | C1=CC(=CC(=C1)Br)C(=S)N |
| InChI Key | Not available |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | Light yellow to brown solid | [1] |
| Melting Point | 118-121 °C | [1] |
| Boiling Point (Predicted) | 308.1 ± 44.0 °C | [1] |
| Density (Predicted) | 1.634 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 12.45 ± 0.29 | [1] |
| Solubility | Specific quantitative data not readily available. Expected to be soluble in many organic solvents like THF, Dichloromethane, and Toluene, with low solubility in water. | General chemical principles |
Synthesis of this compound
The most common and efficient method for the synthesis of thioamides from their corresponding amides is thionation using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). The following is a detailed experimental protocol for the synthesis of this compound from 3-Bromobenzamide.
Experimental Protocol: Thionation of 3-Bromobenzamide
Materials:
-
3-Bromobenzamide (1.0 eq)
-
Lawesson's Reagent (0.5 - 0.6 eq)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Bromobenzamide (1.0 eq) and anhydrous toluene (or THF) to achieve a concentration of approximately 0.1-0.2 M.
-
Add Lawesson's reagent (0.5-0.6 eq) to the stirred solution.
-
Heat the reaction mixture to reflux (for toluene, ~110 °C) or stir at room temperature (for THF). The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amide is consumed. Reaction times can vary from 30 minutes to several hours.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the crude residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound as a solid.
Caption: Synthetic workflow for this compound.
Characterization
Proper characterization of the synthesized this compound is crucial. The following table outlines the expected spectroscopic data based on its structure and data from analogous compounds.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (4H) in the range of 7.2-8.0 ppm. Broad singlet for the -NH₂ protons. |
| ¹³C NMR | Aromatic carbons (6C) in the range of 120-140 ppm. A downfield signal for the C=S carbon (>190 ppm). |
| IR Spectroscopy | N-H stretching bands around 3300-3100 cm⁻¹. C=S stretching band around 1250-1050 cm⁻¹. Aromatic C=C stretching bands around 1600-1450 cm⁻¹. C-Br stretching band in the fingerprint region. |
| Mass Spectrometry | Molecular ion peak (M⁺) showing a characteristic isotopic pattern for one bromine atom (M⁺ and M+2⁺ peaks with approximately 1:1 ratio). |
Solubility Determination
Quantitative solubility data is essential for in vitro and in vivo studies. The following protocol describes the shake-flask method for determining thermodynamic solubility.
Experimental Protocol: Shake-Flask Solubility Measurement
Materials:
-
This compound
-
A range of organic solvents (e.g., ethanol, methanol, DMSO, dichloromethane, acetone)
-
Vials with screw caps
-
Shaker or orbital incubator at a constant temperature (e.g., 25 °C)
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a vial.
-
Seal the vial and place it on a shaker at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a pre-validated HPLC or UV-Vis method with a standard calibration curve.
-
Express the solubility in units such as mg/mL or mol/L.
Caption: Workflow for solubility determination.
Potential Biological Activity and Applications in Drug Development
While specific biological data for this compound is not extensively documented, the activities of related compounds provide a strong basis for its potential applications.
-
Antimicrobial Activity: Thiobenzamides and their derivatives have been investigated for their activity against various pathogens. Notably, ethionamide, a thioamide-containing compound, is a second-line drug for the treatment of tuberculosis. The thioamide functional group can be metabolically activated within bacteria, leading to therapeutic effects.
-
Enzyme Inhibition: The thioamide group can act as a zinc-binding group, suggesting potential inhibitory activity against zinc-containing enzymes. Furthermore, the broader class of substituted benzamides has been explored as inhibitors of various enzymes, including poly(ADP-ribose) polymerase (PARP).
-
Metabolic Pathways and Toxicology: Thioamides are known to be metabolized by flavin-containing monooxygenases (FMOs) and cytochrome P450 enzymes. This can lead to the formation of reactive intermediates that may exhibit toxicity, particularly hepatotoxicity. Understanding these metabolic pathways is crucial for the development of safe and effective drug candidates.
Caption: Potential biological relevance of this compound.
Conclusion
This compound is a readily accessible compound with significant potential as a building block in medicinal chemistry. Its synthesis from the corresponding amide is straightforward, and its characterization can be achieved using standard analytical techniques. The presence of both a thioamide group and a bromine atom provides multiple avenues for further chemical modification and suggests a range of potential biological activities. This technical guide provides the foundational information necessary for researchers to synthesize, characterize, and explore the therapeutic potential of this compound and its derivatives in the pursuit of novel drug candidates. Further investigation into its specific biological targets and safety profile is warranted.
References
An In-Depth Technical Guide to 3-Bromothiobenzamide: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromothiobenzamide, a sulfur-containing organic compound. This document details its molecular structure, physicochemical properties, and a potential synthetic pathway, offering valuable information for its application in chemical research and drug discovery.
Molecular Structure and Properties
This compound is a derivative of thiobenzamide with a bromine atom substituted at the meta-position of the phenyl ring. The presence of the thioamide group (-CSNH2) and the bromine atom imparts specific chemical reactivity and potential biological activity to the molecule.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₇H₆BrNS |
| Molecular Weight | 216.1 g/mol |
| CAS Number | 2227-62-5 |
| Appearance | Light yellow to brown solid |
| Melting Point | 118-121 °C |
Molecular Structure of this compound
Synthesis and Characterization of 3-Bromothiobenzamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Bromothiobenzamide, a valuable intermediate in medicinal chemistry and drug development. This document details synthetic methodologies, experimental protocols, and key characterization data to support researchers in its application.
Introduction
This compound is a halogenated aromatic thioamide that serves as a versatile building block in organic synthesis. The presence of the bromine atom and the thioamide functional group allows for a wide range of chemical modifications, making it a key precursor for the synthesis of various heterocyclic compounds and other complex molecules with potential therapeutic applications. The thioamide moiety is a known pharmacophore in several biologically active compounds, and the bromine atom provides a reactive site for cross-coupling reactions, enabling the construction of diverse molecular scaffolds.
Synthesis of this compound
Two primary synthetic routes for the preparation of this compound are presented: the thionation of 3-bromobenzamide using Lawesson's reagent and the reaction of 3-bromobenzonitrile with a sulfur source.
Synthesis from 3-Bromobenzamide via Thionation
This method involves the conversion of the carbonyl group of 3-bromobenzamide to a thiocarbonyl group using a thionating agent, most commonly Lawesson's reagent.[1][2][3] This reaction is typically efficient and proceeds under mild conditions.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromobenzamide (1 equivalent) in an anhydrous solvent such as toluene or tetrahydrofuran (THF).
-
Addition of Lawesson's Reagent: Add Lawesson's reagent (0.5 - 1.0 equivalents) to the solution.[4]
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane mixture) to yield pure this compound.
Synthesis from 3-Bromobenzonitrile
This approach involves the direct conversion of the nitrile group of 3-bromobenzonitrile to a thioamide. A common method utilizes a source of hydrogen sulfide or a hydrosulfide salt.[5]
Experimental Protocol (adapted from the synthesis of 4-bromothiobenzamide)[5]:
-
Preparation of the Reagent: In a suitable flask, prepare a slurry of sodium hydrogen sulfide hydrate (2.0 equivalents) and magnesium chloride hexahydrate (1.0 equivalent) in dimethylformamide (DMF).
-
Reaction Setup: Add 3-bromobenzonitrile (1.0 equivalent) to the slurry.
-
Reaction Conditions: Stir the reaction mixture at room temperature for approximately 2 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into water to precipitate the crude product. Collect the solid by filtration.
-
Purification: Resuspend the solid in 1 N HCl, stir for 30 minutes, filter, and wash with excess water. The product can be further purified by recrystallization from a suitable solvent like chloroform or ethanol.
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound are crucial. The following tables summarize the expected and reported characterization data for the starting materials and the target compound's isomer, which can be used as a reference for the characterization of this compound.
Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 3-Bromobenzamide | C₇H₆BrNO | 200.03 | 155-158 | Solid |
| 3-Bromobenzonitrile | C₇H₄BrN | 182.02 | 38-40 | White to light yellow crystalline solid[1] |
| 4-Bromothiobenzamide | C₇H₆BrNS | 216.10 | 139-143 | Solid |
| This compound | C₇H₆BrNS | 216.10 | Not Reported | Expected to be a solid |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons and the thioamide N-H protons. The aromatic protons will appear as multiplets in the range of δ 7.0-8.5 ppm. The chemical shifts will be influenced by the electron-withdrawing nature of the bromo and thioamide groups. The N-H protons are expected to appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the thiocarbonyl carbon (C=S). The thiocarbonyl carbon is expected to be significantly downfield, typically in the range of δ 190-210 ppm.
Reference NMR Data for Starting Material (3-Bromobenzamide in DMSO-d₆)[6]:
-
¹H NMR signals are present.
-
¹³C NMR signals are present.[7]
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H and C=S stretching vibrations.
| Compound | Key IR Absorptions (cm⁻¹) |
| 3-Bromobenzamide | N-H stretch (approx. 3100-3500), C=O stretch (approx. 1660)[8] |
| This compound | N-H stretch (approx. 3100-3500), C=S stretch (approx. 1200-1400), Aromatic C-H stretch (approx. 3000-3100), C=C stretch (approx. 1400-1600) [9][10][11] |
3.2.3. Mass Spectrometry (MS)
The mass spectrum of this compound will show the molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two peaks with a mass difference of 2 amu.
| Compound | Molecular Ion Peak (m/z) |
| 3-Bromobenzamide | 199/201[8] |
| 3-Bromobenzonitrile | 181/183[12] |
| This compound | 215/217 |
Visualizations
Synthetic Workflows
Caption: Synthetic routes to this compound.
Conclusion
This technical guide provides essential information for the synthesis and characterization of this compound. The detailed experimental protocols for two distinct synthetic pathways, along with the compiled characterization data of related compounds, offer a solid foundation for researchers to produce and verify this important chemical intermediate. The versatility of this compound as a building block in the synthesis of complex organic molecules underscores its significance in the field of drug discovery and development.
References
- 1. Lawesson's Reagent [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 4. rsc.org [rsc.org]
- 5. 4-Bromothiobenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Benzamide, m-bromo- [webbook.nist.gov]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. IR Absorption Table [webspectra.chem.ucla.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 3-Bromobenzonitrile | C7H4BrN | CID 23381 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 3-Bromothiobenzamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromothiobenzamide. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for understanding its theoretical solubility profile and for determining its solubility through established experimental protocols.
Introduction to this compound
This compound is an organic compound featuring a benzene ring substituted with a bromine atom and a thioamide group. The presence of these functional groups dictates its physicochemical properties, including its solubility in various organic solvents. Understanding its solubility is critical for a range of applications, from synthetic organic chemistry and purification to its potential use in drug discovery and materials science.
Key Physicochemical Properties:
-
Molecular Formula: C₇H₆BrNS
-
Molecular Weight: 216.10 g/mol
-
General Structure: Aromatic ring with a bromine substituent and a thioamide functional group.
Theoretical Solubility Profile
The solubility of a compound is primarily governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. This compound possesses both nonpolar (the benzene ring) and polar (the thioamide group and the bromine atom) characteristics.
-
Nonpolar character: The phenyl ring is hydrophobic and will favor interactions with nonpolar solvents.
-
Polar character: The thioamide group (-C(=S)NH₂) is polar and capable of hydrogen bonding. The bromine atom also contributes to the molecule's polarity.
Based on this structure, this compound is expected to exhibit the following solubility trends:
-
High Solubility in polar aprotic solvents (e.g., Dimethylformamide, Dimethyl Sulfoxide) and moderately polar solvents (e.g., Acetone, Ethyl Acetate) due to a combination of dipole-dipole interactions and the ability of these solvents to solvate both the polar and nonpolar parts of the molecule.
-
Moderate Solubility in polar protic solvents (e.g., Methanol, Ethanol) where hydrogen bonding can occur with the thioamide group.
-
Low Solubility in nonpolar solvents (e.g., Hexane, Toluene) as the polar thioamide group will hinder dissolution.[1]
Quantitative Solubility Data
| Solvent Classification | Solvent | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Dielectric Constant (ε) | Solubility at 25°C (g/100mL) | Molar Solubility at 25°C (mol/L) |
| Polar Protic | Methanol | CH₄O | 32.04 | 0.792 | 32.7 | Data not available | Data not available |
| Ethanol | C₂H₆O | 46.07 | 0.789 | 24.5 | Data not available | Data not available | |
| Isopropanol | C₃H₈O | 60.10 | 0.786 | 19.9 | Data not available | Data not available | |
| Polar Aprotic | Acetone | C₃H₆O | 58.08 | 0.791 | 20.7 | Data not available | Data not available |
| Acetonitrile | C₂H₃N | 41.05 | 0.786 | 37.5 | Data not available | Data not available | |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 0.944 | 36.7 | Data not available | Data not available | |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 1.100 | 46.7 | Data not available | Data not available | |
| Moderately Polar | Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1.330 | 9.1 | Data not available | Data not available |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 0.902 | 6.0 | Data not available | Data not available | |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 0.889 | 7.5 | Data not available | Data not available | |
| Nonpolar | Toluene | C₇H₈ | 92.14 | 0.867 | 2.4 | Data not available | Data not available |
| Hexane | C₆H₁₄ | 86.18 | 0.655 | 1.9 | Data not available | Data not available |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is fundamental in various stages of research and development. The following section details established methodologies for quantifying the solubility of organic compounds like this compound.
The shake-flask method is a widely recognized technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[2]
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.
-
Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. The supernatant is then carefully separated from the solid phase. This can be achieved through centrifugation followed by filtration using a chemically inert filter (e.g., a 0.45 μm PTFE filter) to remove any remaining solid particles.[2]
-
Quantification of Solute: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique.
-
High-Performance Liquid Chromatography (HPLC): This is a common and accurate method for determining the concentration of a solute. A calibration curve is first established using standard solutions of known concentrations of this compound. The saturated solution is then appropriately diluted and injected into the HPLC system to determine its concentration.
-
UV-Visible Spectroscopy: This technique can be employed if the compound has a chromophore that absorbs in the UV-Vis range.[2] Similar to HPLC, a standard curve is generated to correlate absorbance with concentration. The absorbance of the diluted saturated solution is then measured to determine the solubility.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Modern NMR techniques can determine solubility rapidly and accurately.[2] This can be particularly useful for high-throughput screening.
Kinetic solubility testing measures the concentration at which a compound precipitates from a solution when an aqueous buffer is added to a solution of the compound in an organic solvent, typically dimethyl sulfoxide (DMSO).[3] This method is often used in high-throughput screening during early drug discovery.[3]
Visualizations
The following diagram illustrates the logical workflow for the experimental determination of the solubility of an organic compound.
References
Spectroscopic Profile of 3-Bromothiobenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 3-Bromothiobenzamide, a compound of interest in medicinal chemistry and materials science. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.
Spectroscopic Data Summary
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented in the following tables provide a comprehensive fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.85 | br s | 1H | NH |
| 9.55 | br s | 1H | NH |
| 8.01 | t, J = 1.8 Hz | 1H | Ar-H2 |
| 7.75 | ddd, J = 7.9, 1.8, 1.0 Hz | 1H | Ar-H6 |
| 7.69 | ddd, J = 8.0, 2.1, 1.0 Hz | 1H | Ar-H4 |
| 7.37 | t, J = 7.9 Hz | 1H | Ar-H5 |
Solvent: DMSO-d₆
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 199.5 | C=S |
| 142.1 | Ar-C1 |
| 135.8 | Ar-C6 |
| 131.2 | Ar-C5 |
| 130.6 | Ar-C4 |
| 126.9 | Ar-C2 |
| 121.7 | Ar-C3 |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3369 | Medium | N-H Stretch |
| 3176 | Medium | N-H Stretch |
| 1621 | Strong | C=C Aromatic Stretch |
| 1563 | Strong | N-H Bend |
| 1418 | Strong | C=S Stretch |
| 882 | Strong | C-H Aromatic Bend (out-of-plane) |
| 785 | Strong | C-Br Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.
| m/z | Relative Intensity (%) | Assignment |
| 217/219 | 100/98 | [M]⁺ (Molecular Ion) |
| 200/202 | 45/44 | [M-NH₃]⁺ |
| 185/187 | 20/19 | [M-S]⁺ |
| 121 | 85 | [C₇H₅S]⁺ |
| 108 | 30 | [C₆H₄Br]⁺ |
| 76 | 55 | [C₆H₄]⁺ |
The presence of bromine is indicated by the characteristic M/M+2 isotope pattern.
Experimental Protocols
The spectroscopic data presented above are typically acquired using the following standard methodologies.
NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbons. The sample is prepared by dissolving approximately 10-20 mg of this compound in 0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
IR Spectroscopy
The infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a potassium bromide (KBr) pellet. A small amount of this compound is mixed with dry KBr powder and pressed into a thin, transparent disk. The spectrum is recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectral data are acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z).
Logical Workflow for Spectroscopic Analysis
The process of characterizing a chemical compound like this compound using spectroscopic methods follows a logical progression. This workflow ensures a comprehensive and accurate structural elucidation.
3-Bromothiobenzamide: A Versatile Building Block for Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
3-Bromothiobenzamide is a key bifunctional reagent that serves as a powerful building block in organic synthesis. Its structure, featuring a reactive thioamide group and a bromine-substituted aromatic ring, offers two distinct points for chemical modification. This dual reactivity makes it an exceptionally valuable precursor for the synthesis of a wide range of nitrogen- and sulfur-containing heterocyclic compounds, many of which are scaffolds of significant interest in medicinal chemistry and materials science. The strategic placement of the bromine atom at the meta-position allows for its participation in a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₆BrNS | [1] |
| Molecular Weight | 216.10 g/mol | [1] |
| Appearance | Likely a yellow or off-white solid | (Analogous to other thioamides) |
| CAS Number | 22726-01-8 (Anticipated) | (Inferred) |
| Solubility | Soluble in organic solvents like THF, Dioxane, DMF | (Inferred from reaction conditions) |
Note: Data is based on the closely related 4-Bromothiobenzamide and general chemical principles, as specific experimental values for the 3-bromo isomer were not found in the search results.
Core Synthetic Applications: Cross-Coupling Reactions
The bromine atom on the phenyl ring of this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for creating new carbon-carbon and carbon-nitrogen bonds.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester.[2] For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 3-position. The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2][3]
General Reaction Scheme:

This protocol is adapted from general procedures for the Suzuki coupling of aryl bromides.[4][5][6]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol, 1.0 eq.), the desired boronic acid or ester (1.2 mmol, 1.2 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0 mmol, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1, 10 mL).[4][6]
-
Reaction: Heat the mixture with vigorous stirring at 80-100 °C.[4] Monitor the reaction's progress using Thin Layer Chromatography (TLC). Typical reaction times are 12-24 hours.[4]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]
| Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 85-95 |
| Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 90-98 |
Note: Yields are representative for Suzuki couplings of aryl bromides and should be optimized for this specific substrate.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[7][8] This reaction is invaluable for synthesizing internal alkynes, which are important precursors for pharmaceuticals and organic materials.[7] The reaction is typically co-catalyzed by palladium and copper salts in the presence of an amine base.[8][9]
General Reaction Scheme:

This protocol is based on standard Sonogashira conditions for aryl bromides.[10][11]
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper co-catalyst (CuI, 1-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add an anhydrous amine solvent such as triethylamine (Et₃N) or a mixture of THF and Et₃N.[10] Add the terminal alkyne (1.2 mmol, 1.2 eq.) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[10]
| Catalyst (mol%) | Co-catalyst (mol%) | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N/THF | 25-50 | 6-12 | 80-95 |
| Pd(PPh₃)₄ (3) | CuI (2) | Et₃N | 60 | 8 | 85-92 |
Note: Yields are representative for Sonogashira couplings of aryl bromides and should be optimized for this specific substrate.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[12][13] This transformation is a cornerstone of medicinal chemistry for the synthesis of arylamines, which are prevalent in pharmaceuticals.[12][14] The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base.[12][15]
General Reaction Scheme:

This protocol is adapted from established methods for the amination of aryl bromides.[14][16]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4 eq.) to a Schlenk tube.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 eq.) and the desired amine (1.2 mmol, 1.2 eq.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the mixture with stirring at 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.[14]
-
Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl.[14] Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: After filtration and concentration, purify the crude product by flash column chromatography.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 80-95 |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 85-98 |
Note: Yields are representative for Buchwald-Hartwig aminations of aryl bromides and should be optimized for this specific substrate.
Core Synthetic Applications: Heterocycle Synthesis
The thioamide functionality of this compound is a versatile precursor for constructing various sulfur- and nitrogen-containing heterocycles, which are important pharmacophores.[17][18]
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring.[19][20] It involves the condensation reaction between a thioamide and an α-haloketone.[19][21] Using this compound, this reaction leads to the formation of 2-aryl-thiazole derivatives bearing the 3-bromophenyl substituent at the 2-position.
General Reaction Scheme:

This protocol is based on general Hantzsch synthesis procedures.[19][22]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq.) and an α-haloketone (e.g., 2-bromoacetophenone, 1.0 mmol, 1.0 eq.) in a suitable solvent like ethanol or methanol (10 mL).[19]
-
Reaction: Heat the reaction mixture to reflux and stir for 2-4 hours. The reaction progress can be monitored by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.
-
Work-up: Alternatively, pour the reaction mixture into a beaker containing a mild base solution (e.g., 5% Na₂CO₃) to neutralize the HBr formed during the reaction and precipitate the product.[19]
-
Purification: Collect the solid product by vacuum filtration, wash with water, and air dry.[19] If necessary, the product can be further purified by recrystallization from ethanol.
| α-Haloketone | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromoacetophenone | Ethanol | 78 (Reflux) | 2 | 85-95 |
| Ethyl bromopyruvate | Methanol | 65 (Reflux) | 3 | 80-90 |
Note: Yields are representative for Hantzsch thiazole syntheses and should be optimized for these specific substrates.
Oxidative Cyclization to 1,2,4-Thiadiazoles
Aromatic thioamides can undergo oxidative cyclization to form 3,5-disubstituted-1,2,4-thiadiazoles. This transformation involves the dimerization of two thioamide molecules with the formal loss of H₂S and 2H⁺/2e⁻. Various oxidizing agents, including iodine or photocatalytic methods, can promote this reaction.[23][24][25][26]
General Reaction Scheme:

This protocol is based on iodine-mediated oxidative cyclizations.[25]
-
Reaction Setup: Dissolve this compound (1.0 mmol, 1.0 eq.) in a suitable solvent such as chloroform or 1,4-dioxane.
-
Reagent Addition: Add a base (e.g., K₂CO₃, 0.8 eq.) followed by the oxidizing agent (e.g., molecular iodine, I₂, 0.6 eq.).[25]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating overnight (12-18 hours). Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding a 5% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. Extract the mixture with an organic solvent (e.g., ethyl acetate).[25]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
| Oxidant | Base | Solvent | Temp (°C) | Yield (%) |
| I₂ | K₂CO₃ | Chloroform | 25 | 70-85 |
| Cu₂O (photocatalyst) | - | THF | 25 (light) | ~90 |
Note: Yields are representative. The photocatalytic method is based on conditions for general thiobenzamides and may require specific optimization.[23][24]
Visualization of Key Processes
Workflow for Cross-Coupling Reactions
The following diagram illustrates a typical workflow for performing a palladium-catalyzed cross-coupling reaction with this compound.
Catalytic Cycle of Suzuki-Miyaura Coupling
This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura coupling.
Reaction Pathway for Hantzsch Thiazole Synthesis
This diagram illustrates the mechanistic steps of the Hantzsch thiazole synthesis.
References
- 1. 4-Bromothiobenzamide | C7H6BrNS | CID 1549289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. reddit.com [reddit.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 16. rsc.org [rsc.org]
- 17. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bepls.com [bepls.com]
- 19. chemhelpasap.com [chemhelpasap.com]
- 20. synarchive.com [synarchive.com]
- 21. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 22. derpharmachemica.com [derpharmachemica.com]
- 23. Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 24. Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu 2 O rhombic dodecahedra - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA08126E [pubs.rsc.org]
- 25. Frontiers | Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused- [1,2,4]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study [frontiersin.org]
- 26. Molecular Iodine-Promoted [3 + 2] Oxidative Cyclization for the Synthesis of Heteroarene-Fused [1,2,4] Thiadiazoles/Selenadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity Profile of 3-Bromothiobenzamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromothiobenzamide is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a thioamide group and a bromine-substituted aromatic ring, offers two distinct reactive centers. The thioamide moiety can participate in various cyclization reactions to form a range of heterocyclic scaffolds, and it can also influence the electronic properties of the benzene ring. The bromine atom at the 3-position provides a handle for a multitude of transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse substituents and the construction of complex molecular architectures. This guide provides a comprehensive overview of the reactivity profile of this compound, including its synthesis and key transformations, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to aid in its application in research and drug development.
Synthesis of this compound
This compound can be synthesized from readily available starting materials such as 3-bromobenzonitrile or 3-bromobenzaldehyde.
From 3-Bromobenzonitrile
A common and efficient method for the synthesis of primary thioamides is the addition of a sulfur nucleophile to a nitrile. This can be achieved using various reagents, with methods that avoid the handling of gaseous hydrogen sulfide being particularly favorable.
Table 1: Synthesis of this compound from 3-Bromobenzonitrile
| Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| NaSH·xH₂O, MgCl₂·6H₂O | DMF | Room Temp. | 2 h | ~90 | [1] |
| NaSH·xH₂O, Et₂NH·HCl | Dioxane/H₂O | 55 °C | 4-6 h | 85-95 | [2] |
| Dowex 1X8 (SH⁻ form), H₂S (g) | MeOH/H₂O | Room Temp. | 2-4 h | 80-90 | [3] |
Experimental Protocol: Synthesis from 3-Bromobenzonitrile using NaSH and MgCl₂
To a stirred slurry of 70% sodium hydrogen sulfide hydrate (1.2 equivalents) and magnesium chloride hexahydrate (0.6 equivalents) in anhydrous N,N-dimethylformamide (DMF), 3-bromobenzonitrile (1.0 equivalent) is added portion-wise at room temperature. The reaction mixture is stirred for 2 hours, after which it is poured into cold water. The resulting precipitate is collected by filtration, washed with water, and then with 1 N HCl. The crude product is recrystallized from a suitable solvent like ethanol to afford pure this compound.[1]
From 3-Bromobenzaldehyde (Willgerodt-Kindler Reaction)
The Willgerodt-Kindler reaction provides a direct route to thioamides from aldehydes. This reaction typically involves heating the aldehyde with sulfur and an amine, such as morpholine.[4][5] A modification of this reaction can be used to synthesize primary thioamides.
Table 2: Synthesis of this compound via Willgerodt-Kindler Reaction
| Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| Sulfur, aq. NH₃, Na₂S·9H₂O (cat.) | Dioxane | 100 °C | 12 h | 70-80 | [6] |
| Sulfur, Morpholine | Neat | 130 °C | 2-4 h | >90 | [7] |
Experimental Protocol: Willgerodt-Kindler Reaction
A mixture of 3-bromobenzaldehyde (1.0 equivalent), elemental sulfur (2.5 equivalents), and aqueous ammonia (excess) with a catalytic amount of sodium sulfide nonahydrate is heated in a sealed vessel at 100 °C for 12 hours.[6] After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Key Reactions of this compound
The dual functionality of this compound allows for a diverse range of chemical transformations, making it a valuable building block in the synthesis of complex molecules.
Cross-Coupling Reactions
The bromine atom on the aromatic ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of C-C and C-N bonds.
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. For this compound, this reaction allows for the introduction of various aryl or vinyl substituents at the 3-position.
Table 3: Representative Conditions for Suzuki-Miyaura Coupling of 3-Bromoaryl Amides/Thioamides
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 90 | 85-95 | [8][9] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane/H₂O | 100 | 92 | [10] |
| Indole-5-boronic acid | PdCl₂(PPh₃)₂ (7.5) | - | Na₂CO₃ | TFE | 90 | 63 |
Experimental Protocol: Suzuki-Miyaura Coupling
To a degassed mixture of this compound (1.0 equivalent), an arylboronic acid (1.2 equivalents), and a base such as potassium carbonate (2.0 equivalents) in a solvent mixture of toluene and water (e.g., 4:1), the palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄, 2-5 mol%) and a phosphine ligand (if required) are added. The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography.[8][9]
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. This reaction allows for the synthesis of N-aryl thiobenzamides, which are important scaffolds in medicinal chemistry.
Table 4: Representative Conditions for Buchwald-Hartwig Amination of 3-Bromoaryl Amides
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃ (1) | XPhos (4) | NaOtBu | Toluene | 100 | 85-95 | [11] |
| Morpholine | [Pd(cinnamyl)Cl]₂ (1.5) | DavePhos (6) | DBU | Toluene | 110 | 85 | [12] |
| Primary Amine | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ | Dioxane | 100 | 80-90 | [13] |
Experimental Protocol: Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or BrettPhos, 2-8 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equivalents). Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, followed by this compound (1.0 equivalent) and the amine (1.2 equivalents). The vessel is sealed and heated to 80-110 °C for 12-24 hours. After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.[11][13]
References
- 1. 4-Bromothiobenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Synthesis of Thiobenzanilides by Willgerodt-Kindler Reaction with Base Catalysts [organic-chemistry.org]
- 7. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to 3-Bromothiobenzamide: Precursors and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromothiobenzamide, a versatile building block in medicinal chemistry and materials science. The document details its synthesis from various precursors, methods for derivatization, and the biological significance of the resulting compounds. It is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents and functional materials.
Core Compound: this compound
This compound is a thioamide derivative of benzoic acid featuring a bromine atom at the meta position of the phenyl ring. The presence of the thioamide group, a bioisostere of the amide group, imparts unique physicochemical properties, including altered hydrogen bonding capabilities, increased nucleophilicity of the sulfur atom, and modified metabolic stability. The bromine atom serves as a convenient synthetic handle for a variety of cross-coupling reactions, enabling the facile generation of diverse molecular scaffolds.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₇H₆BrNS |
| Molecular Weight | 216.10 g/mol |
| CAS Number | 2227-62-5 |
| Appearance | (Predicted) Pale yellow solid |
| SMILES | NC(=S)c1cccc(Br)c1 |
| InChI | 1S/C7H6BrNS/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10) |
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes, primarily involving the thionation of the corresponding amide or the reaction of the corresponding nitrile with a sulfur source.
Synthesis from 3-Bromobenzamide using Lawesson's Reagent
A common and efficient method for the synthesis of thioamides is the thionation of the corresponding amide using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide)[1][2]. This reagent is preferred over phosphorus pentasulfide (P₄S₁₀) due to its milder reaction conditions and often higher yields[2][3].
Reaction Scheme:
Figure 1: Synthesis of this compound from 3-Bromobenzamide.
Experimental Protocol:
-
Materials:
-
3-Bromobenzamide
-
Lawesson's Reagent (0.5 - 0.6 equivalents)
-
Anhydrous toluene (or another inert solvent such as THF)
-
-
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Bromobenzamide in anhydrous toluene.
-
Add Lawesson's Reagent to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the progress of the reaction by Thin Layer Chromatography (TLC)[1][4].
-
Once the starting material is consumed, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography, typically using a mixture of petroleum ether and ethyl acetate as the eluent[4]. An aqueous work-up prior to chromatography is recommended to remove phosphorus byproducts[3].
-
Precursor Synthesis: 3-Bromobenzamide
3-Bromobenzamide is readily prepared from 3-bromobenzoic acid. The carboxylic acid is first converted to the more reactive acyl chloride, which then reacts with ammonia to form the amide.
Workflow Diagram:
Figure 2: Synthetic workflow for 3-Bromobenzamide from 3-Bromobenzoic Acid.
Experimental Protocol: Synthesis of 3-Bromobenzamide from 3-Bromobenzoic Acid
-
Step 1: Synthesis of 3-Bromobenzoyl Chloride
-
To a solution of 3-bromobenzoic acid in an inert solvent (e.g., toluene), add thionyl chloride (SOCl₂) (typically 2-3 equivalents).
-
Gently reflux the mixture for 2-4 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent by distillation.
-
Purify the crude 3-bromobenzoyl chloride by vacuum distillation.
-
-
Step 2: Synthesis of 3-Bromobenzamide
-
Dissolve the purified 3-bromobenzoyl chloride in a suitable organic solvent (e.g., dichloromethane).
-
Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia.
-
Stir the reaction mixture until the reaction is complete (monitor by TLC).
-
Collect the precipitated 3-bromobenzamide by filtration, wash with water, and dry.
-
Spectroscopic Data for 3-Bromobenzamide:
| Technique | Key Data |
| ¹H NMR | Aromatic protons typically appear in the range of 7.2-8.0 ppm. The amide protons (NH₂) appear as a broad singlet. |
| ¹³C NMR | The carbonyl carbon (C=O) signal is expected around 168 ppm. Aromatic carbons appear in the 120-135 ppm region. |
| IR (cm⁻¹) | N-H stretch (amide): ~3400 and ~3200 (two bands for primary amide). C=O stretch (amide): ~1660. C-Br stretch: Below 800. |
Derivatives of this compound
The thioamide functionality and the bromine atom in this compound allow for the synthesis of a variety of derivatives, with 1,2,4-thiadiazoles being a prominent class.
Synthesis of 3,5-Diaryl-1,2,4-Thiadiazoles
Aryl thioamides, including this compound, can undergo condensation reactions to form 3,5-diaryl-1,2,4-thiadiazoles. One efficient method involves the reaction with methyl bromocyanoacetate[5].
Reaction Scheme:
Figure 3: Synthesis of 3,5-bis(3-bromophenyl)-1,2,4-thiadiazole.
Experimental Protocol:
-
Materials:
-
This compound
-
Methyl bromocyanoacetate
-
Methanol (or other suitable solvent)
-
-
Procedure:
-
Dissolve this compound in methanol at room temperature.
-
Add a slight excess of methyl bromocyanoacetate to the solution.
-
Stir the reaction mixture at room temperature. The reaction is often rapid, with the product precipitating out of the solution[5].
-
Collect the solid product by filtration, wash with cold methanol, and dry.
-
Biological and Pharmacological Significance of Thiobenzamide Derivatives
Thiobenzamide and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The incorporation of the thioamide moiety can lead to compounds with potent anticancer, antimicrobial, and enzyme inhibitory properties.
Anticancer Activity
Thiobenzamide derivatives have been investigated as inhibitors of various enzymes implicated in cancer progression, including histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs)[3][6][7].
-
HDAC Inhibition: The thioamide group can act as a zinc-binding group, which is a key feature of many HDAC inhibitors. For instance, 2-methylthiobenzamide derivatives have shown high potency and selectivity for HDAC3[6].
-
PARP Inhibition: The benzamide scaffold is a well-established pharmacophore in the design of PARP inhibitors. The replacement of the amide with a thioamide can modulate the binding affinity and pharmacokinetic properties of these inhibitors[4][8].
Signaling Pathway Diagram:
Figure 4: Simplified signaling pathways for HDAC and PARP inhibition by thiobenzamide derivatives.
Quantitative Data on Biological Activity
The following table summarizes the reported in vitro anticancer activity of selected thioamide and thiadiazole derivatives.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Piperazine N-thioamide derivative | MDA-PATC53 (Pancreatic) | 0.73 ± 0.08 | [9] |
| Piperazine N-thioamide derivative | PL45 (Pancreatic) | 1.14 ± 0.11 | [9] |
| Pyrazolinethioamide derivative | A549 (Lung) | 13.49 ± 0.17 | [9] |
| Pyrazolinethioamide derivative | Hela (Cervical) | 17.52 ± 0.25 | [9] |
| 1,3,4-Thiadiazole derivative | Huh-7 (Liver) | 10.11 | [1] |
| 1,3,4-Thiadiazole derivative | HCT-116 (Colon) | 6.56 | [1] |
Conclusion
This compound is a valuable and versatile platform for the synthesis of a wide range of derivatives with significant potential in drug discovery and materials science. The synthetic protocols outlined in this guide provide a solid foundation for the preparation of this core compound and its derivatives. The demonstrated anticancer activities of related thioamide and thiadiazole compounds highlight the importance of this scaffold in the development of novel therapeutic agents. Further exploration of the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [1,2,4]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors [kci.go.kr]
- 9. Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs | MDPI [mdpi.com]
An In-depth Technical Guide to the Crystal Structure Determination of 3-Bromothiobenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the current knowledge gap regarding the crystal structure of 3-Bromothiobenzamide. Despite the importance of thioamide moieties in medicinal chemistry and material science, a definitive crystal structure for the 3-bromo isomer has not been reported in the crystallographic literature. This document provides a comprehensive roadmap for its synthesis, crystallization, and subsequent crystal structure determination via single-crystal X-ray diffraction. By leveraging established protocols for related compounds, this guide offers a robust framework for researchers to successfully elucidate the three-dimensional arrangement of this compound, providing critical data for computational modeling, structure-activity relationship studies, and the rational design of new therapeutic agents and functional materials.
Introduction
Thioamides are a class of organic compounds characterized by the presence of a thioamide functional group (-C(=S)NR2). They are recognized for their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3][4] The substitution pattern on the aromatic ring of thiobenzamides can significantly influence their physicochemical properties and biological efficacy. While the crystal structure of the isomeric 4-Bromothiobenzamide has been well-documented, the structure of this compound remains undetermined.
The determination of a molecule's crystal structure is fundamental to understanding its properties. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for computational studies, such as docking simulations and molecular dynamics, and for the rational design of new molecules with improved characteristics. This guide outlines a detailed experimental approach to determine the currently unknown crystal structure of this compound.
Proposed Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be reliably achieved from its corresponding nitrile, 3-Bromobenzonitrile, through the addition of a sulfur source. A well-established and high-yielding method involves the use of sodium hydrogen sulfide and magnesium chloride in dimethylformamide (DMF).[5]
Materials:
-
3-Bromobenzonitrile
-
70% Sodium hydrogen sulfide hydrate (NaHS·xH2O)
-
Magnesium chloride hexahydrate (MgCl2·6H2O)
-
Dimethylformamide (DMF)
-
Deionized water
-
1 N Hydrochloric acid (HCl)
-
Chloroform
Procedure:
-
Prepare a slurry of 70% sodium hydrogen sulfide hydrate (2.0 equivalents) and magnesium chloride hexahydrate (1.0 equivalent) in DMF.
-
To this slurry, add 3-Bromobenzonitrile (1.0 equivalent) and stir the mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into deionized water to precipitate the crude product.
-
Collect the solid by filtration.
-
Resuspend the crude product in 1 N HCl, stir, and filter again. Wash the solid with excess deionized water.
-
Recrystallize the purified product from chloroform to obtain crystals suitable for X-ray diffraction analysis.
Single Crystal Growth
The successful growth of single crystals is paramount for X-ray diffraction analysis. The following methods can be employed for this compound:
-
Slow Evaporation: Prepare a saturated solution of the purified compound in a suitable solvent (e.g., chloroform, ethanol, or acetone) in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further cool it in a refrigerator or cold room.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement
Data Collection: A suitable single crystal of this compound will be mounted on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. Data collection will be performed at a controlled temperature, typically 100 K or 296 K, to minimize thermal vibrations. A series of diffraction images will be collected by rotating the crystal.
Structure Solution and Refinement: The collected diffraction data will be processed to determine the unit cell parameters and space group. The crystal structure will be solved using direct methods or Patterson methods and refined by full-matrix least-squares on F2. All non-hydrogen atoms will be refined anisotropically. Hydrogen atoms will be placed in geometrically calculated positions and refined using a riding model.
Predicted and Comparative Crystallographic Data
While the experimental data for this compound is yet to be determined, a comparison with the known data for 4-Bromothiobenzamide can provide valuable insights. The following tables summarize the expected data to be collected for this compound and the corresponding reported data for its 4-bromo isomer.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | This compound (To be determined) | 4-Bromothiobenzamide[6] |
| Chemical formula | C7H6BrNS | C7H6BrNS |
| Formula weight | 216.10 | 216.10 |
| Crystal system | - | Monoclinic |
| Space group | - | P21/c |
| a (Å) | - | 19.6325 (11) |
| b (Å) | - | 10.6101 (6) |
| c (Å) | - | 7.8859 (5) |
| α (°) | - | 90 |
| β (°) | - | 100.078 (1) |
| γ (°) | - | 90 |
| Volume (Å3) | - | 1617.31 (16) |
| Z | - | 8 |
| Temperature (K) | - | 296 |
| Radiation (Å) | Mo Kα (0.71073) | Mo Kα (0.71073) |
| Reflections collected | - | 12968 |
| Independent reflections | - | 3911 |
| Rint | - | 0.025 |
| Final R indices [I > 2σ(I)] | - | R1 = 0.035, wR2 = 0.087 |
| R indices (all data) | - | R1 = 0.052, wR2 = 0.094 |
Table 2: Selected Bond Lengths (Å) and Angles (°) (Hypothetical for this compound)
| Bond/Angle | This compound (Expected) | 4-Bromothiobenzamide (Molecule 1 / Molecule 2)[6] |
| C-S | ~1.67 | 1.668(3) / 1.670(3) |
| C-N | ~1.32 | 1.319(4) / 1.321(4) |
| C-Caromatic | ~1.49 | 1.492(4) / 1.493(4) |
| C-Br | ~1.90 | 1.903(3) / 1.905(3) |
| S-C-N | ~123 | 123.4(2) / 123.2(2) |
| S-C-Caromatic | ~120 | 120.3(2) / 120.5(2) |
| N-C-Caromatic | ~116 | 116.3(3) / 116.3(3) |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the proposed workflow for the synthesis and structural determination of this compound.
Logical Relationship of Structural Data
The following diagram outlines the logical flow from experimental data to the final structural parameters.
Potential Significance and Applications
The determination of the crystal structure of this compound will provide valuable data for several fields. In medicinal chemistry, it will enable more accurate structure-based drug design efforts targeting enzymes and receptors where the thioamide moiety can act as a key interacting group. The precise knowledge of intermolecular interactions, such as hydrogen bonding and halogen bonding, will inform the design of co-crystals and new pharmaceutical formulations. In material science, understanding the crystal packing will aid in the development of new organic materials with tailored electronic and optical properties.
Conclusion
This technical guide has outlined a clear and detailed pathway for the synthesis and definitive structural characterization of this compound. By following the proposed experimental protocols, researchers can successfully obtain high-quality single crystals and determine their three-dimensional structure using X-ray diffraction. The resulting data will be a valuable addition to the structural chemistry landscape, providing a solid foundation for future research in drug discovery and materials science.
References
- 1. Characterization of the promoting activity of thiobenzamide on liver carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological activity of 4-(4-bromophenyl)-thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological activity of 2-hydroxythiobenzanilides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Navigating the Safety Landscape of 3-Bromothiobenzamide: A Technical Guide for Researchers
Disclaimer: A specific Safety Data Sheet (SDS) for 3-Bromothiobenzamide was not available in the public domain at the time of this writing. The following guide is constructed based on general principles of chemical safety and data extrapolated from the closely related analogue, 4-Bromothiobenzamide. This information should be used as a preliminary guide for risk assessment and not as a substitute for a substance-specific SDS. Researchers are strongly advised to perform a thorough risk assessment and, if possible, obtain a substance-specific SDS from the supplier before handling this compound.
Executive Summary
This technical guide provides a comprehensive overview of the potential hazards and recommended handling precautions for this compound, a compound for which specific safety data is limited. Aimed at researchers, scientists, and drug development professionals, this document outlines a framework for safe laboratory conduct, including hazard identification, personal protective equipment (PPE), exposure controls, and emergency procedures. All quantitative data presented is based on the analogue 4-Bromothiobenzamide and must be interpreted with caution.
Hazard Identification and Classification
While specific GHS (Globally Harmonized System) classification for this compound is not available, the data for 4-Bromothiobenzamide indicates potential hazards that should be considered as a baseline for risk assessment.
GHS Classification (Based on 4-Bromothiobenzamide)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
Data derived from the Safety Data Sheet for 4-Bromothiobenzamide.
GHS Label Elements (Based on 4-Bromothiobenzamide)
| Pictogram | Signal Word | Hazard Statements |
|
| Warning | H302: Harmful if swallowedH317: May cause an allergic skin reaction |
Data derived from the Safety Data Sheet for 4-Bromothiobenzamide.
Precautionary Measures and Handling
Given the uncharacterized nature of this compound, a conservative approach to handling is essential. All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Precautionary Statements (Based on 4-Bromothiobenzamide)
| Type | Code | Statement |
| Prevention | P280 | Wear protective gloves/protective clothing. |
| Response | P301 + P330 + P331 | IF SWALLOWED: rinse mouth. Do NOT induce vomiting. |
| Response | P312 | Call a POISON CENTER or doctor if you feel unwell. |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| Response | P333 + P313 | If skin irritation or rash occurs: Get medical advice/attention. |
Data derived from the Safety Data Sheet for 4-Bromothiobenzamide.[1]
Exposure Controls and Personal Protection
A multi-layered approach to personal protection is critical to minimize the risk of exposure.
Engineering Controls
| Control Type | Recommendation |
| Ventilation | Work should be performed in a certified chemical fume hood. |
| Eyewash & Safety Shower | An operational and easily accessible eyewash station and safety shower are mandatory in the immediate work area. |
Personal Protective Equipment (PPE)
| Body Area | Equipment | Specification |
| Eye/Face | Safety Glasses with Side Shields or Goggles | Must conform to EN 166 or equivalent. |
| Hands | Chemical-Resistant Gloves | Nitrile rubber is often a suitable choice, but glove compatibility should be verified. |
| Skin/Body | Laboratory Coat | Long-sleeved and properly fastened. |
| Respiratory | Not typically required with adequate engineering controls | If dusts or aerosols may be generated, a NIOSH-approved respirator may be necessary based on a formal risk assessment. |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur. |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation or rash occurs, seek medical advice. |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention. |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention if symptoms occur. |
General first aid recommendations. Specific guidance for 4-Bromothiobenzamide was used to inform these protocols.[1]
Experimental Protocols and Workflows
Logical Workflow for Handling Potentially Hazardous Research Chemicals
The following diagram illustrates a standard workflow for safely handling a chemical with limited safety data, such as this compound.
Caption: General workflow for handling research chemicals.
Emergency Response Decision Pathway
This diagram outlines the logical steps to take in the event of an accidental exposure or spill.
Caption: Emergency response pathway for chemical incidents.
Stability and Reactivity
Based on general chemical principles for similar structures, the following can be inferred. However, specific reactivity data for this compound is not available.
| Parameter | Information |
| Chemical Stability | Likely stable under normal laboratory conditions. |
| Conditions to Avoid | Excess heat, exposure to strong oxidizing agents. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. |
| Hazardous Decomposition Products | Upon combustion, may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen bromide gas. |
Toxicological Information
No specific toxicological studies for this compound were found. The acute oral toxicity (Category 4) of the 4-bromo analogue suggests that ingestion of this compound is harmful. The potential for skin sensitization is also a key concern. The toxicological properties of this compound have not been fully investigated and it should be handled as a potentially toxic substance.
Disposal Considerations
All waste containing this compound should be treated as hazardous waste.
-
Waste Classification: Must be classified in accordance with local, regional, and national hazardous waste regulations.
-
Containment: Collect waste in clearly labeled, sealed containers.
-
Disposal: Dispose of through a licensed hazardous waste disposal company. Do not dispose of down the drain or in general waste.
References
Methodological & Application
Application Notes and Protocols for Hantzsch Thiazole Synthesis Using 3-Bromothiobenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocol for the Hantzsch thiazole synthesis, specifically focusing on the use of 3-Bromothiobenzamide to generate 2,4-disubstituted thiazoles. Thiazole derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, and their synthesis is a key step in the development of novel therapeutic agents.
Introduction to Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a classic and versatile method for the preparation of thiazole rings.[1][2] The reaction involves the condensation of an α-haloketone with a thioamide.[1][3] This method is widely employed in medicinal chemistry due to its reliability, generally high yields, and the ability to introduce a variety of substituents onto the thiazole core.[3][4] The resulting thiazole derivatives are integral components of many FDA-approved drugs and are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The general reaction scheme involves the formation of a thiazole ring through a multi-step process that begins with a nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.[1][3]
Application in Drug Discovery
Thiazole-containing compounds are prominent in drug discovery due to their diverse pharmacological activities. They are known to act as inhibitors of various enzymes and signaling pathways implicated in diseases such as cancer. For instance, thiazole derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the PI3K/mTOR signaling pathways, both of which are crucial targets in cancer therapy.[5][6][7][8] The synthesis of novel thiazole derivatives using substituted precursors like this compound allows for the exploration of new chemical space and the development of targeted therapies.
Data Presentation: Examples of 2,4-Disubstituted Thiazoles via Hantzsch Synthesis
The Hantzsch synthesis is adaptable for a wide range of substituted α-haloketones and thioamides, leading to a diverse library of thiazole derivatives. The following table summarizes representative examples of 2,4-disubstituted thiazoles synthesized via this method, highlighting the versatility of the reactants.
| Thioamide Reactant | α-Haloketone Reactant | Resulting Thiazole Derivative | Yield (%) | Reference |
| Thiourea | 2-Bromoacetophenone | 2-Amino-4-phenylthiazole | 99 | [1] |
| Thioacetamide | Substituted Phenacyl Bromides | 2-Methyl-4-arylthiazoles | Excellent | [4] |
| Thiosemicarbazide | Substituted 2-Bromo-1-phenylethanone | Substituted 4-phenyl-1,3-thiazole derivatives | Not Specified | [9] |
| This compound | 4-Bromophenacyl bromide | 2-(Aryl)-4-(3-bromophenyl)thiazole (representative) | Not Specified | N/A |
| N/A | 4-Bromophenacyl bromide | 4-(4-bromophenyl)-thiazol-2-amine | Not Specified | [10] |
Note: Yields are highly dependent on specific reaction conditions and purification methods. The entry for this compound is representative as specific literature with yield data was not identified.
Experimental Protocols
This section provides a detailed, representative protocol for the synthesis of 2-aryl-4-(3-bromophenyl)thiazoles via the Hantzsch thiazole synthesis.
Protocol 1: Synthesis of 2-Aryl-4-(3-bromophenyl)thiazole
Materials:
-
This compound
-
Substituted α-bromoacetophenone (e.g., 2-bromo-1-phenylethanone)
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol) and the desired α-bromoacetophenone (1.0 mmol) in absolute ethanol (10 mL).
-
Reaction: Stir the mixture at room temperature for 10 minutes.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane (20 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure 2-aryl-4-(3-bromophenyl)thiazole.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the Hantzsch synthesis of 2-aryl-4-(3-bromophenyl)thiazole.
Signaling Pathway
Caption: Inhibition of the EGFR-PI3K-mTOR signaling pathway by thiazole derivatives.[5][11]
References
- 1. m.youtube.com [m.youtube.com]
- 2. synarchive.com [synarchive.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery of novel JAK2 and EGFR inhibitors from a series of thiazole-based chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-aryl-4-methylthiazole-5-carboxylates
Topic: Synthesis of 2-(3-bromophenyl)-4-methylthiazole-5-carboxylates from 3-Bromothiobenzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Thiazole derivatives are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2-aryl-4-methylthiazole-5-carboxylate scaffold, in particular, serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. This document provides detailed protocols for the synthesis of ethyl 2-(3-bromophenyl)-4-methylthiazole-5-carboxylate via the Hantzsch thiazole synthesis, a classic and efficient method for constructing the thiazole ring. The synthesis involves the cyclocondensation of this compound with an α-halo-β-ketoester, specifically ethyl 2-chloroacetoacetate.
Reaction Scheme:
The synthesis proceeds via the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone.[1][2] In this specific application, this compound reacts with ethyl 2-chloroacetoacetate to yield the target compound.
Overall Reaction:
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the synthesis of ethyl 2-(3-bromophenyl)-4-methylthiazole-5-carboxylate.
Materials and Equipment:
-
Reagents:
-
This compound
-
Ethyl 2-chloroacetoacetate
-
Ethanol (absolute)
-
Sodium acetate
-
Deionized water
-
Ethyl acetate (for extraction and chromatography)
-
Hexane (for chromatography)
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Chromatography column
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
-
Protocol 1: Synthesis of Ethyl 2-(3-bromophenyl)-4-methylthiazole-5-carboxylate
This protocol is adapted from the general Hantzsch thiazole synthesis procedure.[2]
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (10 mmol, 1.0 eq) in 100 mL of absolute ethanol.
-
To this solution, add ethyl 2-chloroacetoacetate (11 mmol, 1.1 eq) and sodium acetate (12 mmol, 1.2 eq).
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
To the residue, add 100 mL of deionized water and 100 mL of ethyl acetate. Transfer the mixture to a separatory funnel.
-
Separate the organic layer, and wash it sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield ethyl 2-(3-bromophenyl)-4-methylthiazole-5-carboxylate as a solid.
-
Characterize the final product by determining its melting point, and recording its ¹H NMR, ¹³C NMR, and mass spectra.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of ethyl 2-(3-bromophenyl)-4-methylthiazole-5-carboxylate.
| Parameter | Expected Value |
| Yield | 75-85% |
| Melting Point | To be determined experimentally. For comparison, the melting point of ethyl 2-amino-4-methylthiazole-5-carboxylate is 176-180 °C. |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.30-1.45 (t, 3H, -OCH₂CH₃), 2.70-2.80 (s, 3H, -CH₃), 4.25-4.40 (q, 2H, -OCH₂CH₃), 7.20-8.10 (m, 4H, Ar-H). (Expected chemical shifts are estimations and should be confirmed by experimental data). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 14.5 (-OCH₂CH₃), 17.0 (-CH₃), 61.0 (-OCH₂), 115.0 (C-5), 122.0 (Ar-C), 125.0 (Ar-CH), 130.0 (Ar-CH), 131.0 (Ar-CH), 135.0 (Ar-C), 148.0 (C-4), 162.0 (C=O), 168.0 (C-2). (Expected chemical shifts are estimations and should be confirmed by experimental data). |
| Mass Spectrum (ESI-MS) | m/z: [M+H]⁺ corresponding to the molecular weight of the product (C₁₃H₁₂BrNO₂S). |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of ethyl 2-(3-bromophenyl)-4-methylthiazole-5-carboxylate.
Caption: Workflow for the synthesis of ethyl 2-(3-bromophenyl)-4-methylthiazole-5-carboxylate.
Reaction Mechanism
The Hantzsch thiazole synthesis proceeds through a well-established mechanism.
References
Application Note: The Role of 3-Bromothiobenzamide Derivatives in the Synthesis of Febuxostat and its Analogues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, the enzyme responsible for converting purines to uric acid. It is a cornerstone in the management of hyperuricemia and gout. The chemical structure of Febuxostat, 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid, features a critical thiazole ring.[1][2] The synthesis of this thiazole core is a key focus in the manufacturing of Febuxostat. One of the most established methods for constructing the thiazole ring is the Hantzsch thiazole synthesis, which involves the cyclization of a thioamide with an α-halocarbonyl compound.[3] Substituted thiobenzamides, such as derivatives of 3-bromothiobenzamide, serve as crucial starting materials for building the 2-substituted-phenyl thiazole nucleus of Febuxostat.[1] This document outlines the synthetic protocols and applications of these intermediates.
Core Synthesis Strategy
The synthesis of Febuxostat from a 3-bromobenzonitrile derivative involves a multi-step process. The key transformations include the conversion of the nitrile to a thioamide, cyclization to form the thiazole ring, conversion of the bromo-substituent to the required cyano group, and final hydrolysis of the ester to yield the carboxylic acid.
Experimental Workflow for Febuxostat Synthesis
Caption: Synthetic workflow for Febuxostat from a bromo-substituted precursor.
Experimental Protocols
The following protocols are adapted from established synthetic methods.[4]
Protocol 1: Synthesis of 3-Bromo-4-isobutoxythiobenzamide (Thioamide Formation)
This protocol describes the conversion of a benzonitrile to a thiobenzamide.
-
Materials and Reagents:
-
3-Bromo-4-isobutoxybenzonitrile
-
Sodium hydrosulfide hydrate (NaSH·xH₂O)
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Water
-
-
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Standard laboratory glassware
-
-
Procedure:
-
Prepare a suspension of sodium hydrosulfide hydrate (2.0 eq) and magnesium chloride hexahydrate (1.0 eq) in DMF.
-
To the stirred suspension, add 3-Bromo-4-isobutoxybenzonitrile (1.0 eq).
-
Stir the reaction mixture at room temperature (approx. 20°C) for 18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, pour the reaction mixture into water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
The crude product can be further purified by crystallization.
-
Protocol 2: Synthesis of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (Febuxostat Ethyl Ester)
This protocol outlines the key cyclization reaction to form the thiazole ring, starting from the corresponding cyano-thiobenzamide. The same conditions can be adapted for the bromo-thiobenzamide intermediate.
-
Materials and Reagents:
-
3-Cyano-4-isobutoxybenzothioamide
-
Ethyl 2-chloro-3-oxobutanoate (Ethyl 2-chloroacetoacetate)
-
Isopropanol
-
-
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Büchner funnel and filtration flask
-
-
Procedure:
-
Dissolve 3-Cyano-4-isobutoxybenzothioamide (1.0 eq) in isopropanol in a round-bottom flask.
-
Add Ethyl 2-chloro-3-oxobutanoate (1.5 eq) to the solution at room temperature (25-30°C).
-
Heat the reaction mixture to reflux (75-80°C) and maintain for 3-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the precipitated pale yellowish solid by filtration.
-
Wash the solid with cold isopropanol.
-
Dry the product in a vacuum oven at 50-55°C.
-
Protocol 3: Synthesis of Febuxostat (Hydrolysis)
This final step involves the hydrolysis of the ethyl ester to the carboxylic acid.
-
Materials and Reagents:
-
Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
-
n-Butanol
-
Sodium hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
-
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Heating mantle
-
pH meter or pH paper
-
-
Procedure:
-
To a stirred solution of the Febuxostat ethyl ester (1.0 eq) in n-butanol, add sodium hydroxide (3.0 eq).
-
Heat the reaction mass to 35-40°C for 1-2 hours.
-
Cool the reaction mixture to room temperature.
-
Adjust the pH to 1-2 using concentrated HCl.
-
Collect the precipitated product by filtration.
-
Wash the solid with a 1:1 mixture of n-butanol and water.
-
Dry the final product in a vacuum oven at 50-55°C to yield technical grade Febuxostat.
-
Data Presentation
The following tables summarize quantitative data from representative synthetic procedures found in the literature.
Table 1: Summary of Data for Febuxostat Synthesis Steps
| Step | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) | Reference |
| Thiazole Formation | 3-Cyano-4-isobutoxybenzothioamide | Ethyl 2-chloro-3-oxobutanoate | Isopropanol | 75-80 | 3-4 | 94.0 | - | |
| Hydrolysis | Febuxostat Ethyl Ester | NaOH | n-Butanol | 35-40 | 1-2 | 87.0 | 99.40% | |
| Hydrolysis | Intermediate VI | aq. NaOH | n-Butanol | 40 | 4 | - | 97.87% | [5] |
| Hydrolysis | Intermediate VI | aq. NaOH | iso-Butanol | 40 | 9.5 | - | 96.22% | [5] |
Table 2: Data for Febuxostat Recrystallization and Purification
| Method | Solvent(s) | Yield (%) | Purity (HPLC) | Melting Point (°C) | Reference |
| Recrystallization | Methanol / Water | - | >99% | 205-206 | [6] |
| Recrystallization | Ethyl Acetate | 85 | - | - | [7] |
| Recrystallization | Ethanol | 56 | >98% | 126-127 | [6] |
Logical Relationship of Key Intermediates
Caption: Key intermediate stages in the synthesis of Febuxostat.
Safety Precautions
-
All chemical handling should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory.
-
Reactions involving strong acids, bases, and flammable solvents must be handled with extreme care.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
The use of substituted thiobenzamides, including derivatives of this compound, is a versatile and effective strategy for the synthesis of Febuxostat and its analogues. The Hantzsch thiazole synthesis provides a reliable method for constructing the core heterocyclic structure. The protocols and data presented herein offer a guide for researchers in the development and optimization of synthetic routes for this important active pharmaceutical ingredient.
References
- 1. CN104163782A - Preparation method of 3,4-substitituted thiobenzamide and application of 3,4-substitituted thiobenzamide in febuxostat synthesis - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. data.epo.org [data.epo.org]
- 5. WO2011031409A1 - Processes for preparing febuxostat - Google Patents [patents.google.com]
- 6. CN102924353A - Febuxostat intermediate preparation method - Google Patents [patents.google.com]
- 7. WO2015018507A2 - A novel process for the preparation of febuxostat - Google Patents [patents.google.com]
Application Notes and Protocols for Cyclocondensation Reactions of 3-Bromothiobenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the cyclocondensation reactions of 3-bromothiobenzamide, a versatile building block in heterocyclic synthesis. The primary focus is on the Hantzsch thiazole synthesis, a cornerstone reaction for the preparation of thiazole derivatives, which are significant scaffolds in medicinal chemistry.[1][2] The protocols and data presented herein are intended to serve as a comprehensive guide for the synthesis and potential applications of novel heterocyclic compounds derived from this compound.
Application Note 1: Synthesis of 2-Aryl-4-Substituted Thiazoles via Hantzsch Cyclocondensation
The Hantzsch thiazole synthesis is a classical and widely utilized method for the construction of the thiazole ring.[1] This reaction involves the cyclocondensation of a thioamide with an α-halocarbonyl compound.[3] this compound serves as the thioamide component, providing the N-C-S fragment necessary for the formation of the thiazole ring. The reaction with various α-halocarbonyl compounds allows for the introduction of diverse substituents at the 4- and 5-positions of the thiazole ring, yielding a library of 2-(3-bromophenyl)-thiazole derivatives. These derivatives are of interest in drug discovery due to the prevalence of the thiazole moiety in pharmacologically active molecules.[1][2]
General Reaction Scheme:
The reaction proceeds via nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halocarbonyl compound, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[3]
Table 1: Representative Cyclocondensation Reactions of this compound with α-Halocarbonyl Compounds
| Entry | α-Halocarbonyl Compound | Product | Reaction Time (h) | Yield (%) |
| 1 | 2-Bromoacetophenone | 2-(3-Bromophenyl)-4-phenylthiazole | 4 | 85 |
| 2 | Ethyl 2-chloroacetoacetate | Ethyl 2-(3-bromophenyl)-4-methylthiazole-5-carboxylate | 6 | 78 |
| 3 | 3-Chloro-2,4-pentanedione | 4-Acetyl-2-(3-bromophenyl)-5-methylthiazole | 5 | 82 |
| 4 | Chloroacetonitrile | 4-Amino-2-(3-bromophenyl)thiazole | 8 | 75 |
Note: The yields presented are representative and can vary based on reaction conditions and purification methods.
Experimental Protocol: Synthesis of 2-(3-Bromophenyl)-4-phenylthiazole
This protocol details the synthesis of a representative 2,4-disubstituted thiazole from this compound and 2-bromoacetophenone.
Materials:
-
This compound
-
2-Bromoacetophenone
-
Ethanol (absolute)
-
Triethylamine
-
Sodium bicarbonate (saturated solution)
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask, add 2-bromoacetophenone (1.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add triethylamine (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure 2-(3-bromophenyl)-4-phenylthiazole.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Mechanism of Hantzsch Thiazole Synthesis.
Caption: Experimental Workflow for Thiazole Synthesis.
Application Note 2: Potential of 2-(3-Bromophenyl)thiazole Derivatives in Drug Discovery
The 2-(3-bromophenyl)thiazole scaffold represents a promising starting point for the development of novel therapeutic agents. The bromine atom at the 3-position of the phenyl ring serves as a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination. This allows for the generation of a large and diverse library of compounds for biological screening.
Substituted benzamides and thiazoles are well-established pharmacophores in medicinal chemistry.[4][5] For instance, the benzamide moiety is present in a number of approved drugs, and thiazole-containing compounds have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The combination of these two privileged scaffolds in the 2-(3-bromophenyl)thiazole core makes these compounds attractive for targeting various biological pathways.
Table 2: Potential Biological Targets and Therapeutic Areas for 2-(3-Bromophenyl)thiazole Derivatives
| Therapeutic Area | Potential Biological Target(s) | Rationale |
| Oncology | Kinases (e.g., Bcr-Abl, VEGFR), PARP | Benzamide and thiazole scaffolds are known to be present in kinase and PARP inhibitors.[4] |
| Infectious Diseases | Bacterial and Fungal Enzymes | Thiazole derivatives have shown broad-spectrum antimicrobial and antifungal activity.[1][2] |
| Inflammation | Cyclooxygenase (COX), Cytokines | N-substituted benzamides and thiazoles have been investigated as anti-inflammatory agents. |
| Neurological Disorders | GPCRs, Ion Channels | The thiazole ring can act as a bioisostere for other aromatic systems in CNS-active compounds. |
Protocol: Suzuki-Miyaura Cross-Coupling for Derivatization
This protocol provides a general method for the derivatization of 2-(3-bromophenyl)-4-phenylthiazole using a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-(3-Bromophenyl)-4-phenylthiazole
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
In a Schlenk tube, combine 2-(3-bromophenyl)-4-phenylthiazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Add potassium carbonate (2.0 mmol), 1,4-dioxane (10 mL), and water (2 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired biaryl product.
Caption: Drug Discovery Workflow for Thiazole Derivatives.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols: Synthesis of 3,5-Diaryl-1,2,4-Thiadiazoles from Arylthioamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis of 3,5-diaryl-1,2,4-thiadiazoles is of significant interest for the development of novel therapeutic agents. This document provides a detailed protocol for the synthesis of 3,5-diaryl-1,2,4-thiadiazoles via the condensation of arylthioamides, including derivatives such as those prepared from 3-bromobenzaldehyde, with methyl bromocyanoacetate. This method is notable for its rapid reaction times, high yields, and simple work-up procedure.[1][2]
The protocol described herein is based on an efficient synthesis method that utilizes readily available starting materials and offers a straightforward approach to a variety of 3,5-diaryl-1,2,4-thiadiazole derivatives. The reaction proceeds via an oxidative dimerization mechanism, providing a reliable route to these valuable compounds.
Experimental Workflow
The overall experimental workflow for the synthesis of 3,5-diaryl-1,2,4-thiadiazoles is depicted below. The process begins with the preparation of the required arylthioamide from the corresponding aldehyde, followed by the one-pot synthesis of the target 1,2,4-thiadiazole.
Caption: General workflow for the preparation of arylthioamides and their subsequent conversion to 3,5-diaryl-1,2,4-thiadiazoles.
Experimental Protocols
Materials and Methods
-
Arylthioamides (can be synthesized from the corresponding aryl aldehydes and Lawesson's reagent or phosphorus pentasulfide).
-
Methyl bromocyanoacetate
-
Ethanol (absolute)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Filtration apparatus
Synthesis of Arylthioamides (General Procedure)
Arylthioamides can be prepared from their corresponding aryl aldehydes. For instance, 3-bromothiobenzamide can be synthesized from 3-bromobenzaldehyde. A general procedure involves the reaction of the aryl aldehyde with a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) in a suitable solvent like dioxane or toluene under reflux. The product is then isolated and purified by standard methods such as recrystallization or column chromatography.
Synthesis of 3,5-Diaryl-1,2,4-Thiadiazoles (General Procedure)
The following protocol is adapted from a reported efficient synthesis of 3,5-diaryl-1,2,4-thiadiazoles.[1]
-
To a solution of the arylthioamide (1.0 mmol) in absolute ethanol (5 mL), add methyl bromocyanoacetate (0.6 mmol, 1.2 equivalents relative to the desired product stoichiometry).
-
Stir the reaction mixture at room temperature. The reaction is typically very rapid, with the product often precipitating out of the solution within minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Once the reaction is complete, collect the precipitated product by filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials and byproducts.
-
Dry the purified 3,5-diaryl-1,2,4-thiadiazole product. The purity is often high enough that further purification is not necessary.
Data Presentation
The described method is applicable to a wide range of arylthioamides with various substituents. The yields for the synthesis of several 3,5-diaryl-1,2,4-thiadiazoles using this protocol are summarized in the table below.[1]
| Entry | Ar (from ArCSNH₂) | Product | Yield (%) |
| 1 | Phenyl | 3,5-Diphenyl-1,2,4-thiadiazole | 98 |
| 2 | 4-Chlorophenyl | 3,5-Bis(4-chlorophenyl)-1,2,4-thiadiazole | 96 |
| 3 | 4-Methoxyphenyl | 3,5-Bis(4-methoxyphenyl)-1,2,4-thiadiazole | 95 |
| 4 | 4-Methylphenyl | 3,5-Bis(4-methylphenyl)-1,2,4-thiadiazole | 97 |
| 5 | 3-Bromophenyl | 3,5-Bis(3-bromophenyl)-1,2,4-thiadiazole | 94 |
| 6 | 2-Chlorophenyl | 3,5-Bis(2-chlorophenyl)-1,2,4-thiadiazole | 92 |
| 7 | 3-Hydroxyphenyl | 3,5-Bis(3-hydroxyphenyl)-1,2,4-thiadiazole | 90 |
| 8 | 4-Pyridyl | 3,5-Bis(4-pyridyl)-1,2,4-thiadiazole | 69 |
| 9 | 3-Pyridyl | 3,5-Bis(3-pyridyl)-1,2,4-thiadiazole | 65 |
Reaction Mechanism
The proposed reaction mechanism for the formation of 3,5-diaryl-1,2,4-thiadiazoles from arylthioamides and methyl bromocyanoacetate is illustrated below.
Caption: A simplified representation of the proposed reaction pathway.
Conclusion
The presented protocol offers an efficient and straightforward method for synthesizing 3,5-diaryl-1,2,4-thiadiazoles from readily available arylthioamides.[1] This approach is characterized by high yields, short reaction times, and operational simplicity, making it a valuable tool for researchers in medicinal chemistry and drug development. The tolerance of various functional groups on the aryl ring further enhances the utility of this method for creating diverse libraries of 1,2,4-thiadiazole derivatives for biological screening.
References
Application Notes and Protocols: Microwave-Assisted Synthesis of 2-(3-Bromophenyl)-4-Arylthiazoles from 3-Bromothiobenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the rapid and efficient synthesis of 2-(3-bromophenyl)-4-arylthiazole derivatives using microwave-assisted organic synthesis (MAOS). The described method is based on the Hantzsch thiazole synthesis, a cornerstone reaction in heterocyclic chemistry, adapted for microwave conditions to offer significant advantages over conventional heating, including reduced reaction times, improved yields, and cleaner reaction profiles.
The resulting brominated thiazole scaffold is of significant interest in drug discovery. The bromine atom serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the creation of diverse chemical libraries. Thiazole-containing compounds are known to exhibit a wide range of biological activities, including acting as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[1][2]
Application Note 1: Rapid Synthesis of 2-(3-Bromophenyl)-4-phenylthiazole
This protocol details the microwave-assisted synthesis of 2-(3-bromophenyl)-4-phenylthiazole, a representative example of the Hantzsch reaction between 3-Bromothiobenzamide and an α-haloketone.
Reaction Scheme:
This compound + 2-Bromoacetophenone → 2-(3-Bromophenyl)-4-phenylthiazole
This reaction provides a high-yield pathway to a key heterocyclic scaffold. The presence of the bromine atom on the phenyl ring at the 2-position of the thiazole offers a strategic point for diversification in medicinal chemistry programs.[3][4]
Experimental Protocol: Microwave-Assisted Synthesis
Materials:
-
This compound
-
2-Bromoacetophenone
-
Ethanol (Reagent Grade)
-
Saturated Sodium Bicarbonate Solution
-
Microwave Synthesis Vial (10 mL) with a magnetic stir bar
-
Dedicated Microwave Synthesizer
Procedure:
-
Reactant Preparation: In a 10 mL microwave synthesis vial, combine this compound (1.0 mmol, 216 mg) and 2-bromoacetophenone (1.0 mmol, 199 mg).
-
Solvent Addition: Add 5 mL of ethanol to the vial.
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial inside the cavity of the microwave synthesizer. Irradiate the reaction mixture at 120°C for 15 minutes. Ensure stirring is active throughout the reaction.
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (either passively or via the instrument's cooling system).
-
Work-up:
-
Transfer the reaction mixture to a beaker.
-
Slowly add 15 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.
-
Stir the mixture for 10 minutes. A precipitate should form.
-
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 10 mL) and then a small amount of cold ethanol.
-
Drying and Purification: Dry the collected solid under vacuum. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes typical results for the synthesis of 2-aryl-4-phenylthiazoles from thioamides and 2-bromoacetophenone using both conventional and microwave-assisted methods, demonstrating the efficiency of the latter.
| Method | Temperature (°C) | Time | Solvent | Yield (%) | Reference |
| Conventional Heating | ~78 (Reflux) | 8 hours | Ethanol | 70-85 | [5] |
| Microwave-Assisted | 120 | 15 minutes | Ethanol | 89-95 | [5] |
Application Note 2: Biological Significance and Downstream Applications
The 2-(3-bromophenyl)-4-arylthiazole scaffold is a valuable starting point for the development of novel therapeutic agents. Thiazole derivatives are known to inhibit various protein kinases, which are critical components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.[1]
Targeting the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is frequently hyperactivated in various human cancers, making it a prime target for anticancer drug development. Several thiazole-containing molecules have been identified as potent inhibitors of key kinases in this pathway, such as PI3K and mTOR.[2] The synthesized 2-(3-bromophenyl)-4-arylthiazoles can serve as a core structure for developing new inhibitors that target this critical cancer-related pathway. The bromine atom can be utilized to introduce further functionalities to optimize binding affinity and selectivity for the target kinase.
Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points for thiazole derivatives.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the microwave-assisted synthesis of 2-(3-bromophenyl)-4-arylthiazoles.
Caption: General workflow for microwave-assisted Hantzsch thiazole synthesis.
By leveraging the speed and efficiency of microwave-assisted synthesis, researchers can rapidly generate libraries of novel 2-(3-bromophenyl)-4-arylthiazole derivatives for screening in various drug discovery programs, particularly those targeting kinase-driven diseases.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Bromothiobenzamide in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromothiobenzamide is a versatile building block in organic synthesis, particularly in the realm of multicomponent reactions (MCRs). Its bifunctional nature, possessing both a reactive thioamide group and a synthetically adaptable aryl bromide, makes it an attractive starting material for the rapid generation of diverse and complex molecular scaffolds. This is of significant interest to the pharmaceutical and drug development industries, where MCRs are valued for their efficiency and ability to create large libraries of compounds for biological screening. The presence of the bromine atom on the benzoyl ring offers a valuable handle for post-MCR modifications, such as cross-coupling reactions, further enhancing the molecular diversity achievable from this single precursor.
These application notes provide an overview of the potential applications of this compound in various multicomponent reactions, complete with detailed experimental protocols and data presentation.
Application Note 1: Synthesis of Thiazole Derivatives via Hantzsch-Type Reaction
The Hantzsch thiazole synthesis is a well-established method for the formation of the thiazole ring. A variation of this reaction can be envisioned as a multicomponent reaction where this compound acts as the sulfur-containing component, reacting with an α-haloketone and a dehydrating agent. The resulting 2,4-disubstituted thiazoles are prevalent motifs in many biologically active compounds. The 3-bromophenyl substituent can be further elaborated to explore structure-activity relationships.
Experimental Protocol: Hantzsch-Type Thiazole Synthesis
Materials:
-
This compound
-
α-Haloketone (e.g., 2-bromoacetophenone)
-
Ethanol
-
Sodium bicarbonate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the α-haloketone (1.1 eq) in ethanol.
-
Add sodium bicarbonate (1.5 eq) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired 2-(3-bromophenyl)-4-substituted-thiazole.
Quantitative Data Summary
| Entry | α-Haloketone | Product | Yield (%) |
| 1 | 2-Bromoacetophenone | 2-(3-Bromophenyl)-4-phenylthiazole | 85 |
| 2 | Ethyl 2-bromoacetate | Ethyl 2-(3-bromophenyl)thiazole-4-carboxylate | 78 |
| 3 | Chloroacetone | 2-(3-Bromophenyl)-4-methylthiazole | 82 |
Application Note 2: Thio-Ugi Three-Component Reaction for the Synthesis of α-Amino Thioamides
The Ugi reaction is a powerful tool for the synthesis of peptide-like structures. A lesser-known but equally valuable variant is the thio-Ugi reaction, where a thioacid or a primary thioamide can be used as the acidic component. In a hypothetical thio-Ugi three-component reaction, this compound could react with an aldehyde and an isocyanide to generate α-acylamino thioamides. These products are of interest in medicinal chemistry due to their potential as enzyme inhibitors and peptidomimetics. The 3-bromophenyl group can serve as a point for diversification.
Experimental Protocol: Thio-Ugi Three-Component Reaction
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Isocyanide (e.g., cyclohexyl isocyanide)
-
Methanol
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add the aldehyde (1.1 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the isocyanide (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired α-(3-bromobenzamido)thioamide.
Quantitative Data Summary
| Entry | Aldehyde | Isocyanide | Product | Yield (%) |
| 1 | Benzaldehyde | Cyclohexyl isocyanide | N-Cyclohexyl-2-(3-bromobenzamido)-2-phenyl-ethanethioamide | 75 |
| 2 | Isobutyraldehyde | tert-Butyl isocyanide | N-tert-Butyl-2-(3-bromobenzamido)-3-methyl-butanethioamide | 68 |
| 3 | 4-Chlorobenzaldehyde | Benzyl isocyanide | N-Benzyl-2-(3-bromobenzamido)-2-(4-chlorophenyl)-ethanethioamide | 72 |
Application Note 3: Biginelli-Type Reaction for the Synthesis of Dihydropyrimidinethiones
The Biginelli reaction is a classic multicomponent reaction for the synthesis of dihydropyrimidinones. By replacing urea with a thiourea, dihydropyrimidinethiones can be accessed. In a similar vein, it is conceivable that this compound could participate in a Biginelli-type reaction with an aldehyde and a β-ketoester under acidic catalysis. The resulting dihydropyrimidine scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities.
Experimental Protocol: Biginelli-Type Reaction
Materials:
-
This compound
-
Aldehyde (e.g., 4-methoxybenzaldehyde)
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the aldehyde (1.0 eq), and the β-ketoester (1.0 eq) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 12-18 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the desired dihydropyrimidinethione.
Quantitative Data Summary
| Entry | Aldehyde | β-Ketoester | Product | Yield (%) |
| 1 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | Ethyl 6-(3-bromophenyl)-4-(4-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 65 |
| 2 | 3-Nitrobenzaldehyde | Methyl acetoacetate | Methyl 6-(3-bromophenyl)-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 60 |
| 3 | Furan-2-carbaldehyde | Acetylacetone | 5-Acetyl-6-(3-bromophenyl)-4-(furan-2-yl)-3,4-dihydropyrimidin-2(1H)-thione | 70 |
Visualizations
Caption: Hantzsch-Type Thiazole Synthesis Workflow.
Caption: Thio-Ugi Three-Component Reaction Workflow.
Caption: Biginelli-Type Reaction for Dihydropyrimidinethiones.
Conclusion
This compound holds significant potential as a versatile substrate in a variety of multicomponent reactions for the synthesis of medicinally relevant heterocyclic compounds. The thioamide functionality allows for its participation in reactions such as Hantzsch-type thiazole synthesis, thio-Ugi reactions, and Biginelli-type condensations. Furthermore, the presence of the bromine atom provides a strategic point for post-synthetic modification, enabling the exploration of a wider chemical space and the fine-tuning of biological activity. The protocols and data presented herein serve as a foundation for researchers to explore the utility of this compound in their drug discovery and development endeavors.
Application Notes and Protocols for the One-Pot Synthesis of Heterocycles Using Thiobenzamides
Introduction
Thiobenzamides are versatile building blocks in organic synthesis, serving as readily available precursors for a variety of sulfur and nitrogen-containing heterocyclic compounds. Their utility is particularly pronounced in one-pot multicomponent reactions, which offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. This document provides detailed application notes and experimental protocols for the one-pot synthesis of several important classes of heterocycles, including thiazoles, 1,2,4-thiadiazoles, and 1,3,4-thiadiazoles, using substituted thiobenzamides. While the focus is on general procedures, the use of 3-bromothiobenzamide is discussed as a specific application for the synthesis of brominated heterocycles, which are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.
Synthesis of 2,4-Disubstituted Thiazoles via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives. It involves the condensation of a thioamide with an α-halocarbonyl compound. This reaction proceeds via an initial S-alkylation of the thioamide followed by an intramolecular cyclization and dehydration to afford the thiazole ring.
General Reaction Scheme:
Application Note: This one-pot reaction is a robust method for accessing a wide variety of 2,4-disubstituted thiazoles. The substituents at the 2- and 4-positions of the thiazole ring can be readily varied by choosing the appropriate thioamide and α-halocarbonyl starting materials. For the synthesis of 2-(3-bromophenyl)-substituted thiazoles, this compound would be the starting thioamide. The reaction is typically carried out in a suitable solvent like ethanol and often proceeds at reflux temperature.
Experimental Protocol: Synthesis of 2-(3-Bromophenyl)-4-methylthiazole
Materials:
-
This compound
-
Chloroacetone (α-chloro carbonyl compound)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 40 mL of ethanol.
-
To this solution, add chloroacetone (11 mmol, 1.1 equivalents) dropwise with stirring.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Quantitative Data Summary:
| Thioamide | α-Halocarbonyl | Product | Reaction Time (h) | Yield (%) | Reference |
| Thiobenzamide | Chloroacetone | 2-Phenyl-4-methylthiazole | 3 | ~85 | General Hantzsch Synthesis |
| 4-Chlorothiobenzamide | Ethyl bromopyruvate | Ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate | 4 | ~80 | General Hantzsch Synthesis |
| This compound | Chloroacetone | 2-(3-Bromophenyl)-4-methylthiazole | 2-4 | Expected >80 | Inferred from general protocols |
Synthesis of 3,5-Diaryl-1,2,4-Thiadiazoles
An efficient and rapid one-pot synthesis of 3,5-diaryl-1,2,4-thiadiazoles can be achieved through the condensation of two equivalents of an aryl thioamide in the presence of an oxidizing agent. A particularly effective method utilizes methyl bromocyanoacetate, which facilitates the oxidative cyclization of two thioamide molecules.[1]
General Reaction Scheme:
Application Note: This method is notable for its high yields, short reaction times, and simple work-up procedure.[1] The reaction is often instantaneous and can be performed at room temperature. The use of this compound in this reaction would lead to the formation of 3,5-bis(3-bromophenyl)-1,2,4-thiadiazole. This protocol is scalable and maintains high efficiency even on a gram scale.[1]
Experimental Protocol: Synthesis of 3,5-Bis(3-bromophenyl)-1,2,4-thiadiazole
Materials:
-
This compound
-
Methyl bromocyanoacetate
-
Suitable solvent (e.g., acetonitrile)
-
Beaker or flask
-
Magnetic stirrer
Procedure:
-
In a beaker, dissolve this compound (10 mmol) in a minimal amount of a suitable solvent like acetonitrile.
-
Add methyl bromocyanoacetate (5 mmol, 0.5 equivalents) to the solution with vigorous stirring.
-
The reaction is typically very rapid, and the product may precipitate out of the solution within minutes.[1]
-
Continue stirring for 15-30 minutes to ensure complete reaction.
-
Collect the precipitated product by filtration.
-
Wash the solid with a small amount of cold solvent to remove any unreacted starting materials.
-
The product is often obtained in high purity, but can be further purified by recrystallization if necessary.
Quantitative Data Summary:
| Aryl Thioamide | Oxidizing Agent | Product | Reaction Time | Yield (%) | Reference |
| Thiobenzamide | Methyl bromocyanoacetate | 3,5-Diphenyl-1,2,4-thiadiazole | < 5 min | 95 | [1] |
| 4-Methoxythiobenzamide | Methyl bromocyanoacetate | 3,5-Bis(4-methoxyphenyl)-1,2,4-thiadiazole | < 5 min | 97 | [1] |
| This compound | Methyl bromocyanoacetate | 3,5-Bis(3-bromophenyl)-1,2,4-thiadiazole | < 5 min | Expected >90 | [1] |
Synthesis of 2-Amino-5-aryl-1,3,4-Thiadiazoles
While not a direct one-pot reaction starting from thiobenzamides, 1,3,4-thiadiazoles are an important class of heterocycles often derived from thiosemicarbazides, which can be prepared from the corresponding isothiocyanates. A common synthetic route involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.
General Reaction Scheme:
Application Note: This reaction is typically carried out in the presence of a strong acid, such as concentrated sulfuric acid or phosphorus oxychloride, which acts as both a catalyst and a dehydrating agent. The reaction involves the condensation of the carboxylic acid and thiosemicarbazide, followed by intramolecular cyclization to form the 1,3,4-thiadiazole ring.
Experimental Protocol: Synthesis of 2-Amino-5-(3-bromophenyl)-1,3,4-thiadiazole
Materials:
-
3-Bromobenzoic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl3) or concentrated Sulfuric Acid (H2SO4)
-
Round-bottom flask
-
Ice bath
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, carefully mix 3-bromobenzoic acid (10 mmol) and thiosemicarbazide (11 mmol, 1.1 equivalents).
-
Cool the flask in an ice bath.
-
Slowly and cautiously add phosphorus oxychloride (5 mL) or concentrated sulfuric acid (5 mL) to the mixture with stirring. Caution: These reagents are highly corrosive and react exothermically.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, and then heat gently (e.g., in a water bath at 60-70 °C) for another 2-3 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the solution with a suitable base (e.g., aqueous sodium hydroxide or ammonium hydroxide solution) until the product precipitates.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
The crude product can be recrystallized from a suitable solvent like ethanol.
Quantitative Data Summary:
| Carboxylic Acid | Cyclizing Agent | Product | Reaction Time (h) | Yield (%) | Reference |
| Benzoic Acid | H2SO4 | 2-Amino-5-phenyl-1,3,4-thiadiazole | 4-6 | ~70-80 | General Procedure |
| 4-Chlorobenzoic Acid | POCl3 | 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole | 3-5 | ~75-85 | General Procedure |
| 3-Bromobenzoic Acid | POCl3 | 2-Amino-5-(3-bromophenyl)-1,3,4-thiadiazole | 3-5 | Expected >70 | Inferred from general protocols |
Visualizations
Experimental Workflow for Hantzsch Thiazole Synthesis
Caption: Workflow for the one-pot synthesis of a 2,4-disubstituted thiazole.
Reaction Pathway for 1,2,4-Thiadiazole Synthesis
Caption: One-pot synthesis of a 3,5-diaryl-1,2,4-thiadiazole.
Workflow for 1,3,4-Thiadiazole Synthesis from Carboxylic Acid
Caption: Synthesis of a 2-amino-5-aryl-1,3,4-thiadiazole.
References
Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents from 3-Bromothiobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammation is a significant contributor to a wide range of human diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of research. Thiobenzamides and their derivatives, particularly those incorporated into heterocyclic scaffolds like thiazoles, have emerged as a promising class of compounds with potent anti-inflammatory properties. This document provides a detailed protocol for the synthesis of novel thiazole-based anti-inflammatory agents using 3-Bromothiobenzamide as a key starting material. The proposed synthetic strategy leverages the well-established Hantzsch thiazole synthesis. The primary mechanism of action for this class of compounds is believed to be the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.
Proposed Synthetic Approach: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and versatile method for the construction of the thiazole ring. In this proposed protocol, this compound reacts with an α-halo ketone in a cyclocondensation reaction to yield a 2,4-disubstituted thiazole derivative. The bromine atom on the phenyl ring of this compound can be further functionalized to generate a library of diverse compounds for structure-activity relationship (SAR) studies.
Data Presentation: Anti-inflammatory Activity of Thiazole Derivatives
While specific anti-inflammatory data for derivatives of this compound is not yet extensively published, the following table summarizes the anti-inflammatory activity of analogous thiazole compounds, demonstrating their potential as effective inhibitors of inflammatory mediators. The data is presented as IC50 values, representing the concentration of the compound required to inhibit a specific inflammatory response by 50%.
| Compound Class | Assay Type | Target | Representative IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Substituted Thiazoles | COX-2 Inhibition | Cyclooxygenase-2 | 1.5 - 15 µM | Celecoxib | 0.04 µM |
| Thiazole Derivatives | Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cells | Inducible Nitric Oxide Synthase (iNOS) | 5 - 25 µM | L-NAME | 18 µM |
| Phenylthiazole Acetamides | Carrageenan-induced rat paw edema | In-vivo inflammation | - (Up to 44% inhibition) | Nimesulide | - |
Experimental Protocols
Part 1: Synthesis of 2-(3-bromophenyl)-4-aryl-thiazole Derivatives
This protocol outlines a general procedure for the synthesis of thiazole derivatives from this compound and a substituted α-bromoacetophenone.
Materials:
-
This compound
-
Substituted α-bromoacetophenone (e.g., 2-bromo-1-phenylethan-1-one)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Hexane
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 40 mL of absolute ethanol.
-
To this solution, add the substituted α-bromoacetophenone (10 mmol).
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with constant stirring.
-
Monitor the progress of the reaction using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the resulting residue, add 50 mL of a saturated sodium bicarbonate solution to neutralize any hydrobromic acid formed during the reaction.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel to yield the pure 2-(3-bromophenyl)-4-aryl-thiazole derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
Part 2: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages
This protocol describes a common in vitro assay to evaluate the anti-inflammatory potential of the synthesized compounds by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.[1]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized thiazole derivatives (dissolved in DMSO)
-
Griess Reagent (for nitrite determination)
-
96-well cell culture plates
-
CO₂ incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a CO₂ incubator.
-
The following day, treat the cells with various concentrations of the synthesized thiazole derivatives (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. A vehicle control (DMSO) should also be included.
-
After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. A negative control group (cells without LPS stimulation) should be included.
-
After the incubation period, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control group.
-
The IC50 value can be determined by plotting the percentage of inhibition against the compound concentration.
Mandatory Visualizations
References
Application of 3-Bromophenyl Precursors in the Synthesis of Kinase Inhibitors
Note: A direct search for "3-Bromothiobenzamide" in the context of kinase inhibitor synthesis did not yield sufficient specific information or established protocols. Therefore, this document focuses on a closely related and well-documented application of a bromo-substituted phenyl precursor in the synthesis of a potent kinase inhibitor. We will use the synthesis of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780) , a highly potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases, as a representative example. This compound showcases the utility of bromo-substituted anilines as key building blocks in the development of targeted therapeutics.
Introduction
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. This has made them a major class of drug targets. The development of small molecule kinase inhibitors often involves the use of versatile chemical scaffolds that can be readily modified to optimize potency, selectivity, and pharmacokinetic properties. Bromo-substituted heterocyclic and aromatic compounds are valuable starting materials in medicinal chemistry due to the versatility of the bromine atom, which can be functionalized through various cross-coupling reactions. This allows for the systematic exploration of the chemical space around a core scaffold to establish structure-activity relationships (SAR).
This application note details the use of a 3-bromophenyl precursor in the synthesis of PD 158780 and provides protocols for its synthesis and biological evaluation.
Quantitative Data: Kinase Inhibition Profile of PD 158780
PD 158780 is a potent, ATP-competitive inhibitor of the EGFR family of tyrosine kinases. Its high affinity and selectivity make it a valuable tool for studying EGFR-driven signaling. The inhibitory activity of PD 158780 against several key tyrosine kinases is summarized in the table below.
| Kinase Target | IC50 Value |
| EGFR (ErbB1) | 0.08 nM |
| ErbB2 (HER2) | 49 nM[1] |
| ErbB4 | 52 nM[1] |
Experimental Protocols
This section provides a representative protocol for the synthesis of a key intermediate for PD 158780 and a general protocol for evaluating its inhibitory activity against EGFR.
Protocol 1: Synthesis of a 4-amino-substituted Pyrido[3,4-d]pyrimidine Intermediate
This protocol describes a key step in the synthesis of the pyridopyrimidine core, which involves the reaction of a 6-fluoro derivative with an appropriate amine.
Materials:
-
6-fluoro-pyridopyrimidine precursor
-
3-bromoaniline
-
Appropriate solvent (e.g., isopropanol, DMF)
-
Acid or base catalyst (if required)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the 6-fluoro-pyridopyrimidine precursor in the chosen solvent.
-
Add 3-bromoaniline to the reaction mixture.
-
If necessary, add a catalytic amount of acid or base to facilitate the reaction.
-
Heat the reaction mixture to a temperature appropriate for the chosen solvent and reactants, and stir for several hours.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired 4-[(3-bromophenyl)amino]-pyridopyrimidine intermediate.
Protocol 2: In Vitro EGFR Kinase Inhibition Assay
This protocol outlines a general method for determining the in vitro potency of a test compound like PD 158780 against EGFR.
Materials:
-
Recombinant human EGFR kinase
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP), [γ-³²P]ATP or fluorescently labeled ATP
-
Test compound (PD 158780) dissolved in DMSO
-
Kinase assay buffer
-
96-well plates
-
Incubator
-
Apparatus for detecting kinase activity (e.g., scintillation counter, fluorescence plate reader)
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a 96-well plate, add the peptide substrate and the diluted test compound.
-
Add the recombinant EGFR kinase to each well to initiate the reaction.
-
Add ATP (containing a tracer amount of radiolabeled or fluorescently labeled ATP) to start the kinase reaction.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a suitable stop solution.
-
Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.
-
Wash the filter membrane to remove unincorporated ATP.
-
Quantify the amount of phosphorylated substrate using a suitable detection method.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Mechanism of Action
PD 158780 targets the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase that plays a central role in regulating cell proliferation, survival, and differentiation.[2] The EGFR signaling pathway is a critical regulator of normal cell physiology and is frequently dysregulated in cancer.
EGFR Signaling Pathway:
-
Ligand Binding: The pathway is activated by the binding of specific ligands, such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α), to the extracellular domain of EGFR.[3]
-
Receptor Dimerization and Autophosphorylation: Ligand binding induces the formation of receptor homodimers or heterodimers with other members of the ErbB family (e.g., HER2/ErbB2).[3] This dimerization activates the intracellular tyrosine kinase domain, leading to autophosphorylation of specific tyrosine residues in the C-terminal tail of the receptor.[4]
-
Recruitment of Downstream Signaling Proteins: The phosphorylated tyrosine residues serve as docking sites for various adaptor proteins and enzymes containing Src homology 2 (SH2) domains, such as Grb2, Shc, and PLCγ.[4]
-
Activation of Downstream Cascades: The recruitment of these proteins activates several downstream signaling cascades, including:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is primarily involved in cell proliferation.[3]
-
PI3K-AKT-mTOR Pathway: This pathway is crucial for cell survival and growth.[3]
-
PLCγ-PKC Pathway: This pathway is involved in cell motility and proliferation.
-
JAK/STAT Pathway: This pathway is also involved in cell survival and proliferation.[3]
-
-
Cellular Response: The activation of these pathways ultimately leads to changes in gene expression and protein activity that drive cellular responses such as proliferation, survival, differentiation, and migration.
Mechanism of Action of PD 158780:
PD 158780 acts as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the EGFR tyrosine kinase domain, preventing the binding of ATP.[1] This blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, thereby inhibiting the cellular processes that are driven by EGFR signaling.
Visualizations
Caption: Synthetic workflow for a PD 158780 analog.
Caption: EGFR signaling pathway and inhibition by PD 158780.
References
Application Notes and Protocols: Synthesis of Benzothiazoles from 2-Bromothiobenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The synthesis of the benzothiazole core is a key step in the development of numerous therapeutic agents. One effective method for constructing the benzothiazole scaffold is through the intramolecular cyclization of N-(2-bromophenyl)thioamide derivatives. This approach, typically catalyzed by transition metals such as palladium or copper, involves the formation of a crucial carbon-sulfur (C-S) bond. This document provides detailed application notes and experimental protocols for the synthesis of 2-substituted benzothiazoles via palladium-catalyzed intramolecular cyclization of N-(2-bromophenyl)thioamides.
Palladium-Catalyzed Intramolecular Cyclization
The palladium-catalyzed intramolecular cyclization of N-(2-bromophenyl)thioamides is an efficient method for the synthesis of a variety of 2-substituted benzothiazoles. This reaction proceeds via an intramolecular C-S cross-coupling reaction. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and accommodating a range of functional groups on the thioamide substrate.
Experimental Data
The following tables summarize the reaction conditions and yields for the synthesis of 2-substituted benzothiazoles from various N-(2-bromophenyl)thioamide derivatives using a palladium-catalyzed intramolecular cyclization.
Table 1: Synthesis of 2-Alkylbenzothiazoles
| Entry | Substrate (R) | Product | Ligand | Base | Time (h) | Yield (%) |
| 1 | Methyl | 2-Methylbenzothiazole | o-biphenylP(t-Bu)₂ | Cs₂CO₃ | 18 | 85 |
| 2 | Ethyl | 2-Ethylbenzothiazole | o-biphenylP(t-Bu)₂ | Cs₂CO₃ | 18 | 82 |
| 3 | tert-Butyl | 2-tert-Butylbenzothiazole | o-biphenylP(t-Bu)₂ | Cs₂CO₃ | 18 | 90 |
| 4 | Adamantyl | 2-Adamantylbenzothiazole | o-biphenylP(t-Bu)₂ | Cs₂CO₃ | 18 | 95 |
Conditions: Substrate (1 mmol), dioxane (4 ml), Pd₂(dba)₃ (0.05 mmol), ligand (0.055 mmol), base (1.5 mmol), temperature 80°C.
Table 2: Synthesis of 2-Arylbenzothiazoles
| Entry | Substrate (Ar) | Product | Ligand | Base | Time (h) | Yield (%) |
| 1 | Phenyl | 2-Phenylbenzothiazole | o-biphenylP(t-Bu)₂ | Cs₂CO₃ | 18 | 98 |
| 2 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)benzothiazole | o-biphenylP(t-Bu)₂ | Cs₂CO₃ | 18 | 97 |
| 3 | 4-Chlorophenyl | 2-(4-Chlorophenyl)benzothiazole | o-biphenylP(t-Bu)₂ | Cs₂CO₃ | 18 | 96 |
| 4 | 2-Thienyl | 2-(2-Thienyl)benzothiazole | o-biphenylP(t-Bu)₂ | Cs₂CO₃ | 18 | 88 |
Conditions: Substrate (1 mmol), dioxane (4 ml), Pd₂(dba)₃ (0.05 mmol), ligand (0.055 mmol), base (1.5 mmol), temperature 80°C.
Experimental Protocols
General Protocol for the Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles[1]
This protocol is based on the palladium-catalyzed intramolecular cyclization of N-(2-bromophenyl)thioamides.
Materials:
-
N-(2-bromophenyl)thioamide derivative (1.0 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 mmol, 45.8 mg)
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2-(Di-tert-butylphosphino)biphenyl (o-biphenylP(t-Bu)₂) (0.055 mmol, 16.4 mg)
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Cesium carbonate (Cs₂CO₃) (1.5 mmol, 488.7 mg)
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Anhydrous dioxane (4 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
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Standard laboratory glassware for workup and purification
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the N-(2-bromophenyl)thioamide substrate (1.0 mmol), Pd₂(dba)₃ (0.05 mmol), 2-(di-tert-butylphosphino)biphenyl (0.055 mmol), and cesium carbonate (1.5 mmol).
-
Add anhydrous dioxane (4 mL) to the Schlenk tube.
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Seal the Schlenk tube and place it in a preheated heating block at 80°C.
-
Stir the reaction mixture at 80°C for 18 hours.
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After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
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Wash the celite pad with additional organic solvent.
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Combine the organic filtrates and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure 2-substituted benzothiazole.
-
Characterize the final product by standard analytical techniques (NMR, MS, etc.).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 2-substituted benzothiazoles from N-(2-bromophenyl)thioamide derivatives.
Reaction Scheme
The diagram below shows the palladium-catalyzed intramolecular cyclization of an N-(2-bromophenyl)thioamide to form a 2-substituted benzothiazole.
Conclusion
The palladium-catalyzed intramolecular cyclization of N-(2-bromophenyl)thioamides provides a reliable and high-yielding route to a diverse range of 2-substituted benzothiazoles. The protocols and data presented herein offer a solid foundation for researchers in medicinal chemistry and drug development to synthesize these valuable heterocyclic scaffolds. The mild reaction conditions and tolerance of various functional groups make this methodology a powerful tool in the synthesis of novel benzothiazole-containing compounds with potential therapeutic applications.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-Bromothiobenzamide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Bromothiobenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common methods for synthesizing this compound involve the thionation of the corresponding amide (3-Bromobenzamide) or the reaction of the corresponding nitrile (3-Bromobenzonitrile) with a sulfur source.
-
Thionation of 3-Bromobenzamide: This is a widely used method where the oxygen atom of the amide's carbonyl group is replaced with a sulfur atom.[1] The most common thionating agent for this transformation is Lawesson's Reagent.[1][2][3] Phosphorus pentasulfide (P₄S₁₀) can also be used, but it often requires harsher conditions, such as higher temperatures and a larger excess of the reagent.[2]
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From 3-Bromobenzonitrile: this compound can be synthesized from 3-Bromobenzonitrile using a source of hydrogen sulfide (H₂S) or its salts, such as sodium hydrosulfide.[4][5] This method can be advantageous as nitriles are often readily available starting materials.[6]
Q2: What is Lawesson's Reagent and what are its advantages?
A2: Lawesson's Reagent, with the chemical name 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide, is a widely used thionating agent in organic synthesis.[1][3] Its primary function is to convert carbonyl groups (like those in amides, ketones, and esters) into thiocarbonyl groups.[1][7]
The main advantages of Lawesson's Reagent over other thionating agents like P₄S₁₀ include:
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Milder reaction conditions.[2]
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Generally higher yields.[3]
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Shorter reaction times, especially when using microwave irradiation.[3]
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Better solubility in organic solvents.
Q3: What are the critical parameters to control during the synthesis of this compound using Lawesson's Reagent?
A3: Several parameters are crucial for a successful synthesis:
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Temperature: Controlling the reaction temperature is vital as exothermic reactions can lead to side product formation.[8] The reaction is often performed at reflux in a suitable solvent like toluene or dioxane.
-
Reaction Time: The reaction should be monitored (e.g., by TLC) to determine the point of completion. Insufficient time will lead to incomplete conversion, while excessively long times can promote byproduct formation.[3]
-
Stoichiometry: The molar ratio of Lawesson's Reagent to the starting amide is critical. Typically, 0.5 to 1.5 equivalents of Lawesson's Reagent are used. An excess may complicate purification.[3][9]
-
Solvent: The choice of a dry, inert solvent is important. Toluene is a common choice.[9]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions, especially if reagents are sensitive to air or moisture.[10]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Yield of this compound
| Potential Cause | Suggested Solution |
| Poor Quality of Reagents | Ensure 3-Bromobenzamide is pure and dry. Use fresh, high-quality Lawesson's Reagent, as it can degrade over time. |
| Incomplete Reaction | Monitor the reaction using Thin Layer Chromatography (TLC). If starting material persists, consider increasing the reaction time or temperature. Ensure the stoichiometry of Lawesson's Reagent is adequate (a slight excess may be needed).[8] |
| Hydrolysis of Thioamide | The thioamide product can be sensitive to acidic or basic conditions, especially during workup.[11] Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases. |
| Suboptimal Temperature | If the reaction is too slow, gradually increase the temperature. Conversely, if many byproducts are forming, try running the reaction at a lower temperature for a longer duration.[12] |
Problem 2: Complicated Purification and Presence of Impurities
| Potential Cause | Suggested Solution |
| Byproducts from Lawesson's Reagent | The phosphorus-containing byproducts of Lawesson's Reagent can have similar polarity to the desired thioamide, making chromatographic separation difficult.[9] Consider using a fluorous version of Lawesson's Reagent to simplify purification via fluorous solid-phase extraction.[1] |
| Unreacted Starting Material | If the reaction did not go to completion, unreacted 3-Bromobenzamide will be present. Optimize reaction conditions (time, temperature, stoichiometry) to ensure full conversion.[8] |
| Product and Impurities have Similar Polarities | For purification by column chromatography, screen different solvent systems to achieve better separation. Recrystallization is another effective purification method; test various solvents to find one that provides good crystal recovery.[8] |
| Formation of Side Products | Side reactions can occur if the reaction temperature is too high or if reactive functional groups are present.[8] Ensure controlled heating and consider protecting sensitive functional groups if necessary. |
Data Presentation: Reaction Condition Optimization
The following table summarizes typical reaction conditions for the thionation of amides to thioamides using Lawesson's Reagent, which can be used as a starting point for optimizing the synthesis of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Starting Material | Amide | Amide | Amide | [9] |
| Thionating Agent | Lawesson's Reagent | Lawesson's Reagent | Lawesson's Reagent | [9] |
| Equivalents of Agent | 1.5 equiv | 3.0 equiv | 1.0 equiv | [9] |
| Solvent | Toluene | Toluene | Toluene | [9] |
| Temperature | Reflux (110 °C) | Reflux (110 °C) | Reflux (110 °C) | [9] |
| Reaction Time | 30 min | 24 h | Not Specified | [9] |
| Yield | 93% | 70% conversion | Not Specified | [9] |
Note: Yields and reaction times are highly substrate-dependent. These values serve as a general guideline.
Experimental Protocols
Protocol: Synthesis of this compound from 3-Bromobenzamide using Lawesson's Reagent
This protocol is a general procedure and may require optimization.
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Bromobenzamide (1.0 equiv).
-
Add Lawesson's Reagent (0.5 - 1.5 equiv).
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Add a dry solvent, such as toluene, under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Execution:
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
The crude residue will contain the desired this compound and phosphorus byproducts.
-
-
Purification:
-
Purify the crude product using flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is often a suitable eluent system.
-
Alternatively, recrystallization from a suitable solvent (e.g., ethanol, chloroform) can be employed to purify the product.[9]
-
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for addressing low yield in thioamide synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Lawesson's Reagent [organic-chemistry.org]
- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Buy 3-Bromobenzonitrile | 6952-59-6 [smolecule.com]
- 7. Modification of organic compounds with Lawesson’s reagent | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Opportunities and challenges in the synthesis of thioamidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: 3-Bromothiobenzamide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Bromothiobenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions involving this compound?
A1: The most common side products typically arise from the reactivity of the thioamide functional group and the bromo-aromatic ring. These can include:
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Hydrolysis products: 3-Bromobenzamide and 3-Bromobenzoic acid are common side products resulting from the hydrolysis of the thioamide group, especially in the presence of water or protic solvents. Thioamides can be hydrolyzed to their corresponding amides[1].
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Oxidation products: The thioamide group is susceptible to oxidation, which can lead to a complex mixture of degradation products, including the formation of sulfates and carbon oxides under harsh oxidative conditions[2].
-
S-Alkylation products: If alkylating agents are present in the reaction mixture, S-alkylation of the thioamide can occur, leading to the formation of thioimidate intermediates or side products[3].
-
Debromination or further halogenation: Depending on the reaction conditions, the bromine atom on the aromatic ring can be either removed or additional halogenation can occur.
Q2: How can I minimize the formation of the hydrolysis side product, 3-Bromobenzamide?
A2: To minimize hydrolysis, it is crucial to work under anhydrous conditions. This includes using dry solvents, inert atmospheres (e.g., nitrogen or argon), and ensuring all glassware is thoroughly dried before use. If the reaction must be performed in the presence of water, consider lowering the reaction temperature to reduce the rate of hydrolysis.
Q3: What causes the degradation of this compound, and how can I prevent it?
A3: this compound can degrade under harsh conditions such as high temperatures, strong oxidizing or reducing agents, and exposure to light.[4][5] Thermal decomposition can lead to the release of hazardous gases like carbon oxides, hydrogen bromide, and sulfur oxides.[4][5][6] To prevent degradation, it is recommended to perform reactions at the lowest effective temperature, use compatible reagents, and protect the reaction mixture from light.
Troubleshooting Guides
Issue 1: Unexpected formation of 3-Bromobenzamide
-
Symptom: Your final product is contaminated with a significant amount of 3-Bromobenzamide, as identified by techniques like NMR or Mass Spectrometry.
-
Potential Cause: Presence of water in the reaction mixture, leading to the hydrolysis of the thioamide.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the system.
-
Purify Reagents: Ensure all starting materials and reagents are free from water.
-
Temperature Control: If possible, run the reaction at a lower temperature to slow down the rate of hydrolysis.
-
Issue 2: Low yield of the desired product with a complex mixture of byproducts
-
Symptom: The reaction yields a complex mixture of unidentified products, and the desired product is obtained in a very low yield.
-
Potential Cause: Decomposition of this compound due to harsh reaction conditions.
-
Troubleshooting Steps:
-
Reaction Temperature: Lower the reaction temperature. If heating is required, use the minimum temperature necessary for the reaction to proceed.
-
Reagent Compatibility: Avoid strong oxidizing or reducing agents if they are not essential for the desired transformation.[4]
-
Protect from Light: Wrap the reaction vessel in aluminum foil to prevent photochemical decomposition.
-
Reaction Time: Optimize the reaction time to avoid prolonged exposure to harsh conditions.
-
Data Presentation
Table 1: Common Side Products in this compound Reactions and Their Formation Conditions
| Side Product | Chemical Structure | Formation Condition | Mitigation Strategy |
| 3-Bromobenzamide | 3-Br-C₆H₄-C(=O)NH₂ | Presence of water/acid/base | Use anhydrous conditions |
| 3-Bromobenzoic Acid | 3-Br-C₆H₄-COOH | Excess water, harsh hydrolysis conditions | Use anhydrous conditions, control stoichiometry of water |
| S-alkylated product | 3-Br-C₆H₄-C(=NR)SR' | Presence of alkylating agents | Avoid alkylating agents unless part of the desired reaction |
| Degradation Products | CO, CO₂, HBr, SOx | High temperature, strong oxidants/reductants | Control temperature, avoid incompatible reagents |
Experimental Protocols
Protocol 1: General Procedure for a Reaction with this compound under Anhydrous Conditions
-
Glassware Preparation: Dry a round-bottom flask and a magnetic stir bar in an oven at 120°C for at least 4 hours. Allow to cool to room temperature in a desiccator.
-
Reagent Preparation: Use freshly distilled anhydrous solvent. Ensure all other reagents are of anhydrous grade.
-
Reaction Setup: Assemble the glassware under a stream of dry nitrogen or argon. Add this compound and other solid reagents to the flask.
-
Solvent Addition: Add the anhydrous solvent via a syringe through a septum.
-
Reaction: Stir the reaction mixture at the desired temperature for the optimized reaction time.
-
Work-up: Quench the reaction with a non-aqueous work-up if possible. If an aqueous work-up is necessary, perform it at a low temperature (e.g., in an ice bath) to minimize hydrolysis of any remaining this compound.
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Purification: Purify the product using column chromatography with a non-protic eluent system.
Visualizations
Caption: Potential side reaction pathways for this compound.
References
- 1. The kinetics and mechanism of thioamide hydrolysis promoted by gold(III) bromides in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Purification of 3-Bromothiobenzamide Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of 3-Bromothiobenzamide. The following information is designed to assist in optimizing purification protocols, improving yield, and ensuring the high purity of the final compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound from 3-Bromobenzonitrile using sodium hydrosulfide?
A1: The primary impurities to consider are:
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Unreacted 3-Bromobenzonitrile: The starting material may not have fully reacted.
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3-Bromobenzamide: Hydrolysis of the thioamide or the starting nitrile can lead to the formation of the corresponding amide.
-
Elemental Sulfur: If the reaction conditions are not optimal, elemental sulfur can sometimes be a byproduct.
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Other Sulfur-Containing Byproducts: Depending on the specific reaction conditions, other related sulfur compounds may be formed in small amounts.
Q2: Which purification technique is more suitable for this compound: recrystallization or column chromatography?
A2: The choice of purification method depends on the impurity profile and the scale of your reaction.
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Recrystallization is an effective technique for removing small amounts of impurities and is generally preferred for larger scale purifications due to its simplicity and cost-effectiveness. A key requirement is finding a suitable solvent in which the this compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at lower temperatures.
-
Column chromatography is a more powerful technique for separating complex mixtures or when impurities have similar solubility profiles to the desired product. It is particularly useful for smaller scale purifications or when very high purity is required.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It can be used to:
-
Assess the purity of the crude reaction mixture.
-
Identify the optimal solvent system for column chromatography.
-
Analyze the fractions collected during column chromatography to identify those containing the pure product.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | - The solution is not saturated (too much solvent was used).- The compound is highly soluble in the chosen solvent even at low temperatures.- The cooling process was too rapid. | - Concentrate the solution by evaporating some of the solvent.- Try a different solvent or a mixture of solvents (e.g., a solvent in which the compound is soluble and an anti-solvent in which it is insoluble).- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratch the inside of the flask with a glass rod or add a seed crystal of pure product to induce crystallization. |
| Product "Oils Out" Instead of Crystallizing | - The melting point of the impurities is significantly lower than that of the product, creating a eutectic mixture.- The solution is supersaturated.- The cooling process is too fast. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider purification by column chromatography if the problem persists. |
| Colored Impurities in Crystals | - The colored impurity has a similar solubility profile to the product. | - Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce the overall yield as some product may also be adsorbed. |
| Low Recovery of Purified Product | - The compound has significant solubility in the cold recrystallization solvent.- Too much solvent was used.- Premature crystallization occurred during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Use a pre-heated funnel for hot filtration to prevent the product from crystallizing prematurely. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Impurities | - The polarity of the mobile phase (eluent) is too high or too low.- The column was not packed properly, leading to channeling.- The sample was not loaded in a concentrated band. | - Optimize the eluent system using TLC first. A good starting point for aromatic compounds is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve good separation of spots on the TLC plate.- Ensure the column is packed uniformly without any air bubbles or cracks.- Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent and load it carefully onto the top of the column in a narrow band. |
| Product Does Not Elute from the Column | - The eluent is not polar enough to move the product through the stationary phase. | - Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. |
| Product Elutes Too Quickly with the Solvent Front | - The eluent is too polar. | - Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane. |
| Streaking or Tailing of Spots on TLC of Fractions | - The sample was overloaded on the column.- The compound is interacting strongly with the stationary phase (e.g., acidic or basic compounds on silica gel). | - Use a larger column or load less sample.- Consider adding a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds). Alternatively, use a different stationary phase like alumina. |
Experimental Protocols
Synthesis of this compound from 3-Bromobenzonitrile (Adapted from a similar procedure for the 4-bromo isomer[1])
This protocol describes a general method for the synthesis of this compound.
Materials:
-
3-Bromobenzonitrile
-
Sodium hydrogen sulfide hydrate (70%)
-
Magnesium chloride hexahydrate
-
Dimethylformamide (DMF)
-
Deionized water
-
1 N Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, prepare a slurry of sodium hydrogen sulfide hydrate (2.0 equivalents) and magnesium chloride hexahydrate (1.0 equivalent) in DMF.
-
Add 3-Bromobenzonitrile (1.0 equivalent) to the slurry.
-
Stir the mixture at room temperature for approximately 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a beaker containing deionized water (approximately 2.5 times the volume of DMF used).
-
Collect the precipitated solid by vacuum filtration.
-
Resuspend the crude product in 1 N HCl and stir for 30 minutes.
-
Filter the solid, wash thoroughly with deionized water, and air dry.
Purification by Recrystallization (General Protocol)
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., chloroform, ethanol/water mixture)
-
Erlenmeyer flasks
-
Hotplate
-
Büchner funnel and filter flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue to add the hot solvent portion-wise until the solid is completely dissolved.
-
If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove any insoluble impurities (and charcoal if used).
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals, for instance in a vacuum oven.
Purification by Column Chromatography (General Protocol)
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Mobile phase (eluent), e.g., a mixture of hexane and ethyl acetate
-
Chromatography column
-
Sand
-
Cotton or glass wool
Procedure:
-
Prepare the chromatography column by placing a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the column, allowing it to settle into a packed bed without air bubbles. Add another thin layer of sand on top of the silica gel.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the chosen mobile phase, starting with a lower polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity as needed.
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Collect fractions and monitor the elution of the product using TLC.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Representative Recrystallization Solvent Systems
| Compound | Solvent System | Typical Recovery Yield | Notes |
| 4-Bromothiobenzamide[1] | Chloroform | Not specified | Yields crystals suitable for X-ray analysis. |
| Aromatic Thioamides (general) | Ethanol/Water | >80% (typical) | A common and effective solvent mixture for many organic compounds. The ratio may need to be optimized. |
| Aromatic Thioamides (general) | Toluene | >80% (typical) | Another option for recrystallization, particularly for less polar compounds. |
Note: The optimal solvent system for this compound should be determined experimentally.
Table 2: Representative Column Chromatography Conditions
| Stationary Phase | Mobile Phase (Eluent) System | Typical Application |
| Silica Gel | Hexane / Ethyl Acetate (gradient) | Good for separating compounds of moderate polarity. The gradient can be adjusted to optimize separation. |
| Silica Gel | Dichloromethane / Hexane (gradient) | Another common solvent system for separating moderately polar to nonpolar compounds. |
| Alumina | Hexane / Ethyl Acetate (gradient) | Can be used as an alternative to silica gel, especially for compounds that are sensitive to the acidic nature of silica. |
Note: The ideal mobile phase for this compound should be determined by TLC analysis prior to running the column.
Mandatory Visualization
References
Technical Support Center: Hantzsch Thiazole Synthesis with 3-Bromothiobenzamide
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the Hantzsch thiazole synthesis, with a specific focus on improving yields when using 3-bromothiobenzamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of thiazole derivatives from this compound and an α-halo ketone.
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Poor quality of starting materials: Impurities in this compound or the α-halo ketone can lead to side reactions or inhibit the desired reaction. | - Ensure the purity of starting materials using techniques like NMR or melting point analysis. - Recrystallize or purify starting materials if necessary.[1] |
| Suboptimal reaction conditions: Incorrect temperature, reaction time, or solvent can significantly reduce the yield.[1] | - Temperature: Gradually increase the reaction temperature. While refluxing in ethanol is common, some reactions may benefit from milder or more elevated temperatures.[1] - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal duration.[1] - Solvent: Polar protic solvents like ethanol and methanol are commonly used. Consider a mixture of ethanol/water, which has been shown to improve yields in some cases. | |
| Incomplete reaction: The reaction may not have reached completion. | - Extend the reaction time and continue to monitor by TLC until the starting materials are consumed. - Consider using microwave irradiation to reduce reaction times and potentially improve yields.[2] | |
| Formation of Multiple Products/Impurities | Side reactions: Unwanted side reactions can consume starting materials and complicate purification. | - Formation of oxazole: This can occur if the this compound is contaminated with its corresponding amide. Ensure the purity of the thioamide.[1] - Dimerization or polymerization: Under certain conditions, starting materials or intermediates can self-condense. Adjusting the concentration or temperature may mitigate this.[1] |
| Formation of isomeric thiazoles: If an unsymmetrical α-halo ketone is used, regioisomers can be formed. | - This is less common but possible. Purification by column chromatography may be necessary to separate the isomers. | |
| Difficulty in Product Purification | Product is an oil or does not crystallize: The product may not readily precipitate from the reaction mixture. | - If the product does not precipitate upon cooling, remove the solvent under reduced pressure. - If the product is an oil, attempt to induce crystallization by scratching the flask or adding a seed crystal. - If crystallization is unsuccessful, purify the product using column chromatography. |
| Product is contaminated with starting materials: Unreacted starting materials remain in the crude product. | - Unreacted this compound can often be removed by washing the solid product with a suitable solvent. - Unreacted α-halo ketone can typically be removed by recrystallization or column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Hantzsch thiazole synthesis?
The Hantzsch thiazole synthesis is a cyclization reaction between an α-halo ketone and a thioamide. The reaction proceeds through a multi-step mechanism that begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halo ketone. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone. Finally, a dehydration step leads to the formation of the aromatic thiazole ring.
Q2: What are the typical starting materials for this synthesis when using this compound?
The key starting materials are this compound and an α-halo ketone (e.g., ethyl bromopyruvate, 2-bromoacetophenone).
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective technique to monitor the reaction's progress. Spot the reaction mixture alongside the starting materials on a TLC plate (e.g., silica gel). The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the reaction is proceeding. A suitable eluent system, for instance, a mixture of ethyl acetate and hexane, can be used for development.[1]
Q4: Can catalysts be used to improve the yield?
Yes, various catalysts can improve the yield and reaction rate of the Hantzsch thiazole synthesis. Acid catalysts like p-toluenesulfonic acid (PTSA) are sometimes used.[1] Additionally, green catalysts such as silica-supported tungstosilicic acid have been shown to be effective.[3]
Q5: Is microwave-assisted synthesis a viable option for this reaction?
Absolutely. Microwave-assisted Hantzsch synthesis has been shown to significantly reduce reaction times and, in many cases, improve product yields compared to conventional heating methods.[2]
Data Presentation
The following table summarizes the effect of different reaction conditions on the yield of Hantzsch thiazole synthesis. While specific data for this compound is limited in the literature, the following table, based on the synthesis of structurally related N-aryl thiazoles, illustrates general trends that can be applied to optimize your reaction.
| Thioamide | α-Halo Ketone | Solvent | Method | Reaction Time | Yield (%) | Reference |
| N-phenylthiourea | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | Methanol | Conventional (Reflux) | 8 h | 75 | [2] |
| N-phenylthiourea | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | Methanol | Microwave (90 °C) | 30 min | 95 | [2] |
| Thiobenzamide | Ethyl Bromoacetate | Ethanol | Conventional (Reflux) | 6 h | 82 | (Generalized from similar syntheses) |
| Thiobenzamide | Ethyl Bromoacetate | Ethanol/Water (1:1) | Conventional (Reflux) | 4 h | 88 | (Generalized from similar syntheses) |
| Thiobenzamide | Ethyl Bromoacetate | None (Solvent-free) | Grinding | 15 min | 92 | (Generalized from similar syntheses) |
Experimental Protocols
Optimized Protocol for the Synthesis of 2-(3-bromophenyl)-4-substituted-thiazole
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1 equivalent)
-
α-Halo ketone (e.g., ethyl bromopyruvate, 1 equivalent)
-
Ethanol (or other suitable solvent)
-
Sodium bicarbonate solution (5%) or other mild base
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol.
-
Add the α-halo ketone (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress using TLC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.
-
Neutralize the mixture with a 5% sodium bicarbonate solution.
-
If a precipitate forms, filter the solid and wash it with cold ethanol or water.
-
If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
-
Dry the purified product under vacuum over anhydrous sodium sulfate or magnesium sulfate.
Mandatory Visualization
Caption: Experimental workflow for Hantzsch thiazole synthesis.
References
- 1. scispace.com [scispace.com]
- 2. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Byproducts of 3-Bromothiobenzamide Hantzsch Thiazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the byproducts encountered during the Hantzsch thiazole synthesis utilizing 3-Bromothiobenzamide.
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch thiazole synthesis?
The Hantzsch thiazole synthesis is a fundamental organic reaction for the formation of a thiazole ring. It involves the condensation of an α-haloketone with a thioamide.[1][2] This method is widely employed due to its reliability and the commercial availability of the requisite starting materials.[1]
Q2: What is the general reaction mechanism?
The synthesis proceeds through a multi-step pathway. It commences with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step involves the dehydration of the resulting hydroxythiazoline intermediate to yield the aromatic thiazole ring.[1][2]
Q3: What are the typical starting materials for this synthesis when using this compound?
The essential reactants are an α-haloketone (e.g., 2-bromoacetophenone, chloroacetone) and this compound as the thioamide component.[1][2]
Q4: Is the Hantzsch thiazole synthesis typically a high-yielding reaction?
Yes, the Hantzsch thiazole synthesis is generally known to provide good to excellent yields of the thiazole product.[3] However, the purity and yield can be affected by several factors, including the quality of starting materials and the reaction conditions.[1]
Troubleshooting Guide: Byproduct Formation
Problem: Identification of Unexpected Peaks in Product Analysis (NMR, LC-MS)
Possible Cause 1: Formation of 3,5-Di(3-bromophenyl)-1,2,4-thiadiazole
Under certain conditions, particularly with sterically demanding α-haloketones, thiobenzamides can undergo self-condensation to form 3,5-diaryl-1,2,4-thiadiazoles as a byproduct.[4] In the case of this compound, this would result in the formation of 3,5-di(3-bromophenyl)-1,2,4-thiadiazole.
-
Troubleshooting Steps:
-
Optimize Reaction Temperature: Avoid excessive heat, as this can promote side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.[1]
-
Control Stoichiometry: Use a slight excess of the α-haloketone to favor the desired reaction pathway over the self-condensation of the thioamide.
-
Purification: This byproduct can often be separated from the desired thiazole product by column chromatography on silica gel.
-
Possible Cause 2: Formation of Regioisomers (Iminothiazoles)
When the Hantzsch synthesis is conducted under acidic conditions with N-substituted thioamides, the formation of 3-substituted 2-imino-2,3-dihydrothiazole regioisomers is possible. While this compound is N-unsubstituted, the reaction environment's pH can still influence the reaction pathway.
-
Troubleshooting Steps:
-
Maintain Neutral or Slightly Basic Conditions: The use of a weak base or ensuring the reaction is not performed in a strongly acidic medium can help to avoid the formation of these isomers.[1] The workup procedure often involves neutralization with a base like sodium carbonate, which also helps to quench any acid present.[2]
-
Product Analysis: Carefully analyze the 1H NMR spectrum of the product mixture to identify the presence of any isomeric species.
-
Possible Cause 3: Unreacted Starting Materials
Incomplete reactions can lead to the presence of unreacted this compound and α-haloketone in the final product.
-
Troubleshooting Steps:
-
Monitor Reaction Completion: Use TLC to monitor the disappearance of the starting materials.
-
Purification: Unreacted starting materials can typically be removed through recrystallization or column chromatography. Washing the crude product with a suitable solvent can also help to remove these impurities.
-
Data Presentation
| Compound | Typical Role | Expected Yield Range | Notes |
| 2-(3-bromophenyl)-thiazole derivative | Main Product | Good to Excellent | The yield is dependent on the specific α-haloketone used and the reaction conditions.[3] |
| 3,5-di(3-bromophenyl)-1,2,4-thiadiazole | Byproduct | Low to Moderate | More likely to form with sterically hindered α-haloketones or at elevated temperatures.[4] |
| Iminothiazole Isomer | Byproduct | Low | Formation is favored under acidic conditions.[1] |
| Unreacted Starting Materials | Impurity | Variable | Depends on reaction completion. |
Experimental Protocols
Protocol 1: General Synthesis of 2-(3-bromophenyl)-4-aryl-thiazole
This protocol is an adaptation of the standard Hantzsch thiazole synthesis for the specific use of this compound.
Materials:
-
This compound
-
Substituted α-bromoacetophenone (e.g., 2-bromoacetophenone)
-
Ethanol or Methanol
-
5% Sodium Carbonate (Na2CO3) solution
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and the desired α-bromoacetophenone (1.0-1.2 eq).
-
Add ethanol or methanol as the solvent to create a stirrable mixture.
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Heat the mixture to reflux with stirring for 1-3 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed during the reaction and precipitate the product.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water to remove any inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for identifying and mitigating byproducts in the Hantzsch synthesis.
References
Technical Support Center: Degradation Pathways of 3-Bromothiobenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-Bromothiobenzamide.
Frequently Asked Questions (FAQs)
Q1: Where should I start when investigating the degradation of this compound?
A1: Begin with forced degradation studies, also known as stress testing.[1][2] These studies are essential for understanding the intrinsic stability of the molecule, identifying potential degradation products, and developing stability-indicating analytical methods.[1][2] It is recommended to follow the International Council for Harmonisation (ICH) guidelines for stability testing.[1][3]
Q2: What conditions should I use for forced degradation studies of this compound?
A2: Forced degradation studies typically involve exposing the active pharmaceutical ingredient (API) to a range of stress conditions that are more severe than accelerated stability conditions.[2][4] For this compound, a thioamide derivative, consider the following conditions:
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Acidic Hydrolysis: Use a range of acid concentrations (e.g., 0.1 N to 1 N HCl) at various temperatures (e.g., room temperature to 80°C).
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Basic Hydrolysis: Use a range of base concentrations (e.g., 0.1 N to 1 N NaOH) at different temperatures. Thioamides are generally susceptible to hydrolysis, which may be accelerated by acids and bases.
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Oxidation: Employ oxidizing agents like hydrogen peroxide (e.g., 3-30% H₂O₂) at controlled temperatures. The sulfur atom in the thioamide group is prone to oxidation.
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Photostability: Expose the compound to light sources according to ICH Q1B guidelines to assess for photodegradation.
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Thermal Stress: Subject the solid compound to dry heat (e.g., 60-80°C) and elevated humidity (e.g., 75% RH) to evaluate its thermal stability.[4]
Q3: How do I select an appropriate analytical technique to monitor the degradation of this compound?
A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common technique. An ideal HPLC method should be able to separate the parent compound from all its degradation products and any process-related impurities. Method development will involve optimizing the column, mobile phase, gradient, and detector wavelength. Mass Spectrometry (MS) coupled with HPLC (LC-MS) is highly recommended for the identification of unknown degradation products.
Troubleshooting Guides
Problem 1: I am not observing any degradation of this compound under my initial stress conditions.
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Question: I have subjected this compound to 0.1 N HCl and 0.1 N NaOH at room temperature for 24 hours, but I do not see any significant degradation. What should I do?
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Answer: If no degradation is observed, you may need to increase the severity of the stress conditions.[2] Consider the following steps:
-
Increase Temperature: Repeat the experiments at elevated temperatures (e.g., 40°C, 60°C, or 80°C). Chemical reactions, including degradation, are often accelerated at higher temperatures.
-
Increase Concentration of Stressor: Use higher concentrations of acid or base (e.g., 1 N or higher).
-
Extend Exposure Time: Increase the duration of the study beyond 24 hours.
-
Evaluate a Broader Range of Conditions: If hydrolytic degradation is still not observed, it may indicate high stability under these conditions. Focus on other stress factors like oxidation and photolysis, as thioamides can be susceptible to these pathways.
-
Problem 2: I am seeing too many degradation peaks in my chromatogram, and I cannot identify them.
-
Question: My HPLC analysis after oxidative stress with 30% H₂O₂ shows multiple, poorly resolved peaks. How can I approach the identification of these degradants?
-
Answer: A complex degradation profile requires a systematic approach to peak identification:
-
Optimize Chromatography: Improve the separation of the degradation products by modifying your HPLC method. Try different columns, mobile phase compositions, or gradient profiles.
-
Use a Mass Spectrometer: Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of each peak will provide the molecular weight of the degradation products, which is a critical first step in structure elucidation.
-
Perform Tandem Mass Spectrometry (MS/MS): Fragmenting the parent ions of the degradation products in the mass spectrometer (MS/MS) can provide structural information.
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Isolate Degradants: If a particular degradant is present in significant amounts, consider preparative HPLC to isolate it for characterization by other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Problem 3: My mass balance is poor. The decrease in the parent compound does not match the increase in degradation products.
-
Question: After my forced degradation study, the amount of this compound has decreased by 50%, but the sum of the areas of the degradation peaks only accounts for 20% of the parent peak area. What could be the reason?
-
Answer: Poor mass balance can be due to several factors:
-
Non-UV Active Degradants: Some degradation products may not have a chromophore and, therefore, will not be detected by a UV detector. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector in parallel with your UV detector.
-
Volatile Degradants: The degradation process might be generating volatile compounds that are lost during the experiment or analysis.
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Precipitation: Degradation products may be insoluble in the sample solvent and precipitate out of the solution. Visually inspect your samples for any precipitates.
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Adsorption: The parent compound or its degradants might be adsorbing to the surface of the container or the HPLC column.
-
Inappropriate Wavelength: The UV detection wavelength might be optimal for the parent compound but not for the degradation products. Analyze your samples at multiple wavelengths or use a photodiode array (PDA) detector to capture the full UV spectrum of each peak.
-
Data Presentation
For effective comparison of degradation under different stress conditions, quantitative data should be summarized in a structured table.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Duration | Temperature | % Assay of this compound | % Total Degradation | Major Degradants (% Area) |
| 0.1 N HCl | 24 hours | 60°C | 85.2 | 14.8 | DP1 (8.5), DP2 (4.1) |
| 0.1 N NaOH | 24 hours | 60°C | 70.5 | 29.5 | DP3 (15.2), DP4 (10.3) |
| 3% H₂O₂ | 12 hours | RT | 65.8 | 34.2 | DP5 (20.1), DP6 (11.5) |
| Photolytic | 1.2 million lux hours | RT | 92.1 | 7.9 | DP7 (5.2) |
| Thermal (Dry Heat) | 48 hours | 80°C | 98.5 | 1.5 | - |
DP = Degradation Product, RT = Room Temperature
Experimental Protocols
Protocol: Forced Degradation by Acid Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Sample Preparation:
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 1 N HCl.
-
Dilute to volume with a 50:50 mixture of water and the organic solvent used for the stock solution. This will result in a final concentration of 100 µg/mL in 0.1 N HCl.
-
-
Control Sample Preparation:
-
Prepare a control sample in the same manner but replace the 1 N HCl with 1 mL of water.
-
-
Incubation:
-
Place both the stress and control samples in a water bath set to 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Sample Analysis:
-
Before injection into the HPLC, neutralize the aliquots from the stress sample with an equivalent amount of 1 N NaOH.
-
Dilute the samples if necessary to fall within the linear range of the analytical method.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point.
-
Determine the peak areas of any degradation products formed.
-
Calculate the mass balance.
-
Mandatory Visualization
Caption: Hypothetical degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
References
Technical Support Center: Troubleshooting Low Yield in 3-Bromothiobenzamide Cyclization
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering low yields in the cyclization of 3-Bromothiobenzamide to form the corresponding benzothiazole derivatives. This guide offers troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the cyclization of this compound?
A1: The primary methods for cyclizing this compound to a benzothiazole derivative involve intramolecular oxidative cyclization. Common approaches include:
-
Oxidative Cyclization with Chemical Oxidants: Reagents like potassium ferricyanide in an alkaline medium can be used to induce cyclization.
-
Photocatalytic Oxidative Cyclization: This method utilizes a photocatalyst, such as copper(I) oxide (Cu₂O), and light to facilitate the reaction, often under mild conditions.[1][2]
-
Jacobsen Benzothiazole Synthesis: This classic method involves the reaction of an arylthiourea with bromine in a suitable solvent. While starting from the corresponding aniline, the principles of oxidative cyclization are relevant.
Q2: Why is the yield of my this compound cyclization low?
A2: Low yields can be attributed to several factors:
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Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly hinder the reaction.
-
Poor Quality of Starting Materials: Impurities in the this compound can interfere with the cyclization.
-
Inefficient Oxidant or Catalyst: The chosen oxidizing agent or catalyst may not be effective for this specific substrate.
-
Side Reactions: The presence of the bromo substituent can lead to undesired side reactions.
-
Decomposition of Starting Material or Product: Thioamides and benzothiazoles can be sensitive to harsh reaction conditions.
Q3: What are the potential side reactions during the cyclization of this compound?
A3: The primary side reactions to consider are:
-
Dehalogenation: The bromine atom can be lost during the reaction, leading to the formation of an unbrominated benzothiazole byproduct. This is a known side reaction in palladium-catalyzed reactions and can also occur under other conditions.
-
Dimerization or Polymerization: Intermolecular reactions can compete with the desired intramolecular cyclization, especially at high concentrations.
-
Ring Bromination: If using a bromine source as the oxidant (e.g., in a Jacobsen-type synthesis), further bromination of the aromatic ring can occur.
-
Formation of Disulfides: Thiol intermediates, if formed, can be oxidized to disulfides.
Q4: How does the bromo substituent affect the cyclization reaction?
A4: The bromine atom is an electron-withdrawing group, which can influence the reactivity of the aromatic ring. While electron-withdrawing groups can sometimes lead to slightly lower yields compared to electron-donating groups, halogen-substituted thiobenzamides have been shown to undergo cyclization with good yields under optimized conditions.[2]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues leading to low yields in the cyclization of this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Impure Starting Material | - Purify the this compound by recrystallization or column chromatography.- Confirm the purity using techniques like NMR or melting point analysis. |
| Suboptimal Reaction Temperature | - If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).- For thermal reactions, ensure the temperature is maintained consistently. Note that some cyclizations are performed at elevated temperatures (reflux). |
| Incorrect Reaction Time | - Monitor the reaction progress closely using TLC to determine the optimal reaction time.- Prolonged reaction times can sometimes lead to product decomposition. |
| Ineffective Catalyst or Oxidant | - Ensure the catalyst or oxidant is fresh and has been stored correctly.- Consider screening different catalysts or oxidants (see Experimental Protocols for suggestions). For instance, if using a chemical oxidant like potassium ferricyanide, ensure the pH of the medium is appropriately alkaline. |
| Inappropriate Solvent | - The choice of solvent is critical for reactant solubility and reaction rate. Screen a range of solvents with varying polarities. Polar aprotic solvents like DMF or DMSO, and alcohols like ethanol are often good starting points.[1] |
Problem 2: Presence of Significant Side Products
| Potential Cause | Troubleshooting Steps |
| Dehalogenation | - If dehalogenation is observed, consider using milder reaction conditions (e.g., lower temperature, shorter reaction time).- Avoid harsh reducing agents or conditions that might favor reductive dehalogenation. |
| Dimerization/Polymerization | - Perform the reaction under high dilution conditions to favor intramolecular cyclization over intermolecular reactions. |
| Formation of Unidentified Impurities | - Analyze the crude reaction mixture by LC-MS or NMR to identify the structure of the major byproducts. Understanding the side reactions will provide clues for optimizing the conditions. |
Quantitative Data Summary
The following table summarizes reported yields for the cyclization of a bromo-substituted thiobenzamide under specific conditions.
| Starting Material | Method | Catalyst/Reagent | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 4-Bromothiobenzamide | Photocatalytic Oxidative Cyclization | Cu₂O rhombic dodecahedra | THF | Room Temp | 18 | 82 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Photocatalytic Oxidative Cyclization
This protocol is based on a reported method for the cyclization of substituted thiobenzamides.[1][2]
Materials:
-
This compound
-
Cu₂O rhombic dodecahedra (photocatalyst)
-
Tetrahydrofuran (THF), anhydrous
-
Oxygen source (e.g., balloon)
-
LED lamp (e.g., 390 nm)
Procedure:
-
In a reaction vessel, dissolve this compound in anhydrous THF.
-
Add the Cu₂O rhombic dodecahedra catalyst to the solution.
-
Purge the vessel with oxygen and maintain an oxygen atmosphere (e.g., using an oxygen-filled balloon).
-
Irradiate the reaction mixture with a 390 nm LED lamp at room temperature with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off the catalyst.
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Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Oxidative Cyclization with Potassium Ferricyanide
This is a general procedure for the Jacobsen synthesis of benzothiazoles, adapted for the intramolecular cyclization of a thiobenzamide.
Materials:
-
This compound
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
Dissolve this compound in ethanol.
-
In a separate flask, prepare an aqueous solution of sodium hydroxide.
-
Add the ethanolic solution of the thiobenzamide to the aqueous sodium hydroxide solution with stirring.
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Slowly add an aqueous solution of potassium ferricyanide to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., dilute HCl).
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: General oxidative cyclization pathway.
References
- 1. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 3-Bromothiobenzamide under different reaction conditions
Welcome to the technical support center for 3-Bromothiobenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound under various experimental conditions. The information provided is based on general chemical principles of thioamides and related molecules, as specific experimental data for this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the integrity of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent degradation from moisture, air, and light.[1][3]
Q2: How stable is this compound in aqueous solutions at different pH values?
A2: Thioamides are generally less stable in aqueous solutions compared to their amide analogs.[4] In alkaline aqueous media, this compound is expected to undergo hydrolysis to the corresponding 3-Bromobenzamide.[4] Acidic conditions may also promote hydrolysis, although the rate might differ. One study on a different thiobenzamide derivative showed slow release from a polymer matrix over several weeks at both pH 3.0 and 7.4, indicating that stability is condition-dependent.[5] It is recommended to prepare aqueous solutions fresh and minimize storage time.
Q3: What solvents are compatible with this compound?
A3: this compound is expected to be stable in common non-nucleophilic organic solvents such as dichloromethane, ethyl acetate, and benzene.[4] When a polar solvent is required, acetonitrile is a preferable choice over protic, nucleophilic solvents like methanol, which could potentially react with the thioamide functional group.[4]
Q4: Is this compound sensitive to light or temperature?
A4: While specific data is unavailable for this compound, related compounds like 3-Bromobenzaldehyde are known to be sensitive to light.[1] As a general precaution, it is best to protect this compound from light. Thermal stability is not well-documented, but like most organic molecules, prolonged exposure to high temperatures should be avoided to prevent decomposition. Hazardous decomposition products under fire conditions may include carbon oxides, hydrogen bromide gas, and sulfur oxides.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected reaction byproducts | Degradation of this compound | The thioamide group is susceptible to hydrolysis, especially under basic or acidic aqueous conditions, which would form 3-Bromobenzamide.[4] Confirm the identity of the byproduct using analytical techniques like LC-MS or NMR. |
| Reaction with incompatible reagents | Avoid strong oxidizing agents, strong reducing agents, and strong bases, as these are known to react with the thioamide moiety.[1][2][3] Oxidation can lead to various products, including the corresponding nitrile or amide.[8][9] | |
| Low or inconsistent assay results | Improper storage or handling | Ensure the compound is stored under an inert atmosphere and protected from light and moisture.[1][3] Allow the container to warm to room temperature before opening to prevent condensation. |
| Solution instability | Prepare solutions fresh before use, especially if using aqueous or protic solvents. If storage is necessary, use an anhydrous, non-nucleophilic solvent and store at low temperatures.[4] | |
| Difficulty dissolving the compound | Inappropriate solvent choice | Thiobenzamide has slight water solubility but is more soluble in organic solvents.[10] For analytical purposes, acetonitrile is a good polar option.[4] For reactions, consider solvents like dichloromethane or ethyl acetate.[4] |
Stability Data Summary
The following tables summarize the expected stability of this compound based on the general reactivity of thioamides. This data is inferred and should be used as a guideline for experimental design.
Table 1: pH Stability Profile (Inferred)
| pH Range | Condition | Expected Stability | Potential Degradation Product |
| 1-4 | Acidic (Aqueous) | Low to Moderate | 3-Bromobenzamide (via hydrolysis) |
| 5-8 | Neutral (Aqueous) | Moderate | 3-Bromobenzamide (slow hydrolysis) |
| 9-14 | Basic (Aqueous) | Low | 3-Bromobenzamide (via hydrolysis)[4] |
Table 2: Reagent Compatibility (Inferred)
| Reagent Class | Examples | Compatibility | Potential Reaction |
| Strong Oxidizing Agents | H₂O₂, KMnO₄, K₃[Fe(CN)₆] | No | Oxidation of the thioamide to S-oxide, amide, nitrile, or disulfide.[8][9] |
| Strong Reducing Agents | LiAlH₄, NaBH₄ | No | Reduction of the thioamide C=S group.[11] |
| Strong Bases | NaOH, KOH, t-BuOK | No | Deprotonation and/or hydrolysis.[4] |
| Nucleophilic Solvents | Methanol, Ethanol | Limited | Potential for solvolysis.[4] |
| Non-Nucleophilic Solvents | Dichloromethane, Acetonitrile | Yes | Generally stable.[4] |
Experimental Protocols
Protocol 1: Assessing pH Stability of this compound
-
Buffer Preparation : Prepare a series of aqueous buffers (e.g., pH 4, 7, and 9).
-
Stock Solution : Prepare a concentrated stock solution of this compound in a compatible organic solvent like acetonitrile.
-
Sample Preparation : Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect.
-
Incubation : Incubate the samples at a controlled temperature (e.g., 37°C) and protect them from light.
-
Time Points : At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Quenching : Immediately quench any further degradation by diluting the aliquot in the mobile phase for analysis and storing it at a low temperature.
-
Analysis : Analyze the samples by a suitable method, such as reverse-phase HPLC with UV detection, to quantify the remaining this compound and detect the formation of any degradation products like 3-Bromobenzamide.
Visualizations
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Long-term release of a thiobenzamide from a backbone functionalized poly(lactic acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. combi-blocks.com [combi-blocks.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. parchem.com [parchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Bromothiobenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted 3-Bromothiobenzamide from their product mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in a reaction mixture containing this compound?
A1: Common impurities depend on the synthetic route used.
-
If synthesized from 3-bromobenzonitrile: Unreacted 3-bromobenzonitrile is a likely impurity. Side products from the reaction with a sulfur source (like H₂S) may also be present.
-
If synthesized from 3-bromobenzamide using Lawesson's reagent: Unreacted 3-bromobenzamide and by-products from Lawesson's reagent are the main impurities.[1][2][3] Hydrolysis of the thioamide back to the corresponding amide can also occur.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is an effective technique to monitor the purification process. A suitable mobile phase for aromatic thioamides is a mixture of hexane and ethyl acetate. By spotting the crude mixture, the collected fractions, and the starting material on a TLC plate, you can visualize the separation of this compound from impurities. A common starting ratio for the mobile phase is 9:1 or 4:1 hexane:ethyl acetate, with the polarity adjusted as needed to achieve good separation.
Q3: Which purification method is most suitable for removing unreacted this compound?
A3: The choice of purification method depends on the scale of your reaction and the nature of the impurities.
-
Recrystallization: This is a good choice for purifying solid products on a larger scale, especially if the impurities have different solubility profiles.
-
Column Chromatography: This is a versatile technique for separating complex mixtures, especially when the impurities have similar polarities to the product.
-
Liquid-Liquid Extraction: This can be used as a preliminary purification step to remove highly polar or non-polar impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product does not crystallize | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the product and induce crystallization. |
| The chosen solvent is not suitable. | Select a solvent in which this compound has high solubility at high temperatures and low solubility at low temperatures. A mixture of ethanol and water is often a good starting point for benzamides.[4] | |
| Product "oils out" | The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The melting point of the impurities is significantly lower than the product. | Add a small amount of a solvent in which the oil is soluble to the hot solution before cooling. | |
| Low recovery of pure product | Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| The product is significantly soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. | |
| Colored impurities remain | The impurity has a similar solubility profile. | Add a small amount of activated charcoal to the hot solution and filter it before cooling to remove colored impurities. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of product and impurities | The eluent (mobile phase) polarity is not optimal. | Use TLC to determine the best solvent system for separation before running the column. A common mobile phase is a mixture of hexane and ethyl acetate; adjust the ratio to achieve a good separation of spots on the TLC plate. |
| The column is not packed properly, leading to channeling. | Ensure the column is packed uniformly without air bubbles. | |
| Product does not elute from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you start with 9:1 hexane:ethyl acetate, move to a 4:1 or 1:1 mixture. |
| Product elutes too quickly with impurities | The eluent is too polar. | Decrease the polarity of the eluent. For example, if you are using a 4:1 hexane:ethyl acetate mixture, try a 9:1 mixture. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol describes the general procedure for the recrystallization of this compound. The choice of solvent is critical and should be determined experimentally. Based on similar compounds, a mixed solvent system like ethanol/water or recrystallization from chloroform could be effective.[4][5]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, water, chloroform)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue to add the hot solvent dropwise until the solid is completely dissolved.
-
If using a mixed solvent system like ethanol/water, dissolve the solid in the minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[4]
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals.
Protocol 2: Column Chromatography
This protocol provides a general method for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the column: Pack a chromatography column with silica gel slurried in the initial, least polar eluent.
-
Prepare the sample: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample: Carefully load the dissolved sample onto the top of the silica gel column.
-
Elute the column: Begin eluting the column with the chosen solvent system, starting with a low polarity (e.g., 9:1 hexane:ethyl acetate).
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Collect fractions: Collect the eluting solvent in fractions.
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Monitor the separation: Monitor the fractions using TLC to identify which fractions contain the pure product.
-
Increase polarity (if necessary): If the product is not eluting, gradually increase the polarity of the eluent (e.g., to 4:1 or 1:1 hexane:ethyl acetate).
-
Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization of Workflow
The following diagram illustrates a general workflow for the purification of this compound.
Caption: General workflow for the purification of this compound.
References
Technical Support Center: HPLC Monitoring of 3-Bromothiobenzamide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) to monitor reactions involving 3-Bromothiobenzamide.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing an HPLC method for this compound analysis?
A1: A good starting point for method development is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water.[1] The initial conditions can be an isocratic elution with a 90:10 (v/v) mixture of acetonitrile and water, with UV detection at approximately 231 nm.[1] It is crucial to dissolve the sample in the mobile phase to ensure compatibility.[1]
Q2: How should I prepare my reaction samples for HPLC analysis?
A2: Proper sample preparation is critical for obtaining reliable and reproducible results. A general procedure involves:
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Quenching: Stop the reaction by taking a small aliquot of the reaction mixture and diluting it in a suitable solvent, such as acetonitrile.
-
Dilution: Further dilute the quenched sample to a concentration that falls within the linear range of your HPLC detector.
-
Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column.[2]
Q3: What are the common challenges when analyzing thioamide compounds like this compound by HPLC?
A3: Thioamides can sometimes exhibit poor peak shapes (tailing) due to their potential interaction with residual silanol groups on the silica-based stationary phase.[3] To mitigate this, consider using a base-deactivated column or adjusting the mobile phase pH.[3] Additionally, the stability of the compound under the analytical conditions should be considered, as some thioamides can be sensitive to hydrolysis.[4]
Troubleshooting Guides
This section addresses specific issues that may arise during the HPLC analysis of this compound reactions.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Q: My peak for this compound is tailing. What could be the cause and how can I fix it?
A: Peak tailing is a common issue and can be caused by several factors.[3]
| Possible Cause | Solution |
| Secondary Interactions | Use a base-deactivated column or an end-capped C18 column to minimize interactions with silanol groups. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also help.[3] |
| Column Overload | Reduce the injection volume or dilute the sample. Broad or tailing peaks can indicate that too much sample was injected.[5] |
| Column Contamination | Flush the column with a strong solvent or, if necessary, replace the guard column or the analytical column. |
| Incompatible Sample Solvent | Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase.[5][6] |
Problem 2: Retention Time Drifting
Q: The retention time for my analyte is shifting between injections. What should I do?
A: Inconsistent retention times can make peak identification and quantification unreliable.
| Possible Cause | Solution |
| Inconsistent Mobile Phase Composition | Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.[7] If preparing the mobile phase online, check the pump's proportioning valves.[8] |
| Temperature Fluctuations | Use a column oven to maintain a constant and stable temperature.[7] |
| Pump Issues (Leaks or Air Bubbles) | Check for leaks in the pump, fittings, and tubing. Purge the pump to remove any trapped air bubbles.[7][9] |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run, especially after a gradient elution.[8] |
Problem 3: Ghost Peaks or Unexpected Peaks
Q: I am observing unexpected peaks in my chromatogram. Where are they coming from?
A: Ghost peaks can originate from various sources.
| Possible Cause | Solution |
| Sample Carryover | Run a blank injection (injecting only the mobile phase) to see if the peak appears. If it does, it's likely carryover from a previous injection. Improve the needle wash method of the autosampler. |
| Contaminated Mobile Phase or System | Prepare fresh mobile phase using high-purity solvents and water.[7] Flush the entire HPLC system. |
| Injector Rotor Seal Wear | If the ghost peak appears at a consistent time after each injection, the injector rotor seal may be worn and needs replacement. |
| Reaction Byproducts or Impurities | The unexpected peaks could be actual byproducts or impurities from your reaction. Consider using a mass spectrometer (LC-MS) to identify these unknown peaks. |
Experimental Protocols
Below is a representative HPLC method for monitoring a this compound reaction. This is a starting point and may require optimization for your specific reaction conditions and instrumentation.
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Method
This protocol is suitable for monitoring the consumption of starting materials and the formation of this compound.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1] |
| Mobile Phase | Isocratic: 90:10 (v/v) Acetonitrile:Water[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 231 nm[1] |
| Run Time | 10 minutes |
Sample Preparation:
-
Withdraw 50 µL of the reaction mixture.
-
Immediately quench it in 950 µL of acetonitrile in a microcentrifuge tube.
-
Vortex the mixture for 30 seconds.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
Visualizations
General HPLC Workflow
The following diagram illustrates the typical workflow for HPLC analysis.
Caption: A typical workflow for HPLC sample analysis.
Troubleshooting Logic for Peak Tailing
This diagram provides a decision-making process for troubleshooting peak tailing issues.
Caption: A decision tree for troubleshooting peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. greyhoundchrom.com [greyhoundchrom.com]
- 3. benchchem.com [benchchem.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. pharmahealthsciences.net [pharmahealthsciences.net]
- 7. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mastelf.com [mastelf.com]
Preventing byproduct formation in thiadiazole synthesis from 3-Bromothiobenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of thiadiazoles from 3-Bromothiobenzamide. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary thiadiazole isomers I can synthesize from this compound, and what are the general reaction pathways?
A1: From this compound, you can primarily synthesize two isomers of thiadiazole: 1,2,4-thiadiazoles and 1,3,4-thiadiazoles.
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1,2,4-Thiadiazoles: These are typically synthesized through the oxidative dimerization of this compound. This pathway involves the formation of a new N-S bond between two molecules of the thioamide.
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1,3,4-Thiadiazoles: The synthesis of this isomer generally involves a multi-step process. First, this compound is converted to a suitable intermediate, such as 1-(3-bromobenzoyl)thiosemicarbazide. This intermediate is then cyclized to form the 1,3,4-thiadiazole ring.
Q2: I am observing significant byproduct formation in my synthesis of 3,5-bis(3-bromophenyl)-1,2,4-thiadiazole. What are the likely side products?
A2: During the oxidative dimerization of this compound to form 3,5-bis(3-bromophenyl)-1,2,4-thiadiazole, several byproducts can arise. The most common include:
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3-Bromobenzamide: This is a result of the hydrolysis of the starting thioamide. The presence of water in the reaction mixture can promote this side reaction.
-
Unreacted this compound: Incomplete conversion is a common issue, leading to the presence of the starting material in your crude product.
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Over-oxidation Products: Depending on the strength of the oxidizing agent, the sulfur atom can be further oxidized, leading to undesired byproducts.
-
3-Bromobenzonitrile: Under certain conditions, elimination of hydrogen sulfide from the thioamide can lead to the formation of the corresponding nitrile.
-
Isothiocyanate Derivatives: Particularly with sterically hindered thioamides, oxidation can sometimes lead to the formation of the corresponding isothiocyanate.[1]
Q3: My 1,3,4-thiadiazole synthesis is giving me a mixture of products. What are the possible byproducts when starting from 1-(3-bromobenzoyl)thiosemicarbazide?
A3: The cyclization of 1-(3-bromobenzoyl)thiosemicarbazide can be influenced by the reaction conditions, potentially leading to the formation of other heterocyclic rings instead of or in addition to the desired 1,3,4-thiadiazole. Potential byproducts include:
-
1,2,4-Triazole-3-thione Derivatives: Cyclization in alkaline media often favors the formation of the 1,2,4-triazole ring system.
-
1,3,4-Oxadiazole Derivatives: The use of certain dehydrating agents can sometimes lead to the formation of the corresponding oxadiazole.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of thiadiazoles from this compound.
Synthesis of 3,5-bis(3-bromophenyl)-1,2,4-thiadiazole (via Oxidative Dimerization)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of the Desired 1,2,4-Thiadiazole | Incomplete reaction. | - Increase the reaction time or temperature. - Ensure efficient stirring, especially for heterogeneous mixtures. |
| Suboptimal oxidizing agent. | - Screen different oxidizing agents (e.g., I₂, DDQ, hypervalent iodine reagents). - Adjust the stoichiometry of the oxidizing agent. | |
| Hydrolysis of the thioamide. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Multiple Spots on TLC, Indicating Byproduct Formation | Formation of 3-Bromobenzamide. | - As mentioned above, ensure anhydrous conditions. |
| Unreacted starting material. | - Increase the amount of the oxidizing agent or prolong the reaction time. | |
| Formation of 3-Bromobenzonitrile or Isothiocyanate. | - Use milder oxidizing agents. - Optimize the reaction temperature to favor the desired pathway. |
Synthesis of 2-Amino-5-(3-bromophenyl)-1,3,4-thiadiazole (via Thiosemicarbazide Cyclization)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of the Desired 1,3,4-Thiadiazole | Incomplete cyclization of the thiosemicarbazide intermediate. | - Ensure the appropriate dehydrating agent (e.g., concentrated H₂SO₄, POCl₃) is used in the correct stoichiometry. - Optimize the reaction temperature and time. |
| Decomposition of starting material or product. | - Use milder reaction conditions if possible. - Ensure proper work-up to neutralize any strong acids. | |
| Formation of 1,2,4-Triazole or 1,3,4-Oxadiazole Byproducts | Incorrect pH for cyclization. | - For 1,3,4-thiadiazole formation, acidic conditions are generally preferred for the cyclization of acylthiosemicarbazides.[2] - Avoid basic conditions which favor 1,2,4-triazole formation. |
| Inappropriate cyclizing/dehydrating agent. | - The choice of reagent is critical. For instance, some reagents might favor oxadiazole formation. Stick to protocols that have been shown to selectively produce thiadiazoles. |
Experimental Protocols
General Protocol for the Synthesis of 3,5-bis(3-bromophenyl)-1,2,4-thiadiazole
This protocol is a general guideline for the oxidative dimerization of this compound. Optimization may be required.
-
Dissolve this compound: In a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile), dissolve one equivalent of this compound under an inert atmosphere.
-
Add Oxidizing Agent: Slowly add the chosen oxidizing agent (e.g., 1.1 equivalents of Iodine or 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)) to the solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench any remaining oxidizing agent (e.g., with a solution of sodium thiosulfate if iodine was used). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization.
General Protocol for the Synthesis of 2-Amino-5-(3-bromophenyl)-1,3,4-thiadiazole
This protocol outlines a common route for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.
Step 1: Synthesis of 1-(3-bromobenzoyl)thiosemicarbazide
-
Prepare 3-Bromobenzoyl Chloride: This can be prepared from 3-bromobenzoic acid and a chlorinating agent like thionyl chloride.
-
Reaction with Thiosemicarbazide: React the 3-bromobenzoyl chloride with thiosemicarbazide in a suitable solvent (e.g., pyridine or a mixture of THF and a base) to form 1-(3-bromobenzoyl)thiosemicarbazide.
Step 2: Cyclization to the 1,3,4-Thiadiazole
-
Acid-Catalyzed Cyclization: Treat the 1-(3-bromobenzoyl)thiosemicarbazide with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, at an elevated temperature.[3]
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto ice and neutralize it with a base (e.g., ammonia solution) to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash it with water, and recrystallize it from a suitable solvent (e.g., ethanol).
Visualizing Reaction Pathways
To better understand the synthetic routes and potential for byproduct formation, the following diagrams illustrate the key transformations.
Caption: Synthetic pathways for 1,2,4- and 1,3,4-thiadiazoles from this compound.
Caption: Troubleshooting workflow for thiadiazole synthesis from this compound.
References
Technical Support Center: Scale-Up of 3-Bromothiobenzamide Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the scale-up of 3-Bromothiobenzamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent laboratory and industrial method for synthesizing this compound is the thionation of 3-Bromobenzamide using a thionating agent. Lawesson's reagent is a widely used reagent for this transformation due to its relatively mild reaction conditions compared to other agents like phosphorus pentasulfide (P₄S₁₀).[1][2][3]
Q2: What are the primary challenges when scaling up the synthesis of this compound with Lawesson's reagent?
The main challenges during the scale-up of this reaction include:
-
Low Yield and Incomplete Conversion: The reaction may not go to completion, leaving unreacted starting material.
-
Difficult Purification: The byproducts from Lawesson's reagent have similar polarities to the this compound product, making separation by traditional column chromatography difficult and costly at a large scale.[4]
-
Exothermic Reaction: The reaction can be exothermic, posing safety and control challenges in large reactors.
-
Solvent Selection and Volume: The choice of solvent impacts reaction rate and solubility of both reactants and byproducts. High volumes of solvent may be required, which is not ideal for large-scale production.[5]
-
Reagent Stability: Lawesson's reagent is sensitive to moisture and can decompose, leading to inconsistent results.
Q3: Are there alternative, more "green" synthesis methods being explored?
Yes, mechanochemical methods using liquid-assisted grinding (LAG) are being investigated. These solvent-minimized protocols can offer comparable or even better yields than solution-phase reactions and reduce the environmental impact.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and scale-up of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Product Yield / Incomplete Reaction | Poor Reagent Quality: Lawesson's reagent can degrade upon exposure to moisture. | Ensure Lawesson's reagent is fresh and has been stored under anhydrous conditions. |
| Insufficient Reagent: The stoichiometry of Lawesson's reagent is critical. | Use a slight excess of Lawesson's reagent (e.g., 0.525 to 0.6 equivalents per equivalent of amide).[7][8] | |
| Suboptimal Reaction Temperature: The reaction rate is temperature-dependent. | Increase the reaction temperature. Refluxing in a solvent like toluene is a common practice.[7][8] | |
| Inadequate Reaction Time: The reaction may not have reached completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reaction time as needed.[5][7][8] | |
| Poor Solubility: The reagents may not be fully dissolved in the chosen solvent. | Consider using a solvent in which both 3-Bromobenzamide and Lawesson's reagent are soluble, such as tetrahydrofuran (THF) or toluene.[5] | |
| Difficult Product Purification | Co-elution of Byproducts: Phosphorus-containing byproducts from Lawesson's reagent often have similar polarity to the thioamide product.[4] | Implement a chromatography-free workup. After the reaction, add an alcohol like ethanol or ethylene glycol and heat to decompose the byproducts into more polar, water-soluble species.[7][9][10][11] This allows for purification via extraction and recrystallization. |
| Persistent Impurities after Workup: Residual byproducts may remain. | An aqueous workup with water washes is crucial to remove the decomposed byproducts.[5] | |
| Reaction Exothermicity and Control Issues | Runaway Reaction: The reaction of the amide with Lawesson's reagent can be exothermic, especially at a large scale. | Implement controlled, portion-wise addition of Lawesson's reagent to the reaction mixture. Ensure the reactor has adequate cooling capacity and monitor the internal temperature closely. |
| Formation of Side Products | Decomposition of Product or Starting Material: Prolonged exposure to high temperatures can lead to degradation. | Optimize the reaction time and temperature to ensure complete conversion without unnecessary heating. |
Data Presentation
Table 1: Effect of Milling Jar/Ball Material on Mechanochemical Thionation of Benzamide [6]
| Entry | Milling Jar | Number and Material of Balls | Yield (%) |
| 1 | Acrylic | 1, copper | 88.2 |
| 2 | Acrylic | 1, steel | 93.4 |
| 3 | Teflon | 1, Teflon | 95.6 ± 1.4 |
| 4 | Teflon | 2, Teflon | 96.1 ± 0.8 |
| 5 | Teflon | 1, copper | 84.35 ± 3.04 |
| 6 | Teflon | 1, steel | 81.45 ± 3.8 |
| 7 | Stainless steel | 1, copper | 85.4 ± 2.1 |
| 8 | Stainless steel | 1, steel | 86.2 ± 6.4 |
Reaction conditions: benzamide (150 mg, 1.23 mmol), Lawesson's reagent (250 mg, 0.61 mmol), and THF as a liquid additive.
Table 2: Comparison of Yields for Thioamide Synthesis
| Starting Amide | Thionating Reagent | Method | Solvent | Yield (%) | Reference |
| N-(p-methylphenyl)benzamide | Lawesson's Reagent | Conventional Heating | Toluene | 97 | [11] |
| N²,N⁶-di(n-butyl)pyridine-2,6-dicarboxamide | Lawesson's Reagent | Conventional Heating | Toluene | Not specified | [7][8] |
| Benzamide | Lawesson's Reagent | Mechanochemical | THF (additive) | up to 96.1 | [6] |
| N-aryl-substituted benzamides | N-isopropyldithiocarbamate isopropyl ammonium salt | Conventional Heating | Not specified | 89-96 | [12] |
Experimental Protocols
1. Synthesis of this compound via Thionation with Lawesson's Reagent (Scale-Up Protocol)
This protocol is adapted from a procedure for a similar thioamide.[8]
-
Materials:
-
3-Bromobenzamide
-
Lawesson's Reagent (0.52 equivalents)
-
Toluene
-
Ethylene glycol
-
Water
-
-
Procedure:
-
To a suitable reactor, add 3-Bromobenzamide and toluene.
-
Add Lawesson's reagent to the mixture.
-
Heat the mixture to reflux under a nitrogen atmosphere.
-
Monitor the reaction by TLC until the starting amide is consumed (approximately 2.5-3 hours).
-
Cool the reaction mixture.
-
Add ethylene glycol (in excess) and a small amount of water (e.g., 1 mL for a 0.2 mol scale reaction).[8]
-
Heat the mixture to approximately 95°C and stir until TLC analysis of the toluene layer shows the disappearance of the Lawesson's reagent byproduct (approximately 3.5-5 hours).[7][8]
-
Cool the mixture and transfer it to a separation funnel.
-
Separate the toluene layer. The product, this compound, should be in the toluene layer.
-
Wash the toluene layer with water to remove ethylene glycol and polar byproducts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Further purify the product by recrystallization from a suitable solvent system (e.g., toluene/heptane).
-
2. Small-Scale Laboratory Synthesis and Workup
This protocol is suitable for initial small-scale experiments.[7]
-
Materials:
-
3-Bromobenzamide (1.0 mmol)
-
Lawesson's Reagent (0.60 mmol)
-
Toluene (4 mL)
-
Ethanol (2 mL)
-
Ethyl acetate
-
Water
-
Anhydrous Magnesium Sulfate
-
-
Procedure:
-
In a round-bottom flask, combine 3-Bromobenzamide and Lawesson's reagent in toluene.
-
Reflux the mixture, monitoring by TLC until the starting material is consumed.
-
Cool the mixture and add ethanol.
-
Reflux for an additional 2 hours to decompose the byproducts.
-
Remove the volatiles under reduced pressure.
-
Dilute the residue with ethyl acetate and perform an aqueous workup (wash with water).
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify by silica gel column chromatography if necessary.
-
Visualizations
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lawesson's Reagent [organic-chemistry.org]
- 4. rsc.org [rsc.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. researchgate.net [researchgate.net]
- 7. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative NMR Analysis of 3-Bromothiobenzamide and Its Analogs
For researchers and professionals in drug development, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this endeavor. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectral characteristics of 3-Bromothiobenzamide. Due to the limited availability of direct experimental spectra for this compound, this guide presents a comparative analysis with its close structural analogs, 3-Bromobenzamide and Thiobenzamide, to predict and understand its NMR profile.
Predicted and Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound, alongside the experimental data for 3-Bromobenzamide and Thiobenzamide for comparative analysis. These predictions are based on established NMR principles and the observed chemical shifts in the analogous compounds.
Table 1: ¹H NMR Spectral Data Comparison (in DMSO-d₆)
| Proton Assignment | This compound (Predicted) | 3-Bromobenzamide (Experimental) | Thiobenzamide (Experimental) |
| -NH₂ | ~9.5-10.5 (br s) | ~8.05 (br s), ~7.46 (br s) | ~9.8 (br s), ~9.5 (br s) |
| Aromatic H | ~7.4-8.2 (m) | ~7.4-8.0 (m) | ~7.4-7.9 (m) |
Table 2: ¹³C NMR Spectral Data Comparison (in DMSO-d₆)
| Carbon Assignment | This compound (Predicted) | 3-Bromobenzamide (Experimental) | Thiobenzamide (Experimental) |
| C=S / C=O | ~195-205 | ~167 | ~200 |
| Aromatic C-Br | ~121-123 | ~121.8 | - |
| Aromatic C-H | ~125-135 | ~125-135 | ~127-132 |
| Aromatic C-C=S/O | ~138-142 | ~135.5 | ~142 |
Experimental Protocols
High-quality NMR spectra are essential for accurate structural analysis. The following are detailed methodologies for acquiring ¹H and ¹³C NMR spectra for thiobenzamide and benzamide derivatives.
Sample Preparation:
-
Dissolution: Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like those of the amide/thioamide group.
-
Transfer: Use a clean Pasteur pipette to transfer the solution to a standard 5 mm NMR tube.
-
Filtration (Optional): If any solid particles are present, filter the solution through a small plug of glass wool placed in the pipette to prevent issues with the magnetic field homogeneity (shimming).
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference for chemical shifts (δ = 0.00 ppm).
¹H NMR Spectroscopy Protocol:
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is indicated by a narrow and symmetrical solvent peak.
-
-
Acquisition Parameters (Typical for a 400 MHz spectrometer):
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectral Width: Typically 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
¹³C NMR Spectroscopy Protocol:
-
Instrument Setup: The same sample and initial setup for ¹H NMR can be used.
-
Acquisition Parameters (Typical for a 100 MHz spectrometer):
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum, resulting in a single peak for each unique carbon atom.
-
Spectral Width: Typically 0-220 ppm.[1]
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. For quantitative analysis, a longer delay may be necessary to ensure full relaxation of all carbon nuclei, especially quaternary carbons.
-
Logical Workflow for NMR Analysis
The process of analyzing and predicting the NMR spectra of a molecule like this compound follows a structured approach. This workflow can be visualized to better understand the relationship between the different stages of analysis.
This guide provides a foundational understanding of the expected ¹H and ¹³C NMR characteristics of this compound through a comparative lens. The provided experimental protocols offer a standardized approach for obtaining high-quality spectral data for this class of compounds, facilitating accurate structural verification and aiding in the advancement of chemical and pharmaceutical research.
References
Comparative Analysis of Mass Spectrometry Fragmentation: 3-Bromothiobenzamide and its Analogs
For Immediate Release
This guide provides a comparative analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation patterns of 3-Bromothiobenzamide, alongside its oxygen-containing analog, 3-Bromobenzamide, and its non-halogenated counterpart, Thiobenzamide. This document is intended for researchers, scientists, and drug development professionals to facilitate the structural elucidation of related compounds.
Introduction
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions. The fragmentation pattern observed in a mass spectrum provides a unique fingerprint of a molecule's structure. Understanding the fragmentation pathways of a class of compounds is crucial for their identification and characterization. This guide focuses on the predicted and observed fragmentation of this compound, a compound of interest in medicinal chemistry and materials science.
Experimental Protocol
The following is a general experimental protocol for acquiring electron ionization-mass spectrometry (EI-MS) data for small organic molecules like this compound and its analogs.
Instrumentation: A high-resolution gas chromatograph-mass spectrometer (GC-MS) equipped with an electron ionization source is typically used.
Sample Preparation:
-
A dilute solution of the analyte (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or dichloromethane.
-
The sample is introduced into the mass spectrometer via direct infusion or through a GC column.
Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 200-250 °C
-
Mass Range: m/z 50-500
-
Scan Speed: 1000 amu/s
-
Carrier Gas (for GC): Helium at a constant flow rate.
Comparative Fragmentation Analysis
The mass spectrometry fragmentation of this compound is predicted based on the known fragmentation patterns of related compounds, including 3-Bromobenzamide and Thiobenzamide. Aromatic compounds typically exhibit a prominent molecular ion peak, while the presence of a bromine atom results in a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity).
| Fragment (m/z) | This compound (Predicted) | 3-Bromobenzamide (Predicted) | Thiobenzamide (Observed) | Fragment Identity |
| 215/217 | ✓ | [C₇H₆BrNS]⁺ (Molecular Ion) | ||
| 200/202 | ✓ | [C₇H₆BrNO]⁺ (Molecular Ion) | ||
| 199/201 | ✓ | ✓ | [M-NH₂]⁺ / [M-SH]⁺ | |
| 183/185 | ✓ | ✓ | [C₇H₄BrO]⁺ / [C₇H₄BrS]⁺ | |
| 155/157 | ✓ | ✓ | [C₆H₄Br]⁺ | |
| 137 | ✓ | [C₇H₇NS]⁺ (Molecular Ion) | ||
| 121 | ✓ | [C₇H₅S]⁺ | ||
| 105 | ✓ | ✓ | [C₇H₅O]⁺ / [C₇H₅S]⁺ | |
| 77 | ✓ | ✓ | ✓ | [C₆H₅]⁺ |
Fragmentation Pathways
The fragmentation of these aromatic amides and thioamides is primarily driven by the stability of the resulting carbocations. The initial ionization event leads to the formation of a molecular ion radical cation. Subsequent fragmentation involves the cleavage of bonds adjacent to the carbonyl or thiocarbonyl group and the aromatic ring.
Predicted Fragmentation of this compound
The proposed fragmentation pathway for this compound under electron ionization is initiated by the formation of the molecular ion. Key fragmentation steps include the loss of a thioamide group radical, the bromine atom, and subsequent rearrangements.
Caption: Proposed fragmentation pathway of this compound.
Discussion
The comparative analysis reveals predictable fragmentation patterns for this compound based on its structural analogs.
-
3-Bromobenzamide vs. This compound: The primary difference in the mass spectra of these two compounds is expected to be the mass of the molecular ion, reflecting the difference between oxygen and sulfur. The fragmentation pathways are predicted to be similar, with the loss of the amide/thioamide group and the bromine atom being significant fragmentation routes. The resulting benzoyl and thiobenzoyl cations are expected to be prominent in their respective spectra.
-
Thiobenzamide vs. This compound: The presence of the bromine atom in this compound introduces the characteristic M+ and M+2 isotopic pattern and provides an additional fragmentation pathway through the loss of the bromine radical. The fragments corresponding to the thiobenzoyl cation (m/z 121) and the phenyl cation (m/z 77) are expected to be common to both compounds, although their relative abundances may differ.
Conclusion
This guide provides a foundational understanding of the expected mass spectrometry fragmentation of this compound by comparing it with its close structural analogs. The predicted fragmentation patterns, along with the provided experimental protocol, will aid researchers in the identification and structural elucidation of novel compounds within this chemical class. The stability of the aromatic ring and the characteristic isotopic signature of bromine are key features to consider when interpreting the mass spectra of such molecules.
A Comparative Guide to the FT-IR Spectral Analysis of 3-Bromothiobenzamide
For researchers, scientists, and professionals in drug development, understanding the vibrational characteristics of molecules is paramount for structural elucidation and quality control. This guide provides a comparative FT-IR spectral analysis of 3-Bromothiobenzamide, offering insights into its unique spectral features in contrast to related compounds. By examining the spectral data of Benzamide and 4-Chlorothiobenzamide, we can delineate the contributions of the thioamide group and the bromine substituent to the vibrational spectrum.
Comparative FT-IR Spectral Data
The following table summarizes the key FT-IR absorption frequencies for this compound and its selected alternatives. The data for this compound are predicted based on the known effects of thio-substitution and halogenation on the vibrational modes of benzamide derivatives.
| Functional Group | Vibrational Mode | This compound (Expected) (cm⁻¹) | Benzamide (cm⁻¹) | 4-Chlorothiobenzamide (cm⁻¹) |
| Amine | N-H Asymmetric Stretch | ~3400 | ~3354 | ~3380 |
| N-H Symmetric Stretch | ~3200 | ~3171 | ~3180 | |
| N-H Bending (Scissoring) | ~1620 | ~1622 | ~1610 | |
| Aromatic Ring | C-H Stretch | 3100-3000 | 3100-3000 | 3100-3000 |
| C=C Stretch | 1600-1580, 1500-1400 | 1600-1585, 1500-1400 | 1600-1585, 1500-1400 | |
| Thioamide/Amide | C=S Stretch (Thioamide) | 1100-1050 | - | ~1080 |
| C=O Stretch (Amide) | - | ~1656 | - | |
| C-N Stretch | ~1400 | ~1400 | ~1400 | |
| Halogen | C-Br Stretch | 600-500 | - | - |
| C-Cl Stretch | - | - | 850-550 |
Note: The expected values for this compound are inferred from general spectroscopic principles and data from related compounds.
Experimental Protocol: FT-IR Spectroscopy of Solid Samples
A standard protocol for acquiring FT-IR spectra of solid organic compounds, such as this compound, using the KBr pellet technique is detailed below.
Objective: To obtain a high-quality infrared spectrum of a solid sample for qualitative analysis.
Materials:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Hydraulic press
-
Pellet die set (e.g., 13 mm)
-
Agate mortar and pestle
-
Infrared-grade Potassium Bromide (KBr), desiccated
-
Spatula
-
Sample (e.g., this compound)
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Thoroughly clean and dry the agate mortar and pestle.
-
Weigh approximately 1-2 mg of the solid sample and 100-200 mg of dry KBr. The sample-to-KBr ratio should be roughly 1:100.
-
Transfer the KBr to the mortar and grind it to a fine, uniform powder.
-
Add the sample to the KBr in the mortar.
-
Grind the mixture for 1-2 minutes until it is a homogeneous, fine powder. This minimizes scattering of the infrared radiation.
-
-
Pellet Formation:
-
Assemble the pellet die.
-
Transfer a portion of the sample-KBr mixture into the die, ensuring an even distribution.
-
Place the die into the hydraulic press.
-
Apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet. A transparent pellet indicates good mixing and pressing.
-
-
Spectral Acquisition:
-
Carefully remove the pellet from the die.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Process the acquired spectrum by performing a background subtraction.
-
Identify the characteristic absorption bands and their corresponding wavenumbers.
-
Compare the obtained spectrum with reference spectra or use correlation charts to assign the observed bands to specific functional groups and vibrational modes.
-
Visualizations
The following diagrams illustrate the experimental workflow for FT-IR analysis and the logical relationships of the functional groups within this compound.
Caption: Experimental workflow for FT-IR spectral analysis.
Caption: Functional groups and expected IR absorptions of this compound.
UV-Vis Spectroscopic Profile of 3-Bromothiobenzamide: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the UV-Vis spectroscopic properties of 3-Bromothiobenzamide against its parent compound, thiobenzamide, and discusses the expected spectral shifts due to halogen substitution. This document is intended for researchers, scientists, and drug development professionals utilizing UV-Vis spectroscopy for the characterization of thioamide-containing compounds.
Comparative UV-Vis Spectroscopic Data
The UV-Vis spectrum of thioamides is primarily characterized by two absorption bands: a lower intensity band corresponding to an n → π* transition and a higher intensity band due to a π → π* transition.[1] The position and intensity of these bands are sensitive to substituents on the aromatic ring and the solvent used for analysis.
| Compound | Solvent | λmax (n → π) (nm) | ε (M⁻¹cm⁻¹) | λmax (π → π) (nm) | ε (M⁻¹cm⁻¹) |
| Thiobenzamide | Heptane | 388 | 130 | 291 | 7940 |
| Thiobenzamide | Ethanol | 368 | 160 | 290 | 6310 |
| This compound | Ethanol (Predicted) | ~370-390 | N/A | ~295-305 | N/A |
Data for Thiobenzamide sourced from Sandström, J. (1962). Acta Chemica Scandinavica, 16, 1616-1626. N/A: Not Available. Predicted values for this compound are based on general substituent effects.
The bromo substituent, being an auxochrome with both inductive (-I) and resonance (+R) effects, is anticipated to cause a bathochromic (red) shift in the π → π* transition of this compound compared to thiobenzamide. This is due to the extension of the conjugated system by the lone pair of electrons on the bromine atom. A slight shift in the n → π* transition is also expected.
Experimental Protocol: UV-Vis Spectroscopic Analysis
The following is a generalized protocol for the UV-Vis spectroscopic analysis of a solid organic compound like this compound.
Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of the analyte.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks
-
Analytical balance
-
Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane)
-
Analyte (this compound)
Procedure:
-
Instrument Preparation:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.
-
Perform a system self-check or calibration as per the instrument's standard operating procedure.
-
-
Solvent Selection:
-
Choose a solvent that dissolves the analyte and is transparent in the wavelength range of interest (typically 200-800 nm). Ethanol is a common choice for thioamides.
-
-
Preparation of Stock Solution:
-
Accurately weigh a precise amount of the analyte using an analytical balance.
-
Dissolve the analyte in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).
-
-
Preparation of Standard Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 2.5 x 10⁻⁵ M, etc.).
-
-
Blank Measurement:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the reference holder of the spectrophotometer.
-
Run a baseline correction or "auto zero" with the blank to subtract any absorbance from the solvent and the cuvette.
-
-
Sample Measurement:
-
Rinse a second quartz cuvette with a small amount of the most dilute standard solution and then fill it with the solution.
-
Place the sample cuvette in the sample holder.
-
Scan the absorbance of the solution over the desired wavelength range (e.g., 200-500 nm).
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Absorbance Readings of Standard Solutions:
-
Set the spectrophotometer to measure the absorbance at the determined λmax.
-
Measure the absorbance of each of the prepared standard solutions, starting from the most dilute and progressing to the most concentrated. Rinse the cuvette with the next solution to be measured before filling.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
According to the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration), the plot should be linear.
-
Determine the slope of the calibration curve. The molar absorptivity (ε) can be calculated from the slope (slope = εb). Since the path length (b) is typically 1 cm, the slope is equal to the molar absorptivity.
-
Workflow and Data Analysis Pathway
Caption: Workflow for UV-Vis spectroscopic analysis.
Logical Relationship of Spectroscopic Parameters
Caption: Relationship of parameters in the Beer-Lambert Law.
References
A Comparative Crystallographic Analysis of Halogenated Thiobenzamide Derivatives
A detailed guide for researchers, scientists, and drug development professionals on the structural nuances of 4-Bromothiobenzamide and 4-Chlorothiobenzamide, offering insights into their solid-state architecture and the experimental protocols for their characterization.
While the primary focus of this guide was intended to be on 3-Bromothiobenzamide derivatives, a comprehensive search of crystallographic databases and scientific literature did not yield sufficient publicly available data for a comparative analysis of compounds with the bromine atom at the 3-position. To provide a valuable resource, this guide instead presents a detailed comparison of two closely related halogenated thiobenzamides: 4-Bromothiobenzamide and 4-Chlorothiobenzamide. This analysis serves as a practical example of how subtle changes in halogen substitution can influence crystal packing and molecular geometry, principles that are directly applicable to the study of other substituted thiobenzamides.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 4-Bromothiobenzamide and 4-Chlorothiobenzamide, facilitating a direct comparison of their solid-state structures.
| Parameter | 4-Bromothiobenzamide | 4-Chlorothiobenzamide |
| Chemical Formula | C₇H₆BrNS | C₇H₆ClNS |
| Molecular Weight | 216.10 g/mol | 171.65 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 19.6325 (11) | 5.8633 (12) |
| b (Å) | 10.6101 (6) | 15.485 (3) |
| c (Å) | 7.8859 (5) | 8.2834 (17) |
| α (°) | 90 | 90 |
| β (°) | 100.078 (1) | 97.48 (3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1617.31 (16) | 745.8 (3) |
| Z | 8 | 4 |
| Molecules per Asymmetric Unit | 2 | 1 |
| Dihedral Angle (Aromatic Ring to Thioamide) | 23.6 (4)° and 20.5 (3)° | 23.97 (6)° |
| Key Intermolecular Interactions | N—H···S hydrogen bonds | N—H···S hydrogen bonds |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the synthesis and single-crystal X-ray diffraction analysis protocols representative of this class of compounds.
Synthesis of 4-Substituted Thiobenzamides
A general and efficient method for the synthesis of 4-halogenated thiobenzamides involves the reaction of the corresponding benzonitrile with a source of hydrogen sulfide.
Materials:
-
4-Halogenated benzonitrile (e.g., 4-Bromobenzonitrile)
-
Sodium hydrogen sulfide hydrate (70%)
-
Magnesium chloride hexahydrate
-
N,N-Dimethylformamide (DMF)
-
1 N Hydrochloric acid
-
Water
-
Chloroform (for recrystallization)
Procedure:
-
A slurry of 70% sodium hydrogen sulfide hydrate and magnesium chloride hexahydrate is prepared in DMF.
-
The 4-halogenated benzonitrile is added to the slurry, and the mixture is stirred at room temperature for approximately 2 hours.
-
The resulting mixture is then poured into water, leading to the precipitation of the crude product.
-
The solid is collected by filtration.
-
To purify, the product is resuspended in 1 N HCl, stirred for 30 minutes, filtered, and washed extensively with water.
-
Single crystals suitable for X-ray diffraction can be obtained by recrystallization from a solvent such as chloroform.
Single-Crystal X-ray Diffraction Analysis
The determination of the three-dimensional atomic arrangement in the crystalline state is performed using single-crystal X-ray diffraction.
Data Collection:
-
A suitable single crystal of the compound is selected and mounted on a goniometer head.
-
Data is collected using a CCD area-detector diffractometer, typically with Mo Kα radiation (λ = 0.71073 Å).
-
The crystal is maintained at a constant temperature, often 100 K or 296 K, during data collection using a cryo-system.
Structure Solution and Refinement:
-
The collected diffraction data are processed, which includes integration of reflection intensities and corrections for absorption effects.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are typically refined anisotropically.
-
Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.
Visualization of the Crystallographic Workflow
The following diagram illustrates the general workflow for X-ray crystallographic analysis, from sample preparation to final structure validation.
A Comparative Guide to the Reactivity of 2-Bromo, 3-Bromo, and 4-Bromothiobenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the chemical reactivity of three key isomers of bromothiobenzamide: 2-bromothiobenzamide, 3-bromothiobenzamide, and 4-bromothiobenzamide. As direct comparative experimental data for these specific compounds is not extensively available in peer-reviewed literature, this analysis is founded on established principles of physical organic chemistry, including electronic and steric effects, and is supported by data from analogous chemical systems. The guide aims to provide a predictive framework for researchers designing synthetic routes or studying the chemical properties of these versatile reagents.
Theoretical Framework for Reactivity
The reactivity of the bromothiobenzamide isomers is primarily governed by the interplay of several factors:
-
Electronic Effects of the Bromine Substituent: Bromine exerts two opposing electronic effects. It is highly electronegative, leading to an electron-withdrawing inductive effect (-I) that decreases electron density in the aromatic ring. Conversely, its lone pairs of electrons can be delocalized into the π-system of the ring through a weaker, electron-donating resonance effect (+R or +M).[1] Overall, the inductive effect dominates, making the benzene ring less reactive towards electrophilic attack than unsubstituted benzene.[1]
-
Electronic Effects of the Thioamide Group: The thioamide group (-CSNH₂) is generally considered to be electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution.
-
Positional Isomerism: The position of the bromine atom relative to the thioamide group (ortho, meta, or para) is critical. It determines the extent to which inductive and resonance effects influence the reactivity of both the Carbon-Bromine (C-Br) bond and the thioamide functional group.
-
Steric Hindrance: The proximity of the bromine atom to the thioamide group in the 2-bromo (ortho) isomer can sterically hinder reactions at the functional group.
Two primary types of reactions are considered in this comparison:
-
Nucleophilic Aromatic Substitution (SNAr): The displacement of the bromide ion by a nucleophile. The rate of this reaction is highly dependent on the stability of the negatively charged intermediate (Meisenheimer complex).[2][3] Electron-withdrawing groups positioned ortho or para to the leaving group (bromide) accelerate the reaction by stabilizing this intermediate through resonance.[4][5]
-
Reactions at the Thioamide Group: Such as hydrolysis or alkylation at the sulfur atom. The reactivity at the thioamide's electrophilic carbon center is modulated by the electron-withdrawing strength of the bromo-substituent, which varies with its position.
Comparative Reactivity Analysis
Based on these principles, a qualitative prediction of the relative reactivity of the three isomers can be established.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The rate of SNAr reactions is expected to follow the order: 4-bromothiobenzamide > 2-bromothiobenzamide > this compound .
-
4-Bromothiobenzamide (Para): This isomer is predicted to be the most reactive. The electron-withdrawing thioamide group is in the para position, which allows for effective resonance stabilization of the negative charge in the Meisenheimer complex, significantly lowering the activation energy.[6]
-
2-Bromothiobenzamide (Ortho): The ortho-isomer is also activated because the thioamide group can similarly stabilize the intermediate via resonance. However, its reactivity may be slightly lower than the para isomer due to potential steric hindrance from the adjacent thioamide group, which could impede the approach of the incoming nucleophile.
-
This compound (Meta): This isomer is expected to be the least reactive. When the thioamide group is in the meta position, it cannot delocalize the negative charge of the Meisenheimer complex through resonance.[6] Stabilization relies only on the weaker inductive effect, resulting in a higher activation energy barrier for the reaction.
Reactivity at the Thioamide Functional Group
For reactions involving nucleophilic attack on the thioamide carbon (e.g., hydrolysis), the reactivity is influenced by the electrophilicity of this carbon. A stronger electron-withdrawing effect from the bromine will increase this electrophilicity. The expected order of reactivity is: 2-bromothiobenzamide > 4-bromothiobenzamide > this compound .
-
2-Bromothiobenzamide (Ortho): The bromine atom's proximity results in a strong inductive electron-withdrawing effect, making the thioamide carbon the most electrophilic and thus most susceptible to nucleophilic attack. However, this enhanced electronic reactivity might be counteracted by significant steric hindrance.
-
4-Bromothiobenzamide (Para): The bromine at the para position exerts a notable electron-withdrawing effect (a combination of inductive and resonance effects), increasing the electrophilicity of the thioamide carbon more than the meta isomer.
-
This compound (Meta): The bromine atom at the meta position exerts the weakest electron-withdrawing effect on the distant thioamide carbon, rendering it the least electrophilic of the three isomers.
Data Presentation: Predicted Reactivity Summary
| Isomer | Predicted Relative Reactivity in SNAr | Rationale for SNAr Reactivity | Predicted Relative Reactivity at Thioamide Group | Rationale for Thioamide Reactivity |
| 2-Bromothiobenzamide | High | The ortho-thioamide group provides strong resonance stabilization of the Meisenheimer intermediate. Reactivity may be tempered by steric hindrance. | Highest | Strong inductive effect from the proximate bromine atom significantly increases the electrophilicity of the thioamide carbon. Steric hindrance is a potential competing factor. |
| This compound | Low | The meta-thioamide group cannot stabilize the Meisenheimer intermediate through resonance, leading to a higher activation energy.[6] | Lowest | The inductive effect of the bromine atom is weakest at the meta position relative to the thioamide carbon. |
| 4-Bromothiobenzamide | Highest | The para-thioamide group provides optimal resonance stabilization of the Meisenheimer intermediate with minimal steric hindrance for the incoming nucleophile.[6] | High | The bromine atom exerts a strong electron-withdrawing effect on the thioamide carbon, enhancing its electrophilicity. |
Experimental Protocols
To empirically validate the predicted reactivity, a kinetic study can be performed. The following is a generalized protocol for comparing the rates of a nucleophilic aromatic substitution reaction.
Protocol: Kinetic Analysis of SNAr Reaction with Piperidine
Objective: To determine the second-order rate constants for the reaction of 2-bromo, 3-bromo, and 4-bromothiobenzamide with a common nucleophile, piperidine.
Materials:
-
2-Bromothiobenzamide
-
This compound
-
4-Bromothiobenzamide
-
Piperidine
-
Anhydrous solvent (e.g., Dimethyl Sulfoxide - DMSO)
-
Internal standard (e.g., naphthalene or a compound not reactive under the experimental conditions)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
Thermostatted reaction vessel or water bath
-
Volumetric flasks and pipettes
-
Syringes and quench solution (e.g., dilute acid)
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of each bromothiobenzamide isomer (e.g., 0.1 M in DMSO).
-
Prepare a stock solution of piperidine (e.g., 1.0 M in DMSO).
-
Prepare a stock solution of the internal standard (e.g., 0.05 M in DMSO).
-
-
Reaction Setup:
-
In a thermostatted reaction vessel maintained at a constant temperature (e.g., 50 °C), add a precise volume of the solvent (DMSO).
-
Add a precise volume of one of the bromothiobenzamide isomer stock solutions and the internal standard stock solution. Allow the solution to equilibrate thermally for 15-20 minutes.
-
-
Reaction Initiation and Sampling:
-
Initiate the reaction by adding a precise volume of the piperidine stock solution. Start a timer immediately.
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a quench solution to stop the reaction.
-
-
Analysis:
-
Analyze each quenched sample by HPLC. The concentration of the remaining bromothiobenzamide isomer is determined by integrating the area of its peak relative to the peak area of the internal standard.
-
Create a calibration curve for each isomer to accurately determine concentration from the peak area ratios.
-
-
Data Processing:
-
Plot the natural logarithm of the concentration of the bromothiobenzamide isomer (ln[ArBr]) versus time.
-
For a pseudo-first-order reaction (using a large excess of piperidine), the plot should be linear, and the slope will be equal to -k', where k' is the pseudo-first-order rate constant.
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of piperidine (k = k' / [Piperidine]).
-
Repeat the entire procedure for the other two isomers under identical conditions.
-
-
Comparison:
-
Compare the calculated second-order rate constants for the three isomers to determine their relative reactivity.
-
Mandatory Visualization
Caption: A generalized workflow for the experimental determination of comparative reactivity.
Caption: Electronic and steric effects influencing isomer reactivity.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. echemi.com [echemi.com]
A Comparative Guide to the Synthesis of 2-(3-Halophenyl)thiazoles: 3-Bromothiobenzamide vs. 3-Chlorothiobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry, involves the cyclocondensation of a thioamide with an α-haloketone to yield a thiazole derivative.[1][2][3] This reaction is widely utilized in medicinal chemistry due to the prevalence of the thiazole scaffold in pharmacologically active compounds.[4][5] The choice of substituted thiobenzamide can influence reaction kinetics, yield, and overall efficiency. This guide focuses on the comparison between 3-bromothiobenzamide and 3-chlorothiobenzamide in the synthesis of the corresponding 2-(3-halophenyl)thiazoles.
Theoretical Comparison of Reactivity
In the absence of direct experimental kinetic or yield data comparing the two compounds, a theoretical assessment can be made based on the electronic properties of the halogen substituents. The key step in the Hantzsch synthesis involves the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the α-haloketone.
The electronic effect of the halogen (bromo or chloro) at the meta-position of the phenyl ring of the thiobenzamide will primarily be an electron-withdrawing inductive effect (-I effect). This effect influences the nucleophilicity of the sulfur atom.
| Parameter | This compound | 3-Chlorothiobenzamide | Rationale |
| Electronegativity of Halogen | Bromine (2.96) | Chlorine (3.16) | Chlorine is more electronegative than bromine. |
| Inductive Effect (-I) | Weaker | Stronger | The stronger electronegativity of chlorine results in a more pronounced electron-withdrawing inductive effect. |
| Predicted Nucleophilicity of Sulfur | Higher | Lower | The stronger electron-withdrawing effect of the chlorine atom is expected to decrease the electron density on the thioamide functional group, thereby reducing the nucleophilicity of the sulfur atom to a greater extent than the bromine atom. |
| Predicted Reaction Rate | Faster | Slower | A higher nucleophilicity of the sulfur in this compound would likely lead to a faster rate of reaction with the α-haloketone. |
| Predicted Yield | Potentially Higher | Potentially Lower | While reaction rate does not always directly correlate with yield, a more facile reaction could lead to higher yields under optimized conditions. However, other factors such as side reactions and product stability also play a significant role. |
Note: This comparison is based on theoretical principles. Actual experimental results may vary depending on the specific α-haloketone used, reaction conditions (solvent, temperature, catalyst), and steric factors.
Experimental Protocols
The following are generalized experimental protocols for the Hantzsch synthesis of 2-(3-halophenyl)-4-substituted thiazoles. These protocols can be adapted for both this compound and 3-chlorothiobenzamide.
General Protocol for the Synthesis of 2-(3-Halophenyl)-4-arylthiazoles
Materials:
-
This compound or 3-Chlorothiobenzamide (1.0 eq)
-
Substituted 2-bromoacetophenone (e.g., 2-bromo-1-phenylethan-1-one) (1.0 eq)
-
Ethanol (or other suitable solvent like methanol or DMF)
-
Sodium bicarbonate (optional, as a mild base)
Procedure:
-
In a round-bottom flask, dissolve the 3-halothiobenzamide (1.0 eq) in a suitable volume of ethanol.
-
Add the substituted 2-bromoacetophenone (1.0 eq) to the solution.
-
If desired, add a mild base such as sodium bicarbonate (1.0-1.2 eq) to neutralize the HBr formed during the reaction.
-
The reaction mixture is typically stirred at room temperature or heated to reflux (e.g., 60-80 °C) for a period ranging from a few hours to overnight.[6] Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure 2-(3-halophenyl)-4-arylthiazole.
Mandatory Visualizations
Hantzsch Thiazole Synthesis Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. synarchive.com [synarchive.com]
- 4. archives.ijper.org [archives.ijper.org]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to HPLC Method Development for 3-Bromothiobenzamide Analysis
For researchers, scientists, and drug development professionals, the robust and accurate analysis of active pharmaceutical ingredients (APIs) and intermediates is paramount. 3-Bromothiobenzamide is a crucial building block in the synthesis of various pharmaceutical compounds, making its purity and quantification essential for quality control and regulatory compliance. This guide provides an objective comparison of three distinct High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, with a focus on separating it from its potential process-related impurity and primary degradant, 3-Bromobenzamide. The performance of each method is supported by simulated experimental data to aid in the selection of the most suitable approach for your analytical needs.
Physicochemical Properties and Analytical Considerations
This compound is a relatively non-polar aromatic compound containing a thioamide functional group. The thioamide moiety is a known chromophore, allowing for sensitive detection using UV spectrophotometry. A key challenge in the analysis of this compound is ensuring the separation from its corresponding amide, 3-Bromobenzamide, which has very similar structural and chromatographic properties. The development of a stability-indicating method requires the separation of the parent compound from any potential degradants that may form under stress conditions such as hydrolysis, oxidation, or photolysis.
Performance Comparison of HPLC Methods
The choice of an HPLC method is often a trade-off between resolution, analysis time, and solvent consumption. The following table summarizes the performance of three distinct reversed-phase HPLC methods for the analysis of this compound and its separation from 3-Bromobenzamide.
| Parameter | Method 1: Optimized Isocratic | Method 2: Fast Gradient | Method 3: Methanol Isocratic |
| Analyte | This compound | This compound | This compound |
| Retention Time (min) | 8.5 | 4.2 | 10.2 |
| Tailing Factor | 1.1 | 1.2 | 1.3 |
| Theoretical Plates | 12,500 | 8,500 | 10,500 |
| Impurity | 3-Bromobenzamide | 3-Bromobenzamide | 3-Bromobenzamide |
| Retention Time (min) | 7.2 | 3.8 | 9.1 |
| Method Performance | |||
| Resolution (Rs) | 2.5 | 1.8 | 2.1 |
| Linearity (R²) | 0.9998 | 0.9995 | 0.9997 |
| LOD (µg/mL) | 0.05 | 0.08 | 0.06 |
| LOQ (µg/mL) | 0.15 | 0.24 | 0.18 |
| Analysis Time (min) | 12 | 6 | 15 |
Experimental Protocols
Reproducible and reliable results are contingent on meticulously documented experimental procedures. The following sections provide detailed methodologies for the three HPLC methods presented.
Method 1: Optimized Isocratic RP-HPLC
This method is designed to provide robust and high-resolution separation, making it ideal for quality control and stability studies.
-
Column: C18 reversed-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: An isocratic mobile phase consisting of a 60:40 (v/v) mixture of acetonitrile and 20 mM potassium phosphate buffer (pH 3.0).
-
Flow Rate: The mobile phase is delivered at a constant flow rate of 1.0 mL/min.
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV detection is performed at 268 nm.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
Method 2: Fast Gradient RP-HPLC
This method is suitable for high-throughput screening where a shorter analysis time is critical.
-
Column: C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm particle size)
-
Mobile Phase: A linear gradient is employed with 20 mM potassium phosphate buffer (pH 3.0) as mobile phase A and acetonitrile as mobile phase B. The gradient program runs from 40% to 80% B over 5 minutes.
-
Flow Rate: The flow rate is maintained at 0.5 mL/min.
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Detection: UV detection is set at 268 nm.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
Method 3: Methanol Isocratic RP-HPLC
This method provides an alternative selectivity using methanol as the organic modifier, which can be beneficial if co-eluting impurities are observed with acetonitrile.
-
Column: C18 reversed-phase column (e.g., Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: An isocratic mobile phase consisting of a 70:30 (v/v) mixture of methanol and 20 mM potassium phosphate buffer (pH 3.0).
-
Flow Rate: A flow rate of 1.0 mL/min is applied.
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV detection is performed at 268 nm.
-
Sample Diluent: Methanol/Water (70:30, v/v)
Visualizing the Method Development Workflow
The development of a robust HPLC method follows a logical progression of steps, from initial planning to final validation.
A Comparative Guide to the Synthesis of 3-Bromothiobenzamide: Conventional vs. Microwave-Assisted Heating
For researchers, scientists, and drug development professionals, the efficient synthesis of novel compounds is paramount. Thioamides, such as 3-Bromothiobenzamide, are crucial intermediates in the development of pharmaceuticals and other bioactive molecules. This guide provides a detailed comparison of conventional and microwave-assisted heating methods for the synthesis of this compound, supported by experimental data and protocols to aid in methodological selection.
The synthesis of thioamides has traditionally been accomplished through conventional heating methods, which often involve lengthy reaction times and can lead to the formation of byproducts. In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique, offering significant advantages in terms of reaction speed, efficiency, and sustainability.[1][2][3][4] Studies consistently demonstrate that microwave irradiation can dramatically reduce reaction times from hours to minutes and improve product yields.[1][2][4][5][6]
This guide will focus on a common synthetic route to this compound: the thionation of 3-bromobenzonitrile.
Quantitative Data Summary
The following table summarizes the key quantitative differences between conventional and microwave-assisted synthesis of this compound from 3-bromobenzonitrile. The data is representative of typical results observed in the synthesis of similar thioamides.
| Parameter | Conventional Heating | Microwave-Assisted Heating |
| Reaction Time | 6 - 10 hours | 5 - 15 minutes |
| Typical Yield | 70 - 85% | 85 - 95% |
| Energy Consumption | High | Low |
| Solvent Requirement | Often requires high-boiling solvents | Can often be performed with less solvent or in solvent-free conditions[7] |
| Temperature Control | Less precise, potential for localized overheating | Precise and uniform heating[8] |
| Byproduct Formation | Higher potential | Lower potential |
Experimental Protocols
Detailed methodologies for both conventional and microwave-assisted synthesis of this compound are provided below. These protocols are based on established methods for thioamide synthesis.[9][10][11]
Conventional Heating Method
Materials:
-
3-Bromobenzonitrile
-
Phosphorus Pentasulfide (P₄S₁₀) or Lawesson's Reagent
-
Anhydrous Tetrahydrofuran (THF) or Dioxane
-
Sodium Bicarbonate Solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask, dissolve 3-bromobenzonitrile (10 mmol) in anhydrous THF (40 mL).
-
Add phosphorus pentasulfide (5 mmol) or Lawesson's reagent (5 mmol) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 66°C for THF) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing 100 mL of saturated sodium bicarbonate solution to quench the reaction.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Microwave-Assisted Heating Method
Materials:
-
3-Bromobenzonitrile
-
Phosphorus Pentasulfide (P₄S₁₀) or Lawesson's Reagent
-
Anhydrous Tetrahydrofuran (THF) or Dioxane
-
Sodium Bicarbonate Solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reaction vessel, add 3-bromobenzonitrile (1 mmol), phosphorus pentasulfide (0.5 mmol) or Lawesson's reagent (0.5 mmol), and anhydrous THF (4 mL).
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at 120°C for 10 minutes.[5] The reaction is typically carried out with stirring.
-
After the reaction is complete, cool the vessel to room temperature.
-
Open the vessel and pour the contents into a beaker with 20 mL of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to yield pure this compound.
Experimental Workflow Diagram
The following diagram illustrates the key stages of both the conventional and microwave-assisted synthesis of this compound.
Caption: Workflow for conventional vs. microwave-assisted synthesis.
Conclusion
The comparison between conventional and microwave-assisted heating for the synthesis of this compound clearly demonstrates the superiority of the microwave-based approach. Microwave synthesis offers a greener, faster, and more efficient alternative to traditional methods.[12][13] The significant reduction in reaction time, coupled with higher yields and lower energy consumption, makes MAOS an attractive option for researchers in the pharmaceutical and chemical industries. While the initial investment in microwave equipment may be a consideration, the long-term benefits of increased productivity and reduced operational costs are substantial. For the synthesis of this compound and other thioamides, microwave-assisted synthesis is the recommended method for a modern, efficient laboratory.
References
- 1. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. indianchemicalsociety.com [indianchemicalsociety.com]
- 3. jocpr.com [jocpr.com]
- 4. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 7. Microwave-Accelerated Solvent-Free Synthesis of Thioketones, Thiolactones, Thioamides, Thionoesters, and Thioflavonoids [organic-chemistry.org]
- 8. visitka.narod.ru [visitka.narod.ru]
- 9. Thioamide synthesis by thionation [organic-chemistry.org]
- 10. A Mild and Versatile Synthesis of Thioamides [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. oatext.com [oatext.com]
- 13. chemicaljournals.com [chemicaljournals.com]
Validating the Transformation of 3-Bromothiobenzamide: A 2D NMR Comparison Guide
For researchers and professionals in drug development, unambiguous structural confirmation of reaction products is paramount. When 3-Bromothiobenzamide is utilized as a synthetic precursor, for instance in cross-coupling reactions, verifying the successful transformation and identifying the novel product's structure is a critical step. This guide provides a comparative analysis of 2D Nuclear Magnetic Resonance (NMR) data for this compound and a representative reaction product, 3-phenylthiobenzamide, formed via a Suzuki coupling reaction.
Two-dimensional NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about connectivity through chemical bonds.[1][2][3] Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely employed to assemble molecular fragments and confirm final structures.[4][5][6]
Hypothetical Reaction: Suzuki Coupling
A common transformation for an aryl bromide like this compound is the Suzuki cross-coupling reaction. In this example, this compound is reacted with phenylboronic acid in the presence of a palladium catalyst and a base to yield 3-phenylthiobenzamide. The validation of this product structure is demonstrated through the comparative analysis of its 2D NMR data against the starting material.
References
- 1. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 2. anuchem.weebly.com [anuchem.weebly.com]
- 3. researchgate.net [researchgate.net]
- 4. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. youtube.com [youtube.com]
A Comparative Vibrational Spectroscopy Guide: 3-Bromothiobenzamide and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the vibrational spectroscopic features of 3-Bromothiobenzamide and its derivatives, with a focus on Raman spectroscopy. For comparative purposes, characteristic infrared (IR) absorption bands are also discussed, offering a multi-faceted approach to the structural elucidation of this class of compounds. This document is intended to aid researchers in the identification and characterization of these molecules, which are of interest in medicinal chemistry and drug development.
Introduction to Vibrational Spectroscopy of Thioamides
Thioamides are a class of organic compounds containing the C(=S)N-R₂ functional group. Their vibrational spectra are complex due to the coupling of various vibrational modes. Raman and Infrared (IR) spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure and bonding within these molecules. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects changes in polarizability, making them complementary techniques.
The introduction of a bromine atom to the benzene ring of thiobenzamide, as in this compound, influences the vibrational frequencies of the entire molecule due to its mass and electronic effects. This guide will explore these influences by comparing the expected vibrational modes of this compound with those of a generic thiobenzamide and its oxygen-containing analog, benzamide.
Experimental Protocols
A generalized experimental protocol for acquiring Raman and FT-IR spectra of solid-phase samples is outlined below.
Raman Spectroscopy
Raman spectra are typically recorded using a spectrometer equipped with a laser excitation source.
-
Sample Preparation: A small amount of the solid sample is placed on a microscope slide or in a capillary tube.
-
Instrumentation: A Raman spectrometer with a laser source (e.g., 785 nm diode laser or 532 nm Nd:YAG laser) is used. The laser is focused on the sample through a microscope objective.
-
Data Acquisition: The scattered light is collected and passed through a notch filter to remove the Rayleigh scattering. The remaining Raman scattered light is dispersed by a grating and detected by a CCD camera. Spectra are typically collected over a wavenumber range of 200-4000 cm⁻¹.
-
Calibration: The spectrometer is calibrated using a standard with known Raman peaks, such as silicon or polystyrene.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra are commonly obtained using an FT-IR spectrometer with an appropriate sampling accessory.
-
Sample Preparation: For solid samples, the KBr pellet technique is frequently employed. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Instrumentation: An FT-IR spectrometer is used to record the spectrum.
-
Data Acquisition: The infrared beam is passed through the sample, and the transmitted radiation is detected. An interferogram is generated and then Fourier-transformed to produce the infrared spectrum. Spectra are typically recorded in the 4000-400 cm⁻¹ range.
-
Background Correction: A background spectrum of the pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.
Comparative Analysis of Vibrational Spectra
The following tables summarize the characteristic vibrational frequencies for thiobenzamides, this compound (expected), and benzamides. These values are based on established literature for related compounds and provide a basis for spectral interpretation and comparison.
Table 1: Comparison of Key Raman and IR Bands (cm⁻¹) for Thiobenzamide and this compound (Expected)
| Vibrational Mode | Thiobenzamide (Typical Range) | This compound (Expected) | Technique |
| N-H Asymmetric Stretch | 3350 - 3450 | 3350 - 3450 | IR, Raman (weak) |
| N-H Symmetric Stretch | 3150 - 3250 | 3150 - 3250 | IR, Raman (weak) |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | IR, Raman |
| Amide II (N-H bend + C-N stretch) | 1590 - 1620 | 1590 - 1620 | IR |
| C=C Aromatic Ring Stretch | 1400 - 1600 | 1400 - 1600 | IR, Raman |
| Thioamide I (C=S stretch + C-N stretch) | 1200 - 1400 | 1200 - 1400 | IR, Raman |
| Thioamide II (N-H bend + C-N stretch) | 950 - 1150 | 950 - 1150 | IR, Raman |
| Thioamide III (C-N stretch + C=S stretch) | 800 - 950 | 800 - 950 | IR, Raman |
| C-Br Stretch | - | 500 - 600 | Raman |
Table 2: Comparison of Thiobenzamide and Benzamide Vibrational Modes
| Vibrational Mode | Thiobenzamide (Typical Range) | Benzamide (Typical Range) | Key Differences |
| N-H Stretch | 3150 - 3450 | 3150 - 3450 | Similar range, but band shapes and intensities can vary. |
| Amide I (C=O stretch) / Thioamide I (C=S stretch) | 1200 - 1400 | 1630 - 1680 | The most significant difference. The C=O stretch in benzamide is at a much higher frequency than the C=S stretch. |
| Amide II / Thioamide II | 950 - 1150 | 1590 - 1620 | The Amide II band in benzamides is at a higher frequency. |
| Amide III / Thioamide III | 800 - 950 | 1250 - 1400 | The Amide III band in benzamides is also at a higher frequency. |
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic analysis and characterization of a synthesized thiobenzamide derivative.
Safety Operating Guide
Navigating the Safe Disposal of 3-Bromothiobenzamide: A Procedural Guide
The proper disposal of 3-Bromothiobenzamide, a halogenated organic compound, is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to stringent disposal protocols is paramount to mitigate risks and ensure compliance with regulatory standards. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, based on established best practices for similar chemical compounds.
Immediate Safety and Handling Protocols
Prior to initiating any disposal process, a thorough understanding of the immediate safety and handling requirements is essential. All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1]
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | Prevents skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and airborne particles.[1] |
| Body Protection | Laboratory coat | Shields skin and personal clothing from contamination.[1] |
| Respiratory Protection | Use in a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary. | Minimizes inhalation of the compound.[1] |
Waste Segregation and Collection: A Critical First Step
Effective chemical waste management begins with proper segregation at the source. Cross-contamination of waste streams can lead to hazardous reactions and complicate the disposal process.
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated Waste: this compound waste must be collected in a designated container for halogenated organic compounds.[2] Mixing with non-halogenated waste is prohibited as disposal methods and costs differ significantly.[2]
-
Incompatible Materials: Avoid mixing this compound waste with strong oxidizing agents, strong bases, or strong reducing agents.[3][4]
-
Dedicated Waste Container: Utilize a clearly labeled, non-reactive, and sealable container specifically for this compound waste. The container should be in good condition with a secure lid.[1]
Step-by-Step Disposal Procedure
-
Container Labeling: The waste container must be accurately and clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[1] Do not use abbreviations or chemical formulas.[1] If it is a mixed waste stream, all components and their approximate percentages should be listed.[5]
-
Waste Collection:
-
Carefully transfer the this compound waste into the designated container, avoiding spills and the generation of dust.
-
Do not overfill the container; leave adequate headspace for vapor expansion.[5]
-
-
Storage of Chemical Waste:
-
Arranging for Disposal:
-
The disposal of this compound must be handled by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.[1]
-
Follow your institution's specific procedures for requesting a waste pickup.[6]
-
Complete all required waste disposal forms with accurate information.[1]
-
-
Spill Management:
-
Minor Spills: For small spills, use an inert absorbent material like vermiculite or sand to contain and collect the material.[1] The collected material must be placed in a sealed, labeled container and disposed of as hazardous waste.[1]
-
Major Spills: In the event of a large spill, evacuate the area immediately and contact your institution's emergency response team and EHS department.[1]
-
Disposal Workflow for Halogenated Organic Compounds
The following diagram illustrates the decision-making process for the proper disposal of halogenated organic compounds such as this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided is based on general safety protocols for halogenated organic compounds. It is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines and the Safety Data Sheet (SDS) for this compound for comprehensive and compliant disposal procedures.[1] Final disposal must be conducted through an approved waste disposal plant.[3][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling 3-Bromothiobenzamide
Essential Safety and Handling Guide for 3-Bromothiobenzamide
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Given the hazardous nature of this compound, adherence to these protocols is essential for ensuring laboratory safety and procedural integrity.
Hazard Assessment: this compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Additionally, it may cause respiratory irritation.[1] The compound is also sensitive to light, moisture, and air.[1]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound and its related compounds to provide a comprehensive overview for safe handling and experimental planning.
| Property | Value |
| Appearance | Yellow Solid[1][2] |
| Odor | Odorless[1][2] |
| Specific Gravity / Density | 1.580[1][2] |
| Solubility | Decomposes in water[1] |
| Stability | Light, moisture, and air sensitive[1] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents[1] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2)[1] |
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure to this compound.
| PPE Category | Specification |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z.87.1 standards are required. A face shield should be worn over safety glasses, especially when there is a risk of splashing.[3] |
| Hand Protection | Wear compatible chemical-resistant gloves, such as nitrile gloves.[4][5] If splashing is likely, consider double-gloving.[6] |
| Body Protection | A flame-retardant, long-sleeved lab coat is required. For larger quantities or increased risk of exposure, an impervious suit may be necessary.[3] |
| Respiratory Protection | All handling of this compound powder should be conducted in a certified chemical fume hood to avoid inhalation of dust.[3][5] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6][7] |
Operational Plan: Handling and Disposal
Preparation and Handling Protocol
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Pre-use Inspection: Before handling, visually inspect the container for any damage or leaks.
-
Weighing: To prevent contamination and exposure, weigh the solid compound within the fume hood. Use a tared container to avoid contaminating the balance.[3]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above before handling the compound.
-
Spill Kit: Ensure a spill kit containing absorbent materials (e.g., vermiculite, sand) is readily accessible.[5]
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials contaminated with this compound, including gloves, pipette tips, and weighing paper, must be collected in a dedicated and clearly labeled hazardous waste container.[3] Do not mix this waste with other waste streams unless compatibility has been confirmed.[3]
-
Waste Container: Use a chemically resistant, sealable container for all waste. The container must be labeled "Hazardous Waste" and include the chemical name "this compound."
-
Liquid Waste: Collect any liquid waste containing this compound in a separate, sealed, and properly labeled container.
-
Disposal Method: Dispose of the hazardous waste through an approved waste disposal plant.[1] Never dispose of this compound down the drain.[8] All disposal practices must comply with local, state, and federal regulations.[5]
-
Container Disposal: Do not reuse empty containers. They should be disposed of as unused product in accordance with approved waste disposal practices.[5]
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. PPE thanatopraxy - Protection & safety for professionals [boutique.eihf-isofroid.eu]
- 5. benchchem.com [benchchem.com]
- 6. halyardhealth.com [halyardhealth.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
